2-Chloro-9-(beta-D-ribofuranosyl)purine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN4O4 |
|---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6?,7+,9-/m1/s1 |
InChI Key |
DXGGYSNDZSUEHC-AOXOCZDOSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-9-(beta-D-ribofuranosyl)purine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-9-(beta-D-ribofuranosyl)purine, also known as 2-Chloroadenosine (B27285) (2-CADO), is a synthetic purine (B94841) nucleoside analog of adenosine (B11128). Its metabolic stability has made it a valuable tool in pharmacological research. This technical guide provides an in-depth overview of the dual mechanisms of action of 2-CADO, detailing its interaction with adenosine receptors and its intracellular metabolic effects that lead to cellular apoptosis. This document synthesizes key experimental findings, presents quantitative data in a structured format, and provides detailed methodologies for the pivotal experiments that have elucidated the compound's biological activities. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its molecular interactions.
Introduction
This compound (2-CADO) is a metabolically stable analog of the endogenous nucleoside adenosine.[1] This stability, conferred by the chlorine substitution, prevents its degradation by adenosine deaminase, prolonging its biological activity compared to adenosine.[2] Consequently, 2-CADO has been instrumental in elucidating the physiological and pathological roles of adenosinergic signaling. It exhibits a broad spectrum of biological effects, including potent anticonvulsant properties and the ability to induce apoptosis in various cancer cell lines, particularly those of lymphoid origin.[2][3][4] This guide will explore the two primary mechanisms through which 2-CADO exerts its effects: as a non-selective agonist at adenosine receptors and through its intracellular conversion to a cytotoxic metabolite.
Dual Mechanism of Action
2-CADO's biological effects are mediated through two distinct pathways:
-
Receptor-Mediated Actions: As an adenosine analog, 2-CADO binds to and activates all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities.[5] These G-protein coupled receptors (GPCRs) are integral to a multitude of physiological processes.
-
Intracellular Metabolism: 2-CADO can be transported into cells and subsequently phosphorylated by adenosine kinase to form 2-chloro-adenosine triphosphate (2-Cl-ATP).[2] This metabolite can interfere with cellular processes by depleting endogenous ATP pools and inhibiting DNA and RNA synthesis, ultimately triggering apoptosis.[2]
Receptor-Mediated Signaling Pathways
As a non-selective adenosine receptor agonist, 2-CADO modulates intracellular signaling cascades upon binding to its cognate receptors.
Adenosine Receptor Binding Affinity
The binding affinity of 2-CADO to the different human adenosine receptor subtypes has been determined through radioligand displacement assays. The equilibrium dissociation constants (Ki) quantify this affinity, with lower values indicating a stronger binding interaction.
| Receptor Subtype | Ki (nM) |
| A1 | 300 |
| A2A | 80 |
| A3 | 1900 |
Table 1: Binding affinities (Ki) of 2-Chloroadenosine for human adenosine receptor subtypes.
G-Protein Coupling and Second Messenger Modulation
Activation of adenosine receptors by 2-CADO initiates intracellular signaling through heterotrimeric G-proteins, leading to the modulation of second messenger systems.
-
A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: These receptors couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.
The net effect on cAMP levels in a particular cell type will depend on the relative expression levels of the different adenosine receptor subtypes.
Downstream Signaling: ERK1/2 Phosphorylation
Activation of adenosine receptors by agonists like 2-CADO can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Intracellular Mechanism of Action: Induction of Apoptosis
In addition to its receptor-mediated effects, 2-CADO can induce apoptosis through an intracellular metabolic pathway, particularly in leukemia cells.[2]
Cellular Uptake and Metabolism
2-CADO is transported into the cell where it is phosphorylated by adenosine kinase to its active triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP).[2]
ATP Depletion and Inhibition of Macromolecular Synthesis
The accumulation of 2-Cl-ATP within the cell has two major consequences:
-
ATP Depletion: The conversion of 2-CADO to 2-Cl-ATP consumes ATP, leading to a significant decrease in intracellular ATP levels.[2]
-
Inhibition of DNA and RNA Synthesis: 2-Cl-ATP can be incorporated into nucleic acid chains, leading to chain termination and the inhibition of both DNA and RNA synthesis.[2][6]
Intrinsic Apoptosis Pathway Activation
The cellular stress induced by ATP depletion and the inhibition of macromolecular synthesis triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, leading to the execution of the apoptotic program.[2][7] Key events in this process include DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]
Experimental Protocols
The mechanisms of action of 2-CADO have been elucidated through a variety of in vitro and in vivo experimental approaches.
Radioligand Displacement Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of 2-CADO for adenosine receptors.
Principle: The ability of increasing concentrations of unlabeled 2-CADO to displace a radiolabeled ligand with known affinity from the receptor is measured.
Methodology:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]CCPA for A1 receptors, [3H]CGS 21680 for A2A receptors) and varying concentrations of unlabeled 2-CADO.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of 2-CADO that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5][6][8]
cAMP Accumulation Assay
This assay measures the effect of 2-CADO on intracellular cAMP levels.
Principle: The assay quantifies the amount of cAMP produced by cells in response to treatment with 2-CADO.
Methodology:
-
Cell Culture: Cells expressing the adenosine receptor(s) of interest are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of 2-CADO for a defined period. Often, a phosphodiesterase inhibitor is included to prevent cAMP degradation.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing fluorescence or luminescence detection (e.g., HTRF or GloSensor assays).
-
Data Analysis: A standard curve is generated to determine the cAMP concentration in the samples. The results are expressed as the fold change in cAMP levels compared to untreated controls.[9][10][11][12]
Western Blot Analysis of ERK1/2 Phosphorylation
This technique is used to assess the activation of the ERK1/2 signaling pathway.
Principle: Western blotting uses specific antibodies to detect the phosphorylated (active) form of ERK1/2 in cell lysates.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with 2-CADO for various times and concentrations, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane is then often stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Densitometry: The band intensities are quantified to determine the relative levels of phosphorylated ERK1/2.[13][14][15][16]
Apoptosis Assays in Leukemia Cells
Several assays are used to confirm and quantify apoptosis induced by 2-CADO.
Methodology:
-
DNA Fragmentation Analysis: Apoptotic cells exhibit characteristic fragmentation of their DNA. This can be visualized by agarose (B213101) gel electrophoresis of extracted DNA, which will show a "ladder" pattern.
-
Caspase Activity Assays: The activation of executioner caspases like caspase-3 is a hallmark of apoptosis. This can be measured using fluorometric or colorimetric assays that detect the cleavage of a specific caspase substrate.
-
PARP Cleavage: The cleavage of PARP by activated caspases is another indicator of apoptosis. This can be detected by Western blotting using an antibody that recognizes the cleaved fragment of PARP.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent dye that enters cells with compromised membrane integrity.[2][7][17][18]
In Vivo Anticonvulsant Activity: Amygdala Kindling Model
This animal model is used to evaluate the anticonvulsant effects of 2-CADO.
Principle: Repeated, initially sub-convulsive electrical stimulation of the amygdala in rats leads to a progressive intensification of seizure activity, eventually resulting in generalized convulsions. This process is known as kindling.
Methodology:
-
Animal Surgery: Rats are surgically implanted with an electrode in the amygdala and a cannula for drug delivery.
-
Kindling Procedure: After a recovery period, the rats receive daily electrical stimulation of the amygdala. Seizure severity is scored using a standardized scale (e.g., Racine's scale).
-
Drug Administration: Once the animals are fully kindled (consistently exhibiting generalized seizures), they are treated with 2-CADO (e.g., via intra-amygdala infusion) prior to the electrical stimulation.
-
Seizure Assessment: The effect of 2-CADO on seizure parameters, such as seizure duration, severity score, and afterdischarge duration (a measure of epileptiform activity in the brain), is recorded and compared to vehicle-treated controls.[1][3][4][19][20]
Applications in Drug Development
The dual mechanism of action of 2-CADO provides a foundation for its potential therapeutic applications. Its ability to modulate adenosinergic signaling makes it a candidate for the treatment of neurological disorders such as epilepsy.[3] Furthermore, its pro-apoptotic effects in leukemia cells have positioned it as a potential anti-cancer agent.[2] The detailed understanding of its mechanisms of action, as outlined in this guide, is crucial for the rational design and development of more selective and potent analogs with improved therapeutic profiles.
Conclusion
This compound is a multifaceted pharmacological agent with two primary mechanisms of action: modulation of adenosine receptor signaling and induction of apoptosis via intracellular metabolism. Its utility as a research tool has been invaluable in advancing our understanding of adenosinergic systems and apoptosis. The experimental protocols detailed herein provide a framework for the continued investigation of this and similar compounds, with the ultimate goal of developing novel therapeutics for a range of diseases.
References
- 1. Anticonvulsant action of 2-chloroadenosine injected focally into the perirhinal cortex in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effect of 2-chloroadenosine against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-amygdala infusion of 2-chloroadenosine suppresses amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 20. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroadenosine (B27285) (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine (B11128). As a non-selective agonist for adenosine receptors, it serves as a critical tool in pharmacological research to elucidate the diverse physiological and pathophysiological roles of adenosinergic signaling. This technical guide provides a comprehensive overview of the biological activity of 2-Chloroadenosine, including its receptor binding affinity, downstream signaling pathways, and its multifaceted effects in various in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses. Its actions are mediated by four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₒ, and A₃. The transient nature of endogenous adenosine, due to rapid metabolism by adenosine deaminase and adenosine kinase, presents challenges for in-depth pharmacological studies. 2-Chloroadenosine, being resistant to metabolic degradation, provides a more stable and potent tool to probe the adenosinergic system.[1] This guide delves into the core biological activities of 2-Chloroadenosine, offering a detailed resource for its application in research and drug discovery.[2]
Receptor Binding Affinity and Functional Potency
2-Chloroadenosine exhibits a broad affinity for adenosine receptors, acting as a non-selective agonist.[3] The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) at human adenosine receptor subtypes.
Table 1: Receptor Binding Affinity (Ki) of 2-Chloroadenosine
| Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference |
| A₁ | 300 | Not Specified | [3] |
| A₂ₐ | 80 | Not Specified | [3] |
| A₃ | 1900 | Not Specified | [3] |
| A₁ | 10 | Human Cerebral Cortex | [4] |
| A₂ (low affinity) | 280 | Human Cerebral Cortex | [4] |
| A₃ | 38 | Human (CHO cells) | [5] |
Table 2: Functional Potency (EC₅₀/IC₅₀) of 2-Chloroadenosine
| Assay | Receptor Subtype | Potency (nM) | Cell/Tissue System | Reference |
| cAMP Inhibition | A₁ | ~310 (Adenosine) | CHO cells | [6] |
| cAMP Stimulation | A₂ₐ | ~700 (Adenosine) | CHO cells | [6] |
| cAMP Stimulation | A₂ₒ | ~24000 (Adenosine) | CHO cells | [6] |
| cAMP Inhibition | A₃ | ~290 (Adenosine) | CHO cells | [6] |
| Platelet Aggregation Inhibition | Not specified | 5000 (IC₅₀) | Human Platelets | [2] |
| Reduction of Blood Pressure | A₂ₐ | 202 (EC₅₀,u) | Conscious Rats | [7] |
| Reduction of Heart Rate | A₁ | 136 (EC₅₀,u) | Conscious Rats | [7] |
Signaling Pathways
The biological effects of 2-Chloroadenosine are initiated by its binding to adenosine receptors, which in turn couple to specific heterotrimeric G proteins to modulate intracellular signaling cascades. The primary signaling pathway involves the regulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.[7]
A₁ and A₃ Receptor Signaling
The A₁ and A₃ adenosine receptors predominantly couple to Gᵢ/₀ proteins. Activation of these receptors by 2-Chloroadenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Beyond cAMP regulation, A₁ receptor activation can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, contributing to its effects on neuronal excitability and cardiac function.[8][9]
Figure 1: A₁/A₃ Receptor Signaling Pathway. Max Width: 760px.
A₂ₐ and A₂ₒ Receptor Signaling
Conversely, the A₂ₐ and A₂ₒ adenosine receptors couple to Gₛ proteins.[10] Agonist binding by 2-Chloroadenosine stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[11] The A₂ₐ receptor signaling pathway is particularly important in mediating vasodilation and anti-inflammatory responses.[10] Some evidence also suggests that A₂ₐ receptors can signal through alternative pathways, such as the activation of mitogen-activated protein kinases (MAPKs).[12]
Figure 2: A₂ₐ/A₂ₒ Receptor Signaling Pathway. Max Width: 760px.
In Vivo Biological Activities
2-Chloroadenosine elicits a range of significant physiological responses in vivo, primarily impacting the cardiovascular, central nervous, and immune systems.
Table 3: In Vivo Effects of 2-Chloroadenosine
| System | Effect | Species | Dose/Concentration | Reference |
| Cardiovascular | Hypotension | Rat | ED₅₀: 9.1 times more potent than adenosine | [13] |
| Cardiovascular | Negative Chronotropy (Bradycardia) | Rat | Not specified | [13] |
| Cardiovascular | Coronary Vasodilation | Guinea Pig | ~1000 times less potent pericardially than intravascularly | [4] |
| Central Nervous | Anticonvulsant (amygdala kindling) | Rat | 5 nmol (intracerebral) | [14] |
| Central Nervous | Anticonvulsant (pilocarpine-induced seizures) | Rat | 7.5 mg/kg (systemic) | [15] |
| Central Nervous | Anticonvulsant (cortical afterdischarges) | Rat | 1, 4, or 10 mg/kg (i.p.) | [16] |
| Immune | Anti-inflammatory (↓ TNF-α, IL-1α; ↑ IL-10) | Mouse | 10 µg/kg/day (i.v.) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 2-Chloroadenosine.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of 2-Chloroadenosine for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Figure 3: Radioligand Binding Assay Workflow. Max Width: 760px.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in an appropriate buffer and prepare a membrane fraction by differential centrifugation.[17]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁), and varying concentrations of unlabeled 2-Chloroadenosine. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled agonist/antagonist).[17]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[17]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 2-Chloroadenosine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]
Adenylyl Cyclase Activity Assay
This assay measures the ability of 2-Chloroadenosine to modulate the activity of adenylyl cyclase, typically by quantifying the production of cAMP.
Figure 4: Adenylyl Cyclase Activity Assay Workflow. Max Width: 760px.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the adenosine receptor of interest in a suitable format (e.g., 96-well plate).[18]
-
Compound Treatment: Treat the cells with varying concentrations of 2-Chloroadenosine. For A₁ and A₃ receptor assays, co-stimulation with an adenylyl cyclase activator like forskolin is typically required to measure the inhibitory effect.[5]
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production or inhibition.[15]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[15]
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or a traditional radioisotope-based assay involving the conversion of [α-³²P]ATP to [³²P]cAMP.[15][18]
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and plot it against the logarithm of the 2-Chloroadenosine concentration to determine the EC₅₀ or IC₅₀ value.[15]
Conclusion
2-Chloroadenosine is an invaluable pharmacological tool for investigating the complex roles of the adenosinergic system. Its metabolic stability and broad-spectrum agonist activity at adenosine receptors make it a versatile compound for both in vitro and in vivo studies. This technical guide has provided a detailed overview of its biological activities, supported by quantitative data and experimental protocols, to aid researchers in designing and interpreting experiments aimed at understanding adenosinergic signaling and its therapeutic potential.
References
- 1. Modulation of A1 adenosine receptor expression by cell aggregation and long-term activation of A2a receptors in cultures of avian retinal cells: involvement of the cyclic AMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The protective effect of 2-chloroadenosine against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticonvulsant effect and neurotransmitter modulation of focal and systemic 2-chloroadenosine against the development of pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sedative and anticonvulsant effects of adenosine analogs in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine is a synthetic nucleoside analog of adenosine (B11128), a fundamental building block of nucleic acids and a critical signaling molecule in numerous physiological processes. Due to its resistance to degradation by adenosine deaminase, 2-Chloroadenosine exhibits enhanced metabolic stability compared to its endogenous counterpart, making it a valuable tool in pharmacological research.[1][2] It functions as a non-selective agonist for adenosine receptors, thereby modulating a wide array of cellular and systemic functions.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroadenosine, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for 2-Chloroadenosine are summarized below.
Table 1: General Physicochemical Properties of 2-Chloroadenosine
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [4] |
| Molecular Weight | 301.69 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | |
| CAS Number | 146-77-0 | |
| Melting Point | 133-136 °C (decomposes) | [] |
Table 2: Solubility Profile of 2-Chloroadenosine
| Solvent | Solubility | Source(s) |
| Water | Soluble (up to 25 mM) | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 100 mM) | [1] |
| Ethanol | Slightly Soluble | |
| Methanol | Slightly Soluble |
Table 3: Ionization and Lipophilicity of 2-Chloroadenosine
| Property | Value | Notes | Source(s) |
| pKa | ~1.5 (predicted, basic), ~10.5 (predicted, acidic) | Predicted values. Experimental determination is recommended for precise applications. | |
| LogP | -0.8 to -1.3 (predicted) | Predicted values indicate a high degree of hydrophilicity. |
Signaling Pathway
2-Chloroadenosine exerts its biological effects primarily by acting as an agonist at all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. The affinity of 2-Chloroadenosine for these receptors varies, with reported Kᵢ values of approximately 300 nM for A₁, 80 nM for A₂ₐ, and 1900 nM for A₃ receptors.[1][3]
References
- 1. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Chloro-9-(beta-D-ribofuranosyl)purine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-(beta-D-ribofuranosyl)purine, also widely known as 2-chloroadenosine (B27285), is a synthetic purine (B94841) nucleoside analog of the endogenous nucleoside adenosine (B11128).[1][2] Its metabolic stability compared to adenosine makes it a valuable tool in pharmacological research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloroadenosine, focusing on its interactions with adenosine receptors and its intracellular effects, including the induction of apoptosis and inhibition of DNA synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Biological Activity: Adenosine Receptor Agonism
2-Chloroadenosine functions as a non-selective agonist at adenosine receptors, a family of G protein-coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3.[3] These receptors are integral to a wide array of physiological processes. The A1 and A3 subtypes typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B subtypes couple to Gs proteins, stimulating adenylyl cyclase activity.[3]
Quantitative Analysis of Receptor Binding Affinity
The affinity of 2-chloroadenosine and its analogs for adenosine receptor subtypes is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki values) of 2-chloroadenosine and a selection of its derivatives at human adenosine receptors.
| Compound | Modification | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 2-Chloroadenosine | 2-Chloro | 300 [3] | 80 [3] | 1900 [3] |
| N⁶-(3-phenylpropyl)-2-chloroadenosine | 2-Chloro, N⁶-(3-phenylpropyl) | - | - | 6.4[4] |
| Adenosine | Unsubstituted | - | - | - |
| 2-Methoxyadenosine | 2-Methoxy | >100 | - | - |
| 2-Ethoxyadenosine | 2-Ethoxy | >100 | - | - |
| 2-Phenylethylaminoadenosine | 2-Phenylethylamino | - | - | 310[5] |
| 2-(2-Phenylethoxy)adenosine | 2-(2-Phenylethoxy) | - | - | 54[5] |
| 2-(Naphth-1-ylethoxy)adenosine | 2-(Naphth-1-ylethoxy) | - | 3.8[5] | - |
The data indicates that the 2-chloro substitution is a key feature for its activity at adenosine receptors. Further modifications at other positions of the purine ring or the ribose moiety can significantly alter the affinity and selectivity for the different receptor subtypes. For instance, the addition of a 3-phenylpropyl group at the N⁶ position of 2-chloroadenosine results in a compound with high affinity for the A3 receptor.[4]
Signaling Pathways Modulated by 2-Chloroadenosine
The interaction of 2-chloroadenosine with adenosine receptors triggers downstream signaling cascades that mediate its diverse physiological effects.
Adenylyl Cyclase Modulation
As a non-selective agonist, 2-chloroadenosine can either inhibit or stimulate adenylyl cyclase, depending on the predominant adenosine receptor subtype expressed in a given cell type.[6][7] Activation of A1 and A3 receptors leads to Gi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of A2A and A2B receptors leads to Gs-mediated stimulation of adenylyl cyclase and an increase in cAMP.
References
- 1. revvity.com [revvity.com]
- 2. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and inhibition of blood platelet adenylate cyclase by adenosine or by 2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization of adenylate cyclase to prostaglandin E1 or 2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 2-Chloroadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (B27285) (2-CADO) is a synthetic analog of the endogenous purine (B94841) nucleoside adenosine (B11128).[1][2] Its metabolic stability, conferred by the chlorine substitution on the adenine (B156593) ring, makes it a valuable tool for in vitro research, as it is resistant to degradation by adenosine deaminase.[2][3] 2-Chloroadenosine exhibits a dual mechanism of action, functioning as a non-selective agonist for adenosine receptors and, following intracellular uptake and metabolism, as a potent inducer of apoptosis and cell cycle arrest.[1][3][4] This technical guide provides an in-depth overview of the in vitro effects of 2-Chloroadenosine, with a focus on its molecular mechanisms, relevant experimental protocols, and key quantitative data.
Core Mechanisms of Action
The in vitro biological effects of 2-Chloroadenosine are primarily mediated through two distinct pathways:
-
Adenosine Receptor Activation: 2-Chloroadenosine binds to and activates all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities.[1] This interaction initiates downstream signaling cascades that can modulate a wide range of cellular processes, including cell proliferation, inflammation, and neurotransmission.[1][5]
-
Intracellular Metabolism: 2-Chloroadenosine can be transported into cells via nucleoside transporters.[4][6] Once inside, it is phosphorylated by adenosine kinase to 2-chloroadenosine monophosphate (2-Cl-AMP), which is subsequently converted to the di- and triphosphate forms (2-Cl-ADP and 2-Cl-ATP).[3][7] The accumulation of 2-chloro-ATP is a key driver of the cytotoxic effects of 2-Chloroadenosine, leading to the inhibition of DNA synthesis, induction of DNA damage, and ultimately, apoptosis.[3][7]
Quantitative Data: Receptor Binding Affinities and Cytotoxicity
The following tables summarize key quantitative data regarding the in vitro activity of 2-Chloroadenosine.
| Receptor Subtype | Species | K i (nM) |
| A1 | Human | 300[1] |
| A2A | Human | 80[1] |
| A3 | Human | 1900[1] |
| Table 1: Binding Affinities (Ki) of 2-Chloroadenosine for Human Adenosine Receptors. |
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| CCRF-CEM | T-cell lymphoblastoid leukemia | 0.045 | Growth Inhibition[8] |
| PC3 | Prostate Cancer | ~10-50 | Cytotoxicity[9] |
| HTB-26 | Breast Cancer | ~10-50 | Cytotoxicity[9] |
| HepG2 | Hepatocellular Carcinoma | ~10-50 | Cytotoxicity[9] |
| MOLT-4 | T-cell leukemia | Not specified, but induces apoptosis | Apoptosis[2] |
| EHEB | B-cell leukemia | Not specified, but induces apoptosis | Apoptosis[1] |
| ADF | Astrocytoma | Induces apoptosis in a concentration-dependent manner | Apoptosis[10] |
| RA-FLSs | Rheumatoid Arthritis Fibroblast-like Synoviocytes | Induces DNA fragmentation at ≥50 µM | Apoptosis[4] |
| Table 2: IC50 and Effective Concentrations of 2-Chloroadenosine in Various Cell Lines. |
Signaling Pathways Modulated by 2-Chloroadenosine
2-Chloroadenosine influences several critical intracellular signaling pathways, leading to its diverse biological effects.
Adenosine Receptor Signaling
Activation of adenosine receptors by 2-Chloroadenosine triggers G-protein-mediated signaling cascades. A1 and A3 receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[11][12] Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP levels.[11] These changes in cAMP modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing a wide array of cellular functions.[13]
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival.[14] Activation of the A2A adenosine receptor by 2-Chloroadenosine has been shown to stimulate the MAPK/ERK pathway, often in a PKA-dependent manner.[5][13] This involves a cascade of phosphorylation events, starting from the activation of Ras, followed by Raf, MEK, and finally ERK.[14]
Apoptosis Pathways
2-Chloroadenosine is a potent inducer of apoptosis through both the intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: The intracellular metabolite, 2-chloro-ATP, is a key initiator of the intrinsic apoptotic pathway.[1] Its accumulation leads to cellular stress, a decrease in the anti-apoptotic protein Mcl-1, and the release of cytochrome c from the mitochondria.[1] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[1]
-
Extrinsic (Death Receptor) Pathway: In some cell types, such as the MOLT-4 leukemia cell line, 2-Chloroadenosine has been shown to induce the expression of Fas and Fas ligand (Fas-L).[2] The binding of Fas-L to the Fas receptor triggers the recruitment of the FADD adapter protein and pro-caspase-8, leading to the activation of caspase-8 and the initiation of the executioner caspase cascade.[2][15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of 2-Chloroadenosine on cell viability by measuring the metabolic activity of cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
2-Chloroadenosine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][16][17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10][16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.[7]
-
Treatment: Prepare serial dilutions of 2-Chloroadenosine in complete culture medium. Remove the existing medium from the wells and add 100 µL of the 2-Chloroadenosine dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[10][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Target cells treated with 2-Chloroadenosine
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment with 2-Chloroadenosine.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Target cells treated with 2-Chloroadenosine
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion
2-Chloroadenosine is a multifaceted research tool with significant in vitro effects on a variety of cell types. Its ability to act as both an adenosine receptor agonist and a precursor to a cytotoxic metabolite makes it a valuable compound for studying purinergic signaling, cell cycle regulation, and apoptosis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret in vitro studies involving 2-Chloroadenosine. A thorough understanding of its mechanisms of action and the appropriate methodologies for its study will facilitate further exploration of its therapeutic potential.
References
- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Fas receptor - Wikipedia [en.wikipedia.org]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. rsc.org [rsc.org]
2-Chloro-9-(beta-D-ribofuranosyl)purine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Purine (B94841) Nucleoside Analog, 2-Chloro-9-(beta-D-ribofuranosyl)purine.
Introduction
This compound is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community for its potential as an anti-cancer agent. As a member of the purine analog class of molecules, it structurally mimics natural purine nucleosides, allowing it to interfere with cellular metabolic pathways, primarily DNA synthesis, and induce programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound and its closely related analogs, with a focus on its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Chemical Properties and Synonyms
This compound is also known by several synonyms, including 2-chloroadenosine (B27285) riboside and 2-CADO. A summary of its key chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [2] |
| Molecular Weight | 286.67 g/mol | [2] |
| CAS Number | 146-77-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (up to 25 mM) and DMSO (up to 100 mM) |
Mechanism of Action
The primary anticancer mechanism of this compound and related purine nucleoside analogs involves a multi-faceted approach targeting fundamental cellular processes. The core mechanisms include the inhibition of DNA synthesis and the induction of apoptosis.[2]
Inhibition of DNA Synthesis
Upon cellular uptake, this compound is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then inhibit key enzymes involved in DNA synthesis. A primary target is ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[3] Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis and arresting the cell cycle.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of the triphosphate analog and the depletion of intracellular ATP pools are key triggers for initiating the intrinsic apoptotic pathway.[4] This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.
Quantitative Data
While specific IC50 values for this compound are not extensively reported in publicly available literature, data for the closely related analog, 2-chloroadenosine, provides valuable insight into its biological activity.
Table 1: Adenosine (B11128) Receptor Binding Affinity of 2-Chloroadenosine
| Receptor Subtype | Kᵢ (nM) | Reference |
| A₁ | 300 | [5] |
| A₂ₐ | 80 | [5] |
| A₃ | 1900 | [5] |
Table 2: Cytotoxicity of a Related Purine Nucleoside Analog
| Cell Line | CC₅₀ (µM) | Compound | Reference |
| Huh-7 | > 100 | 2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine | [6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a protected ribofuranosyl derivative with a 2,6-dichloropurine (B15474), followed by selective deprotection. The following is a generalized protocol based on literature procedures.[4][7]
Materials:
-
2,6-Dichloropurine
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in MeOH
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Silylation of 2,6-Dichloropurine: Suspend 2,6-dichloropurine in anhydrous DCM and add HMDS. Reflux the mixture until the solution becomes clear. Remove the solvent under reduced pressure to obtain the silylated purine.
-
Glycosylation: Dissolve the silylated purine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous DCM. Cool the solution to 0°C and add TMSOTf dropwise. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
-
Deprotection: Dissolve the protected nucleoside in anhydrous MeOH. Add a catalytic amount of NaOMe in MeOH and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction with acidic resin, filter, and concentrate the filtrate. Purify the final product by silica gel column chromatography to yield this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 9-(2-deoxy-beta-D-ribofuranosyl)purine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-chloroadenosine | adenosine receptor agonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. openaccesspub.org [openaccesspub.org]
The Genesis of a Key Research Tool: A Technical History of 2-Chloroadenosine
For researchers, scientists, and drug development professionals, 2-Chloroadenosine (B27285) (2-CADO) is a cornerstone molecule for investigating purinergic signaling. This in-depth guide chronicles its discovery, initial synthesis, and the seminal pharmacological studies that established it as a potent and stable adenosine (B11128) analogue. We present detailed experimental methodologies, quantitative data in structured formats, and visual representations of key concepts to provide a comprehensive understanding of this vital research compound.
Discovery and First Synthesis: A Landmark in Purine (B94841) Chemistry
The journey of 2-Chloroadenosine began in the late 1950s, a period of burgeoning interest in the synthesis and biological activities of nucleic acid components. In a concise 1958 publication in The Journal of Organic Chemistry, George Brown and Virginia Weliky first reported the synthesis of 2-Chloroadenosine. This pioneering work laid the foundation for the development of a myriad of modified purine nucleosides that have become indispensable in pharmacology and molecular biology.
Original Synthesis Methodology (Brown and Weliky, 1958)
The initial synthesis, while groundbreaking, was a multi-step process. The following is a representative protocol based on the principles of the original discovery and subsequent refinements.
Experimental Protocol: Synthesis of 2-Chloroadenosine
-
Step 1: Preparation of 2,6-Dichloropurine Riboside. 2,6-Dichloropurine is reacted with a protected ribofuranosyl chloride derivative (e.g., tri-O-acetyl-D-ribofuranosyl chloride) in the presence of a mercury(II) cyanide catalyst in a suitable solvent like nitrobenzene. The reaction mixture is heated to facilitate the glycosidic bond formation.
-
Step 2: Ammonolysis of 2,6-Dichloropurine Riboside. The resulting 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is then subjected to ammonolysis. This is typically achieved by treating the compound with a solution of ammonia (B1221849) in methanol (B129727) under pressure and at an elevated temperature. This step selectively replaces the chlorine atom at the 6-position with an amino group, yielding the tri-O-acetyl-2-chloroadenosine.
-
Step 3: Deprotection. The final step involves the removal of the acetyl protecting groups from the ribose moiety. This is accomplished by treating the tri-O-acetyl-2-chloroadenosine with a basic solution, such as sodium methoxide (B1231860) in methanol, at room temperature. The deprotected 2-Chloroadenosine is then purified by recrystallization.
Logical Workflow for the Initial Synthesis of 2-Chloroadenosine
Early Pharmacological Investigations: Unveiling a Potent Agonist
Following its synthesis, the next decade saw the initial explorations into the biological effects of 2-Chloroadenosine. These early studies were pivotal in recognizing its potential as a research tool to probe the physiological roles of adenosine.
A significant early report came in 1969 from Gough, Maguire, and Michal, who investigated the pharmacological activity of 2-chloroadenosine 5'-phosphate and 5'-diphosphate. Their work provided the first quantitative evidence of its potent effects on biological systems.
Key Early Pharmacological Findings
-
Inhibition of Platelet Aggregation: The 1969 study by Gough et al. demonstrated that 2-chloroadenosine 5'-diphosphate was a potent inhibitor of ADP-induced platelet aggregation in sheep and pig plasma. This finding was one of the earliest indications of its interaction with purinergic signaling pathways.
-
Cardiovascular Effects: The same study reported that 2-chloroadenosine 5'-phosphate produced a transient fall in the blood pressure of rabbits, highlighting its cardiovascular activity. A more detailed investigation in 1977 by Angus and colleagues showed that 2-Chloroadenosine was a potent coronary vasodilator in dogs, with a longer duration of action compared to adenosine.[1] This enhanced stability was a key attribute that made it a valuable tool for studying cardiovascular physiology.
Experimental Protocol: Assessment of Cardiovascular Effects in an Animal Model (Representative)
The following is a generalized protocol for assessing the cardiovascular effects of 2-Chloroadenosine, based on early experimental designs.
Experimental Protocol: In Vivo Cardiovascular Assessment
-
Animal Model: Anesthetized dogs or rabbits are typically used.
-
Surgical Preparation: The animal is anesthetized, and catheters are inserted into a femoral artery to measure blood pressure and into a femoral vein for drug administration. For coronary blood flow measurements, a flow probe can be placed around a coronary artery.
-
Drug Administration: 2-Chloroadenosine is dissolved in a sterile saline solution and administered as an intravenous bolus or infusion.
-
Data Acquisition: Arterial blood pressure, heart rate, and coronary blood flow are continuously recorded before, during, and after drug administration.
-
Analysis: Dose-response curves are constructed to determine the potency and efficacy of 2-Chloroadenosine in altering cardiovascular parameters.
Mechanism of Action: A Non-Selective Adenosine Receptor Agonist
Subsequent research elucidated that the pharmacological effects of 2-Chloroadenosine are mediated through its interaction with adenosine receptors. It is now well-established as a non-selective agonist for A1, A2A, and A3 adenosine receptors. Its stability against degradation by adenosine deaminase, compared to endogenous adenosine, allows for more sustained receptor activation, making it a powerful tool in receptor pharmacology.
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors by 2-Chloroadenosine triggers distinct intracellular signaling cascades.
-
A1 and A3 Receptor Activation: These receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptor Activation: These receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
Signaling Pathways of Adenosine Receptors Activated by 2-Chloroadenosine
Quantitative Receptor Binding Data
The affinity of 2-Chloroadenosine for different adenosine receptor subtypes has been quantified in numerous studies. The following table summarizes representative binding affinity (Ki) values.
| Adenosine Receptor Subtype | Binding Affinity (Ki) in nM |
| A1 | ~3.0 - 20 |
| A2A | ~15 - 140 |
| A3 | ~300 - 1900[2] |
Note: Ki values can vary depending on the tissue preparation and experimental conditions.
Evolution and Modern Applications
Since its initial discovery, the synthesis of 2-Chloroadenosine has been optimized, and its applications in research have expanded exponentially. It remains a fundamental tool for:
-
Characterizing Adenosine Receptors: Its stability and potent agonist activity are crucial for radioligand binding studies and functional assays to identify and characterize adenosine receptors in various tissues.
-
Investigating Physiological Processes: 2-Chloroadenosine is widely used to study the role of adenosine signaling in the cardiovascular, nervous, and immune systems.
-
Drug Discovery: It serves as a reference compound in the development of more selective adenosine receptor agonists and antagonists for therapeutic applications.
The discovery and historical investigation of 2-Chloroadenosine exemplify the progression of scientific inquiry, from the initial chemical synthesis of a novel compound to the detailed elucidation of its biological functions and its establishment as an invaluable tool for researchers worldwide.
References
Target Identification of 2-Chloro-9-(beta-D-ribofuranosyl)purine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-9-(beta-D-ribofuranosyl)purine is a synthetic purine (B94841) nucleoside analog that has demonstrated notable anti-neoplastic properties, particularly against lymphoid malignancies. Its mechanism of action is primarily attributed to the disruption of DNA synthesis and the induction of apoptosis. As a pro-drug, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite can then interfere with key cellular processes. While the downstream cellular effects are well-documented, the direct molecular targets of this compound and its metabolites are not definitively established. This guide provides a comprehensive overview of the current understanding of its biological activity, outlines potential molecular targets based on related compounds, and presents detailed experimental protocols for definitive target identification and validation.
Introduction
Purine nucleoside analogs represent a cornerstone in the chemotherapy of various cancers. This compound belongs to this class of compounds and functions as an antimetabolite. Its structural similarity to natural purine nucleosides allows it to be recognized and processed by cellular machinery, leading to the disruption of normal nucleic acid metabolism and replication. The primary mechanism involves its conversion to the 5'-triphosphate derivative, which can be erroneously incorporated into DNA, leading to chain termination and the activation of apoptotic pathways. Furthermore, the phosphorylated metabolites can inhibit key enzymes involved in nucleotide metabolism.
Putative Molecular Targets and Signaling Pathways
While direct binding studies for this compound are not extensively reported in the literature, based on the known mechanisms of similar purine nucleoside analogs, several key enzymes are considered highly probable targets.
Enzymes of Nucleoside Metabolism
The activation and mechanism of action of this compound are intrinsically linked to the enzymes of the purine salvage pathway.
-
Deoxycytidine Kinase (dCK): This kinase is crucial for the initial phosphorylation of many deoxynucleoside analogs. It is highly likely that dCK phosphorylates this compound to its monophosphate form, which is the first and rate-limiting step in its activation. The efficiency of this step can determine the compound's therapeutic efficacy.
-
Adenosine (B11128) Deaminase (ADA): ADA catalyzes the deamination of adenosine and its analogs. While some purine analogs are resistant to deamination, others can be inactivated by ADA. The susceptibility of this compound to ADA could influence its bioavailability and duration of action. Conversely, some analogs have been shown to inhibit ADA, leading to an accumulation of endogenous adenosine, which can have secondary cytostatic effects.
-
Purine Nucleoside Phosphorylase (PNP): PNP is another key enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides. Inhibition of PNP can lead to the accumulation of nucleosides that can be toxic to certain cell types, particularly T-cells.
Enzymes of DNA Synthesis
The triphosphate metabolite of this compound is expected to interfere directly with DNA replication.
-
DNA Polymerases: The triphosphate analog can act as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerases. Incorporation of the analog into the growing DNA strand can lead to chain termination, as the modified sugar moiety may prevent the addition of the next nucleotide.
-
Ribonucleotide Reductase (RNR): RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in maintaining the cellular pool of dNTPs for DNA synthesis. The triphosphate form of purine analogs can act as an allosteric inhibitor of RNR, leading to an imbalance in the dNTP pool and subsequent inhibition of DNA replication and repair.
The following diagram illustrates the proposed metabolic activation and downstream effects of this compound.
Quantitative Data on Related Purine Nucleoside Analogs
Direct quantitative binding data for this compound is scarce. However, data from structurally similar compounds can provide an indication of potential target affinities.
| Compound | Target | Assay Type | Value | Units |
| Cladribine (2-CdA) | Deoxycytidine Kinase (dCK) | Enzyme Activity | Km = 25 | µM |
| Cladribine Triphosphate (CdATP) | Ribonucleotide Reductase (RNR) | Enzyme Activity | Ki = 1.6 | µM |
| Cladribine Triphosphate (CdATP) | DNA Polymerase α | Enzyme Activity | Ki = 1.2 | µM |
| Cladribine Triphosphate (CdATP) | DNA Polymerase β | Enzyme Activity | Ki = 0.6 | µM |
| Fludarabine Triphosphate (F-ara-ATP) | Ribonucleotide Reductase (RNR) | Enzyme Activity | Ki = 2.4 | µM |
| Fludarabine Triphosphate (F-ara-ATP) | DNA Polymerase α | Enzyme Activity | Ki = 0.3 | µM |
Note: This table presents data for related compounds to infer potential targets and is not direct data for this compound.
Experimental Protocols for Target Identification
To definitively identify the molecular targets of this compound, a combination of affinity-based and label-free proteomics approaches is recommended.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This method involves immobilizing the compound on a solid support to capture its binding partners from a cell lysate.
Protocol:
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., at the 5'-hydroxyl position). The linker should terminate with a reactive group (e.g., an amine or a carboxyl group).
-
Conjugate the linker-modified compound to a biotin (B1667282) molecule.
-
-
Preparation of Affinity Matrix:
-
Immobilize the biotinylated compound onto streptavidin-coated agarose (B213101) or magnetic beads.
-
-
Cell Lysis and Protein Extraction:
-
Culture a relevant cell line (e.g., a lymphoid leukemia cell line) and harvest the cells.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads conjugated only with biotin or an inactive analog.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins using a competitive eluent (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol:
-
Cell Treatment:
-
Treat intact cells or cell lysates with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heat Shock:
-
Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells (if treated intact) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant.
-
-
Protein Analysis:
-
Analyze the soluble protein fraction by Western blotting for specific candidate targets or by quantitative mass spectrometry (isothermal dose-response CETSA or ITDR-CETSA) for proteome-wide analysis.
-
-
Data Analysis:
-
For Western blot analysis, quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
For mass spectrometry data, identify proteins that show a significant thermal shift upon compound treatment.
-
Conclusion
This compound is a promising anti-cancer agent whose therapeutic effects are mediated through the inhibition of DNA synthesis and induction of apoptosis. While its precise molecular targets are yet to be definitively elucidated, enzymes involved in purine metabolism and DNA replication are strongly implicated based on the mechanism of action of related compounds. The experimental strategies outlined in this guide, particularly the combination of affinity chromatography and cellular thermal shift assays coupled with mass spectrometry, provide a robust framework for the unambiguous identification and validation of the direct molecular targets of this compound. Such studies are critical for a comprehensive understanding of its pharmacology and for the rational design of future, more potent, and selective anti-cancer therapeutics.
An In-Depth Technical Guide to the Metabolic Stability of 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (B27285) (2-CA), a synthetic analog of the endogenous nucleoside adenosine (B11128), serves as a valuable tool in pharmacological research due to its enhanced metabolic stability and potent agonistic activity at adenosine receptors. This technical guide provides a comprehensive overview of the metabolic fate of 2-Chloroadenosine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and associated signaling cascades. Understanding the metabolic stability of 2-Chloroadenosine is crucial for the interpretation of experimental results and for the design of novel therapeutic agents targeting the adenosinergic system.
Metabolic Profile and Stability
2-Chloroadenosine is recognized for its increased resistance to metabolic degradation compared to native adenosine, primarily due to its insensitivity to adenosine deaminase, the key enzyme responsible for adenosine's rapid breakdown. However, 2-Chloroadenosine is not metabolically inert. Its biotransformation primarily occurs through two main pathways: intracellular phosphorylation and phosphorolytic cleavage.
Key Metabolic Pathways
-
Phosphorylation: Upon cellular uptake, 2-Chloroadenosine is a substrate for adenosine kinase, which catalyzes its phosphorylation to 2-chloro-adenosine monophosphate (2-Cl-AMP). This is subsequently converted to the di- and triphosphate forms, with 2-chloro-adenosine triphosphate (2-Cl-ATP) being the major intracellular metabolite. This phosphorylation is a critical step for some of the biological activities of 2-Chloroadenosine.[1]
-
Phosphorolysis: The N-glycosidic bond of 2-Chloroadenosine can be cleaved by purine (B94841) nucleoside phosphorylase (PNP), yielding the purine base 2-chloroadenine (B193299) and ribose-1-phosphate.[2][3][4][5] 2-chloroadenine is considered a major catabolite of the related compound, 2-chloro-2'-deoxyadenosine.
dot
Quantitative Pharmacokinetic Data
| Parameter | Value (mean ± SD) | Species | Study Design | Reference |
| α-Half-life (t½α) | 35 ± 12 min | Human | Two-compartment model after 2- and 24-h infusions | [6] |
| β-Half-life (t½β) | 6.7 ± 2.5 h | Human | Two-compartment model after 2- and 24-h infusions | [6] |
| Volume of Distribution (Vd) | 9.2 ± 5.4 L/kg | Human | After 2- and 24-h infusions | [6] |
| Steady-State Concentration (Css) | 22.5 ± 11.1 nM | Human | During 24-h infusion | [6] |
| Area Under the Curve (AUC) | 552 ± 258 nM·h | Human | 24-h infusion | [6] |
| Area Under the Curve (AUC) | 588 ± 185 nM·h | Human | 2-h infusion | [6] |
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines a general procedure for evaluating the metabolic stability of a compound like 2-Chloroadenosine using human liver microsomes.
1. Materials:
-
Test compound (2-Chloroadenosine)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Preparation:
-
Prepare a stock solution of 2-Chloroadenosine in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls in the incubation buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the working solutions of the test compound and controls to their respective wells.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (time = 0). For negative controls, add buffer instead of the NADPH system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
dot
Signaling Pathways of 2-Chloroadenosine
As a non-selective adenosine receptor agonist, 2-Chloroadenosine exerts its biological effects by activating all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
-
A1 and A3 Receptors: These receptors are coupled to inhibitory G-proteins (Gi/o). Their activation by 2-Chloroadenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.
-
A2A and A2B Receptors: These receptors are coupled to stimulatory G-proteins (Gs). Their activation by 2-Chloroadenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
The modulation of cAMP levels by 2-Chloroadenosine initiates a cascade of downstream signaling events that vary depending on the cell type and the specific receptor subtype predominantly expressed.
dot
Conclusion
2-Chloroadenosine exhibits enhanced metabolic stability compared to adenosine, primarily due to its resistance to adenosine deaminase. Its metabolism proceeds via intracellular phosphorylation to active triphosphate metabolites and by phosphorolytic cleavage to 2-chloroadenine. As a potent, non-selective adenosine receptor agonist, it modulates intracellular cAMP levels, triggering diverse downstream signaling events. The information provided in this guide serves as a critical resource for researchers utilizing 2-Chloroadenosine in their studies and for those involved in the development of novel adenosinergic drug candidates.
References
- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleoside phosphorylase. 2. Catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 2-Chloro-9-(beta-D-ribofuranosyl)purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 2-Chloro-9-(beta-D-ribofuranosyl)purine as a potential therapeutic agent. It delineates its classification as a purine (B94841) nucleoside analog and explores its generalized mechanism of action in the context of cancer therapy. This document clarifies the distinct identity of this compound in relation to the well-studied adenosine (B11128) analog, 2-Chloroadenosine, and addresses the current landscape of available research. Due to the limited specific data on this compound, this guide also presents detailed information on the therapeutic targets of the related compound, 2-Chloroadenosine, to provide context and potential avenues for future investigation. Methodologies for key experimental assays relevant to this class of compounds are also detailed.
Introduction to this compound
This compound (CAS 5466-11-5) is a synthetic purine nucleoside analog.[][2] Structurally, it consists of a purine base with a chlorine atom at the 2-position, attached to a beta-D-ribofuranosyl sugar moiety. As a member of the purine nucleoside analog class of molecules, it is investigated primarily for its potential as an antimetabolite in cancer therapy.[3][4][5][6] These agents function by mimicking endogenous purine nucleosides, thereby enabling them to interfere with the synthesis of nucleic acids and other vital cellular processes.[5][6]
Critical Distinction from 2-Chloroadenosine
It is imperative to distinguish this compound from the structurally similar but distinct compound, 2-Chloroadenosine (CAS 146-77-0). 2-Chloroadenosine possesses an amino group at the 6-position of the purine ring, classifying it as an adenosine analog. This structural difference results in a distinct pharmacological profile, with 2-Chloroadenosine being a well-characterized agonist of adenosine receptors.[7][8] In contrast, this compound lacks this 6-amino group. Consequently, the extensive data related to adenosine receptor agonism for 2-Chloroadenosine cannot be directly extrapolated to this compound.
Proposed Therapeutic Mechanism of Action
The therapeutic potential of this compound is primarily attributed to its role as a purine nucleoside analog, with reported broad antitumor activity against indolent lymphoid malignancies.[2] The general mechanisms for this class of drugs involve two primary pathways: inhibition of DNA synthesis and the induction of apoptosis.[2][4][5]
Inhibition of DNA Synthesis
As an antimetabolite, this compound is believed to be taken up by cells and undergo intracellular phosphorylation to its active triphosphate form. This phosphorylated metabolite can then interfere with DNA synthesis through several potential mechanisms:
-
Competitive Inhibition: It can compete with natural purine nucleoside triphosphates (like dGTP or dATP) for incorporation into the growing DNA strand by DNA polymerases.
-
Chain Termination: Once incorporated, the analog may prevent further extension of the DNA strand, leading to chain termination.
-
Enzyme Inhibition: The triphosphate analog may also directly inhibit key enzymes involved in nucleotide metabolism and DNA replication, such as ribonucleotide reductase.
This disruption of DNA synthesis and repair ultimately leads to cell cycle arrest and cell death, particularly in rapidly proliferating cancer cells.[4]
Induction of Apoptosis
Purine nucleoside analogs are potent inducers of apoptosis, or programmed cell death.[4] The accumulation of DNA strand breaks and the cellular stress caused by the inhibition of DNA synthesis can trigger the intrinsic apoptotic pathway.[4] This typically involves the activation of a caspase cascade, leading to the systematic dismantling of the cell.
Figure 1: Generalized mechanism of action for a purine nucleoside analog.
Quantitative Data and Specific Targets
A thorough review of the available scientific literature reveals a lack of specific quantitative data regarding the therapeutic targets of this compound. Data such as IC50 values against specific cancer cell lines, Ki values for enzyme inhibition, or binding affinities to specific proteins are not publicly documented. This indicates that while the general mechanism is proposed based on its chemical class, the specific molecular interactions and potency of this particular analog remain to be elucidated.
Contextual Insights from 2-Chloroadenosine
To provide a richer context for researchers, this section details the well-characterized therapeutic targets of the related adenosine analog, 2-Chloroadenosine . It is crucial to reiterate that this is a different compound , and these findings are presented for comparative and hypothesis-generating purposes only.
2-Chloroadenosine is a metabolically stable adenosine analog that functions as a non-selective agonist for adenosine receptors (ARs).[8] These are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[9][10][11]
Adenosine Receptor Binding Affinity
2-Chloroadenosine binds to multiple adenosine receptor subtypes with varying affinities. This interaction triggers downstream signaling cascades that can modulate cellular behavior.
| Receptor Subtype | G-Protein Coupling | Second Messenger | Ki Value (nM) |
| A1 | Gi/o | ↓ cAMP, ↑ PLC | 300 |
| A2A | Gs | ↑ cAMP | 80 |
| A3 | Gi/o | ↓ cAMP, ↑ PLC | 1900 |
| Table 1: Binding affinities (Ki) of 2-Chloroadenosine for human adenosine receptors. Data compiled from publicly available sources.[8] |
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors by an agonist like 2-Chloroadenosine initiates intracellular signaling. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in cyclic AMP (cAMP) levels.[12] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), increasing cAMP production.[9][12] These changes in cAMP levels modulate the activity of Protein Kinase A (PKA) and other downstream effectors.[10][13]
Figure 2: Simplified adenosine receptor signaling by 2-Chloroadenosine.
Experimental Protocols
Given that a primary proposed mechanism of action for this compound is the induction of apoptosis, a standard protocol for its detection is provided below.
Apoptosis Detection by Annexin V & Propidium Iodide Staining
This protocol describes a common flow cytometry-based method to quantify apoptosis in a cancer cell line following treatment with a test compound.[14][15][16][17]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells which have lost membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Workflow Diagram:
Figure 3: Experimental workflow for apoptosis detection via flow cytometry.
Detailed Procedure:
-
Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells). Wash the attached cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
For suspension cells, simply collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each sample. Analyze the samples on a flow cytometer within one hour. Differentiate cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Conclusion and Future Directions
This compound is a purine nucleoside analog with potential as an anticancer agent, particularly for lymphoid malignancies. Its presumed mechanism of action aligns with other drugs in its class, involving the inhibition of DNA synthesis and induction of apoptosis. However, there is a notable absence of specific data on its molecular targets, binding affinities, and cellular potency in the public domain.
Future research should focus on:
-
Target Identification: Uncovering the specific enzymes (e.g., DNA polymerases, ribonucleotide reductase) and pathways that are most potently inhibited by this compound.
-
Quantitative Analysis: Determining IC50 values across a panel of cancer cell lines to understand its spectrum of activity.
-
Comparative Studies: Directly comparing its activity and molecular signature to other purine analogs, including 2-Chloroadenosine, to understand the functional consequences of the structural differences.
The well-defined pharmacology of 2-Chloroadenosine may serve as a valuable reference point for designing experiments to probe the currently uncharacterized therapeutic targets of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Facebook [cancer.gov]
- 6. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 11. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroadenosine: An In-Depth Technical Guide to its Binding Affinity at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of 2-Chloroadenosine (B27285), a stable adenosine (B11128) analog, at the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support research and drug development efforts in purinergic signaling.
Quantitative Binding Affinity of 2-Chloroadenosine
2-Chloroadenosine acts as a non-selective agonist at adenosine receptors, exhibiting varying affinities for each subtype. The binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
The table below summarizes the Kᵢ values of 2-Chloroadenosine for human and rat adenosine receptor subtypes, providing a clear comparison of its affinity profile.
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
| A₁ | Rat | 300 | |
| A₂A | Rat | 80 | |
| A₂B | Human | 25500 | [1] |
| A₃ | Rat | 1900 |
Experimental Protocols
The following sections provide detailed methodologies for two key experiments used to characterize the interaction of 2-Chloroadenosine with adenosine receptors: the radioligand binding assay and the cAMP functional assay.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound (2-Chloroadenosine) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Kᵢ of 2-Chloroadenosine at a specific adenosine receptor subtype.
Materials:
-
Membrane Preparation: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, or [¹²⁵I]AB-MECA for A₃).
-
Test Compound: 2-Chloroadenosine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice.
-
Dilute the membranes in binding buffer to the desired final protein concentration (typically 5-50 µg per well).
-
Prepare serial dilutions of 2-Chloroadenosine in binding buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare the radioligand solution in binding buffer at a concentration approximately equal to its Kᵈ value.
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells: Add the serially diluted 2-Chloroadenosine, radioligand, and cell membranes.
-
The final assay volume is typically 100-250 µL. All determinations should be performed in triplicate.
-
-
Incubation:
-
Termination and Filtration:
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the 2-Chloroadenosine concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of 2-Chloroadenosine that inhibits 50% of the specific binding of the radioligand).[4]
-
Calculate Kᵢ: Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ)) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[3]
-
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the change in intracellular cyclic adenosine monophosphate (camp) levels. For Gs-coupled receptors (A₂A and A₂B), agonists increase cAMP levels. For Gi-coupled receptors (A₁ and A₃), agonists inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
Objective: To determine the EC₅₀ of 2-Chloroadenosine in modulating cAMP levels via a specific adenosine receptor subtype.
Materials:
-
Cell Line: A cell line stably expressing the adenosine receptor of interest (e.g., HEK-293 or CHO cells).
-
Test Compound: 2-Chloroadenosine.
-
Forskolin (B1673556): (For Gi-coupled receptor assays).
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Culture Medium.
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in the appropriate medium and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Assay Protocol for Gs-Coupled Receptors (A₂A and A₂B):
-
Compound Addition: Prepare serial dilutions of 2-Chloroadenosine in assay buffer. Add the diluted compound to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Assay Protocol for Gi-Coupled Receptors (A₁ and A₃):
-
Compound and Forskolin Addition: Prepare serial dilutions of 2-Chloroadenosine. Add the diluted compound to the wells. Subsequently, add a fixed concentration of forskolin (typically the EC₈₀) to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the measured cAMP levels (or the assay signal) against the logarithm of the 2-Chloroadenosine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of 2-Chloroadenosine that produces 50% of the maximal response).
-
Signaling Pathways and Visualizations
Activation of adenosine receptors by agonists like 2-Chloroadenosine initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.
A₁ and A₃ Receptor Signaling (Gᵢ/G₀-coupled)
A₁ and A₃ receptors primarily couple to inhibitory G proteins (Gᵢ/G₀).[5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[7] Additionally, the βγ subunits of the G protein can activate other signaling pathways, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[6][8] These receptors can also modulate the activity of mitogen-activated protein kinases (MAPKs).[9]
A₂A and A₂B Receptor Signaling (Gₛ-coupled)
A₂A and A₂B receptors are coupled to stimulatory G proteins (Gₛ).[5][6] Upon activation, the Gαₛ subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[10] PKA then phosphorylates various downstream targets, including transcription factors like CREB.[10] In addition to the canonical Gₛ pathway, the A₂B receptor can also couple to G₀ proteins, activating the PLC pathway in a similar manner to A₁ and A₃ receptors.[11][12]
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.
Radioligand Binding Assay Workflow
cAMP Functional Assay Workflow
References
- 1. 2-chloroadenosine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential role of the carboxy-terminus of the A2B adenosine receptor in stimulation of adenylate cyclase, phospholipase Cβ, and interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of Voacangine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voacangine (B1217894), a prominent indole (B1671886) alkaloid with the CAS number 510-22-5, is a compound of significant scientific interest due to its diverse pharmacological profile and potential therapeutic applications.[1] Primarily extracted from the root bark of Voacanga africana, this iboga alkaloid is structurally related to the anti-addictive agent ibogaine (B1199331) and serves as a key precursor for its semi-synthesis.[1] Beyond its role as a synthetic intermediate, preclinical research has illuminated voacangine's distinct and potent biological activities, including neuroprotective, anti-inflammatory, anti-angiogenic, and potential anti-addictive properties.[2] This technical guide provides a comprehensive overview of the current understanding of voacangine's mechanism of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes to facilitate further research and drug development.
Molecular Targets and Pharmacological Profile
Voacangine's diverse physiological effects are a consequence of its interaction with multiple molecular targets within the central nervous system and periphery. Its complex pharmacology involves the modulation of various receptors and ion channels, leading to the regulation of critical signaling pathways.
Interaction with Transient Receptor Potential (TRP) Channels
Voacangine has been demonstrated to modulate the activity of several members of the transient receptor potential (TRP) channel family, which are integral to sensory perception.
-
TRPV1 (Vanilloid Receptor 1): Voacangine functions as an antagonist of the TRPV1 receptor, competitively inhibiting the binding of the agonist capsaicin.[1][] This antagonistic action is also effective against heat-induced activation of the channel.[1] The inhibition of capsaicin-induced contractions in mouse rectum tissue by voacangine further supports its TRPV1 antagonism.[2][4][5]
-
TRPM8 (Menthols Receptor): It acts as a competitive antagonist of the TRPM8 receptor, inhibiting the binding of menthol.[] Notably, voacangine selectively blocks chemical agonist-induced TRPM8 activation without affecting cold-induced activation.[]
-
TRPA1: In contrast to its effects on TRPV1 and TRPM8, voacangine is an agonist of the TRPA1 channel.[6][]
Other Receptor and Ion Channel Interactions
-
Cannabinoid CB1 Receptor: Voacangine exhibits antagonistic activity at the cannabinoid CB1 receptor.[2][5]
-
Acetylcholinesterase (AChE): The compound has been shown to inhibit acetylcholinesterase, suggesting a potential role in modulating cholinergic neurotransmission.[6][2][7]
-
hERG Potassium Channels: Voacangine is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels in vitro, a crucial consideration for potential cardiotoxicity in drug development.[1][6][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding voacangine's interactions with its molecular targets and its biological activities.
| Target/Activity | Parameter | Value | Reference |
| Cannabinoid CB1 Receptor | IC50 | 0.199 µM | [2][5] |
| TRPA1 | EC50 | 8 µM | [] |
| TRPV1 (Capsaicin Binding) | IC50 | 50 µM | [] |
| TRPM8 (Menthol Binding) | IC50 | 9 µM | [] |
| TRPM8 (Icilin Binding) | IC50 | 7 µM | [] |
| Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation | IC50 | 18 µM | [2][4] |
| Extraction & Synthesis | Parameter | Value | Reference |
| Voacangine Isolation Yield (Acid-Base Extraction) | % of Root Bark Dried Weight | ~0.85% | [8] |
| Voacangine Isolation Yield (Direct Acetone (B3395972) Extraction) | % of Root Bark Dried Weight | ~0.82% | [8][9] |
| Voacangine from Dimer Cleavage | Isolated Molar Yield | ~50% | [9][10] |
Signaling Pathway Modulation
Voacangine's interaction with its molecular targets initiates downstream signaling cascades that are central to its observed physiological effects.
Inhibition of PI3K/Akt Signaling Pathway
Recent studies have highlighted voacangine's anticancer properties, which are attributed to its inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[][7] This pathway is a critical regulator of cell survival, proliferation, and growth.[7] By inhibiting this pathway, voacangine can induce G2/M cell cycle arrest and apoptosis in cancer cells.[]
Voacangine inhibits the PI3K/Akt signaling pathway.[7]
Inhibition of Angiogenesis via VEGFR2
Voacangine has been identified as a novel anti-angiogenic agent.[4] It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and suppresses VEGF-induced tube formation.[2][4] Docking simulations suggest that voacangine binds to the kinase domain of VEGFR2, inhibiting its activity and downstream signaling.[11] This is further supported by the downregulation of hypoxia-inducible factor-1α (HIF-1α) and its target gene VEGF in a dose-dependent manner.[2]
Voacangine inhibits VEGFR2 signaling to suppress angiogenesis.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the extraction and analysis of voacangine.
Protocol 1: Acid-Base Extraction of Voacangine
This traditional method leverages the differential solubility of alkaloids in acidic and basic solutions.[10]
Materials:
-
Ground root bark of Voacanga africana
-
1% Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Filtration apparatus
-
Centrifuge
-
HPLC-DAD for monitoring
Procedure:
-
Extraction: Macerate 50 g of ground V. africana root bark with 250 mL of 1% aqueous HCl solution with mechanical stirring for 30 minutes.[10][12]
-
Filtration: Filter the mixture and collect the acidic aqueous extract.[12]
-
Repeated Extraction: Repeat the extraction process on the plant residue six more times with fresh 1% HCl solution, or until no more voacangine is detected in the extract by HPLC-DAD analysis.[10][12]
-
Alkaloid Precipitation: Combine all the filtered aqueous extracts and, while stirring, slowly add concentrated NH₄OH until the pH reaches 10-11.[10][12] A brown precipitate of the total alkaloids will form.[12]
-
Isolation: Separate the precipitate by centrifugation.[10][12]
-
Drying and Purification: Dry the resulting solid. The crude alkaloid mixture can be further purified by dissolving the dried precipitate in acetone, filtering any insoluble impurities, evaporating the acetone, and subjecting the extract to column chromatography on silica (B1680970) gel.[12]
Protocol 2: Direct Acetone-Based Extraction of Voacangine
This method offers a more streamlined approach, avoiding multiple acid-base steps.[12]
Materials:
-
Ground root bark of Voacanga africana
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Sonication or maceration equipment
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered Voacanga africana root bark with NaHCO₃ and acetone.[12]
-
Sonicate or macerate the mixture.
-
Filter the mixture to separate the solid plant material from the acetone extract.
-
Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
The crude extract can then be subjected to column chromatography for the isolation of voacangine.
Workflow for the direct acetone-based extraction of voacangine.[12]
Protocol 3: Cleavage of Dimeric Alkaloids to Voacangine
This protocol can significantly increase the total yield of voacangine by converting co-isolated dimeric alkaloids like voacamine.[10]
Materials:
-
Isolated dimeric alkaloids (e.g., voacamine)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the mixture of dimeric alkaloids in HCl.[12]
-
Heat the solution to facilitate the cleavage reaction.[12]
-
Cool the mixture to room temperature.
-
Basify the solution by adding solid NaHCO₃.[12]
-
Extract the aqueous suspension exhaustively with ethyl acetate.[12]
-
Combine the organic layers and dry over Na₂SO₄.[12]
-
Distill the solvent in vacuo to obtain the crude reaction mixture containing voacangine.[12]
Preclinical Research Workflow
The following diagram outlines a logical workflow for the preclinical investigation of voacangine's effects on a specific biological system.
A preclinical experimental workflow for voacangine research.[7]
Conclusion
Voacangine is a pharmacologically active molecule with a multifaceted profile, demonstrating interactions with a range of molecular targets that are implicated in various disease states.[7] Its inhibitory effects on acetylcholinesterase and the PI3K/Akt and VEGFR2 signaling pathways, along with its modulation of TRP channels, provide a solid foundation for understanding its observed physiological effects.[7] The detailed experimental protocols for its extraction and the outlined preclinical research workflow offer a roadmap for future investigations. Further research is warranted to fully elucidate its therapeutic potential and to translate the promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Voacangine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
2-Chloro-9-(beta-D-ribofuranosyl)purine: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-(beta-D-ribofuranosyl)purine, a purine (B94841) nucleoside analog, is a compound of significant interest in oncology research. Structurally similar to cladribine (B1669150) (2-chloro-2'-deoxyadenosine), it functions as an antimetabolite, primarily targeting the inhibition of DNA synthesis and inducing programmed cell death (apoptosis) in cancer cells. This technical guide provides a comprehensive overview of its mechanism of action, experimental protocols for its study, and quantitative data on its effects, serving as a resource for researchers in cancer biology and drug development.
Note on Cladribine as a Surrogate: Due to the close structural and functional similarity between this compound and cladribine, and the greater abundance of published data for the latter, this guide will utilize data from cladribine studies as a surrogate to illustrate the biological effects and mechanisms of action. This approach is taken with the understanding that while the core mechanisms are highly conserved, subtle differences may exist.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism that culminates in the induction of apoptosis. The key steps are as follows:
-
Cellular Uptake and Phosphorylation: The compound is transported into the cell where it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, this compound 5'-triphosphate (2-CldATP).
-
Inhibition of DNA Synthesis: 2-CldATP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and the inhibition of DNA repair mechanisms. This disruption of DNA replication is a crucial step in its anticancer activity[1].
-
Induction of Apoptosis: The accumulation of DNA damage and metabolic stress triggers the intrinsic and extrinsic pathways of apoptosis.
-
Intrinsic (Mitochondrial) Pathway: This is considered the primary pathway for cladribine-induced apoptosis. DNA damage can lead to the activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 subsequently activates effector caspases such as caspase-3 and -7, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death[2][3][4][5]. The process can also occur in a p53-independent manner[6].
-
Extrinsic (Death Receptor) Pathway: Evidence also suggests the involvement of the extrinsic pathway. Cladribine has been shown to upregulate the expression of death receptors like DR4, leading to the activation of the initiator caspase-8, which can then directly activate effector caspases or cleave Bid to further amplify the mitochondrial pathway[1][7][8].
-
Quantitative Data
The following tables summarize the cytotoxic and apoptotic effects of cladribine in various cancer cell lines.
Table 1: IC50 Values of Cladribine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HSB2 | Human Leukemia | 10⁻⁵ - 10⁻⁷ M | [7] |
| Jurkat | Human Leukemia | 10⁻⁴ - 5x10⁻⁶ M | [7] |
| MCF-7 | Breast Cancer | >25 µM | [9] |
| U2932 | Diffuse Large B-Cell Lymphoma | Dose-dependent apoptosis | [1][8] |
| SUDHL2 | Diffuse Large B-Cell Lymphoma | Dose-dependent apoptosis | [1][8] |
Table 2: Dose-Dependent Induction of Apoptosis by Cladribine in Diffuse Large B-Cell Lymphoma (DLBCL) Cells (U2932)
| Cladribine Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| 0 | ~5 | [1] |
| 1 | ~15 | [1] |
| 2 | ~25 | [1] |
| 5 | ~40 | [1] |
Table 3: Effect of Cladribine on Cell Cycle Distribution in DLBCL Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 45 | 40 | 15 | [1] |
| Cladribine (2 µM) | 65 | 25 | 10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins like PARP.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the action of this compound.
Conclusion
This compound is a potent inducer of apoptosis in various cancer cell lines, acting primarily through the intrinsic mitochondrial pathway, with contributions from the extrinsic pathway. Its ability to inhibit DNA synthesis and activate caspase cascades makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding and practical protocols for researchers investigating the anticancer properties of this and related purine nucleoside analogs.
References
- 1. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic apoptosis pathway in fallopian tube epithelial cells induced by cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The intrinsic or the extrinsic pathways of apoptosis in the epidermis after cladribine application? [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Neurological Effects of 2-Chloroadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroadenosine (CADO) is a synthetic, metabolically stable analog of adenosine (B11128) that acts as a non-selective agonist for adenosine receptors. Its ability to cross the blood-brain barrier and exert potent effects on the central nervous system has made it a valuable tool in neurological research. This technical guide provides an in-depth overview of the neurological effects of 2-Chloroadenosine, with a focus on its molecular mechanisms, preclinical efficacy in models of neurological disorders, and the experimental methodologies used to elucidate these effects. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of adenosinergic compounds in neurology.
Introduction
Adenosine is a critical neuromodulator in the central nervous system (CNS), playing a pivotal role in regulating neuronal excitability, neurotransmitter release, and cerebral blood flow. Its actions are mediated by four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. However, the therapeutic application of adenosine is limited by its rapid metabolism. 2-Chloroadenosine, being resistant to adenosine deaminase, offers a more stable pharmacological profile, allowing for sustained activation of adenosine receptors in vivo.[1][2][3][4] This stability has enabled extensive investigation into its neurological effects, revealing significant neuroprotective and anticonvulsant properties.
Molecular Profile and Receptor Affinity
2-Chloroadenosine is a non-selective agonist, binding to multiple adenosine receptor subtypes with varying affinities. The equilibrium dissociation constants (Ki) for human adenosine receptors are summarized in the table below. This broad receptor engagement underlies the diverse physiological responses observed upon its administration.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| A₁ | 300[5][6] |
| A₂ₐ | 80[5][6] |
| A₃ | 1900[5][6] |
Table 1: Binding Affinities of 2-Chloroadenosine for Human Adenosine Receptors. This table summarizes the reported Ki values of 2-Chloroadenosine for the A₁, A₂ₐ, and A₃ adenosine receptor subtypes.
Neurological Effects
The neurological effects of 2-Chloroadenosine are primarily attributed to its interaction with A₁ and A₂ₐ receptors, which are abundantly expressed in the brain. These effects are broadly categorized as neuroprotective and anticonvulsant.
Neuroprotection
2-Chloroadenosine has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[7][8] Its mechanisms of neuroprotection are multifaceted and include the attenuation of excitotoxicity, reduction of neuroinflammation, and modulation of cerebral blood flow.[7][9]
Studies utilizing the four-vessel occlusion model in rats have shown that administration of 2-Chloroadenosine can significantly reduce ischemic cell loss in the hippocampus.[7]
| Animal Model | Ischemia Duration | 2-Chloroadenosine Treatment Regimen | Outcome | Reference |
| Rat (Four-Vessel Occlusion) | 10 min | Iterative focal injections immediately before ischemia and after 4 and 10 h of reperfusion | Protection against selective hippocampal CA1 loss (P < 0.01) | [7] |
| Rat (Four-Vessel Occlusion) | 10 min | Iterative focal injections after 1 min, 4 h, and 10 h of reperfusion | Protection against selective hippocampal CA1 loss (P < 0.01) | [7] |
| Rat (Four-Vessel Occlusion) | 10 min | Delayed focal injection after 10 and 24 h of reperfusion | No protection against CA1 cell loss | [7] |
Table 2: Neuroprotective Effects of 2-Chloroadenosine in a Rat Model of Forebrain Ischemia. This table summarizes the experimental conditions and outcomes of a study investigating the neuroprotective effects of 2-Chloroadenosine.
Anticonvulsant Activity
2-Chloroadenosine exhibits potent anticonvulsant effects in various animal models of epilepsy.[10][11][12][13][14] This activity is largely mediated by the activation of A₁ receptors, which leads to a reduction in neuronal excitability and the inhibition of excitatory neurotransmitter release.
In the amygdala kindling model, a widely used paradigm for temporal lobe epilepsy, 2-Chloroadenosine has been shown to suppress the development of kindled seizures.[12] Furthermore, it can enhance the efficacy of conventional antiepileptic drugs.[11]
| Animal Model | Seizure Induction Method | 2-Chloroadenosine Dose | Effect | Reference |
| Immature Rats | Cortical Epileptic Afterdischarges | 1, 4, or 10 mg/kg (i.p.) | Dose- and age-dependent decrease in afterdischarge duration | [10] |
| Mice | Maximal Electroshock | 0.25-1 mg/kg | Significantly raised the threshold for electroconvulsions | [11] |
| Mice | Pentylenetetrazol-evoked seizures | 1 mg/kg | Raised the CD₅₀ value for pentylenetetrazol from 77.2 to 93.7 mg/kg | [11] |
| Amygdala Kindled Rats | Electrical Stimulation | 1-10 nmol (intra-amygdaloid) | Prevented the development of the kindling process | [12] |
| Amygdala Kindled Rats | Focal injection into perirhinal cortex | 5, 10, 15, 25, and 100 nM | Significantly reduced afterdischarge duration and stage 5 seizure duration | [14] |
Table 3: Anticonvulsant Effects of 2-Chloroadenosine in Various Preclinical Models. This table provides a summary of the doses and observed anticonvulsant effects of 2-Chloroadenosine in different seizure models.
Signaling Pathways
The neurological effects of 2-Chloroadenosine are initiated by the activation of adenosine receptors, which triggers intracellular signaling cascades. The primary pathways involve the modulation of adenylyl cyclase activity and the activation of various protein kinases.
Adenosine A₁ Receptor Signaling
Activation of the A₁ receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. A₁ receptor activation also inhibits N-type calcium channels, thereby reducing neurotransmitter release.
Figure 1: Adenosine A₁ Receptor Signaling Pathway. This diagram illustrates the canonical signaling cascade initiated by the activation of the A₁ receptor by 2-Chloroadenosine.
Adenosine A₂ₐ Receptor Signaling
The A₂ₐ receptor is coupled to stimulatory G-proteins (Gs), and its activation leads to the stimulation of adenylyl cyclase, resulting in increased cAMP levels and subsequent activation of PKA. This pathway can lead to the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression related to neuronal function and survival.
Figure 2: Adenosine A₂ₐ Receptor Signaling Pathway. This diagram shows the signaling cascade following the activation of the A₂ₐ receptor by 2-Chloroadenosine.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the study of 2-Chloroadenosine's neurological effects.
Adenosine Receptor Binding Assay (Competitive)
This protocol is used to determine the binding affinity of 2-Chloroadenosine to adenosine receptor subtypes.
Figure 3: Experimental Workflow for Competitive Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of 2-Chloroadenosine.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the specific adenosine receptor subtype are prepared from cultured cells or brain tissue.
-
Reaction Mixture: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]DPCPX for A₁ receptors) and varying concentrations of unlabeled 2-Chloroadenosine.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of 2-Chloroadenosine that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated using the Cheng-Prusoff equation.
Four-Vessel Occlusion Model of Forebrain Ischemia
This surgical procedure in rats is used to induce global cerebral ischemia to study the neuroprotective effects of compounds like 2-Chloroadenosine.
Surgical Procedure:
-
Day 1: The rat is anesthetized, and both vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra.
-
Day 2: The animal is re-anesthetized, and both common carotid arteries are temporarily occluded with aneurysm clips for a defined period (e.g., 10 minutes) to induce forebrain ischemia.
-
Reperfusion: The clips are removed to allow for reperfusion of the brain.
-
Treatment: 2-Chloroadenosine or vehicle is administered at specific time points before, during, or after the ischemic insult.
-
Assessment of Neuronal Damage: After a survival period (e.g., 7 days), the brain is processed for histological analysis to quantify the extent of neuronal cell death, typically in the CA1 region of the hippocampus, using staining methods like cresyl violet or Fluoro-Jade.
Amygdala Kindling Model of Epilepsy
This model is used to study the development of seizures and to evaluate the anticonvulsant properties of drugs.
Procedure:
-
Electrode Implantation: A bipolar stimulating electrode is surgically implanted into the basolateral amygdala of a rat.
-
Kindling Stimulation: After a recovery period, a brief, low-intensity electrical stimulus is delivered to the amygdala once or twice daily.
-
Seizure Scoring: The behavioral seizure response is observed and scored according to a standardized scale (e.g., Racine's scale).
-
Kindling Development: With repeated stimulation, the seizure severity and duration progressively increase, eventually leading to generalized tonic-clonic seizures. This process is known as kindling.
-
Drug Testing: 2-Chloroadenosine or vehicle is administered before the kindling stimulations to assess its effect on the development of kindling or on the expression of fully kindled seizures.
Potential Therapeutic Applications and Future Directions
The potent neuroprotective and anticonvulsant properties of 2-Chloroadenosine highlight the therapeutic potential of targeting adenosine receptors for the treatment of neurological disorders such as stroke and epilepsy. However, the non-selective nature of 2-Chloroadenosine can lead to undesirable side effects, including cardiovascular effects. A clinical trial with the related compound, 2-chlorodeoxyadenosine, in leukemia patients revealed the development of sensorimotor peripheral neuropathy at higher doses, indicating potential neurotoxicity that needs to be carefully considered.[15]
Future research should focus on the development of more selective agonists for specific adenosine receptor subtypes to maximize therapeutic efficacy while minimizing off-target effects. Further elucidation of the downstream signaling pathways will also be crucial for identifying novel drug targets within the adenosinergic system.
Conclusion
2-Chloroadenosine has proven to be an invaluable pharmacological tool for investigating the role of adenosine in the central nervous system. Its robust neuroprotective and anticonvulsant effects in preclinical models have laid the groundwork for the development of novel adenosinergic therapies for a range of debilitating neurological conditions. This technical guide provides a comprehensive summary of the current understanding of the neurological effects of 2-Chloroadenosine, intended to support ongoing research and drug development efforts in this promising field.
References
- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Electrophysiology Protocol [protocols.io]
- 5. [PDF] The four-vessel occlusion rat model: method for complete occlusion of vertebral arteries and control of collateral circulation. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloroadenosine decreases long-term potentiation in the hippocampal CA1 area of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modified four-vessel occlusion model for inducing incomplete forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Blockade of Adenosine A2A Receptors Prevents Protein Phosphorylation in the Striatum Induced by Cortical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine Signaling through A1 Receptors Inhibits Chemosensitive Neurons in the Retrotrapezoid Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Chloro-9-(beta-D-ribofuranosyl)purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-(beta-D-ribofuranosyl)purine, a purine (B94841) nucleoside analog, demonstrates significant potential as an antitumor agent. Its mechanism of action is primarily centered on the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound in a research and drug development context.
Principle of Action
This compound exerts its cytotoxic effects through a multi-step intracellular process. Following transport into the cell, the compound is phosphorylated by adenosine (B11128) kinase to its active triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP).[2][3] This active metabolite inhibits key enzymes involved in DNA synthesis and repair, leading to an accumulation of DNA strand breaks and cell cycle arrest, primarily in the S-phase.[3][4][5] The culmination of this cellular stress is the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.[2]
Data Presentation
The following table summarizes the cytotoxic activity of purine analogs, including those structurally related to this compound, against various cancer cell lines. This data is intended to provide a comparative reference for experimental planning.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 2,6,9-Trisubstituted purine derivative (Compound 4c) | HL-60 (Human promyelocytic leukemia) | > 36 | [6] |
| 2,6,9-Trisubstituted purine derivative (Compound 4a-l general) | H1975, HCT116, HeLa | Variable | [6] |
| N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-d-ribofuranosyl)purine (Compound 27) | Huh7 (Human liver carcinoma) | 1 | [7] |
| N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-d-ribofuranosyl)purine (Compound 27) | HCT116 (Human colon carcinoma) | 1-4 | [7] |
| N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-d-ribofuranosyl)purine (Compound 27) | MCF7 (Human breast adenocarcinoma) | 1-4 | [7] |
| N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-d-ribofuranosyl)purine (Compound 27) | Mahlavu (Human hepatocellular carcinoma) | 3 | [7] |
| N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-d-ribofuranosyl)purine (Compound 27) | FOCUS (Human hepatocellular carcinoma) | 1 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3, HL-60)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500 cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-72 hours.[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the desired time period.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining cell viability using the MTT assay.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 2-chlorodeoxadenosine (cladribine, 2-cdA) in combination with other chemotherapy drugs against two lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving 2-Chloroadenosine for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution of 2-Chloroadenosine (B27285) for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.
Product Information
-
Name: 2-Chloroadenosine
-
CAS Number: 146-77-0
-
Molecular Formula: C₁₀H₁₂ClN₅O₄
-
Molecular Weight: 301.69 g/mol
-
Appearance: White to off-white solid.[]
Solubility Data
2-Chloroadenosine exhibits varying solubility in different solvents. The choice of solvent is critical for preparing stock solutions at the desired concentration. It is soluble in water and various organic solvents.[2][3][4][5][6][7]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[2][3][4][5] | 30.17 mg/mL[4] | Ultrasonic assistance may be required.[6] Use freshly opened DMSO as it is hygroscopic.[6] |
| Water | 25 mM[2][3][4][5] | 7.54 mg/mL[4] | Ultrasonic assistance may be required.[6] |
| DMF | ~6.63 mM | 2 mg/mL[8] | |
| Ethanol | ~0.83 mM | 0.25 mg/mL[8] | |
| DMSO:PBS (pH 7.2) (1:10) | ~0.33 mM | 0.1 mg/mL[8] | |
| Methanol | Slightly Soluble | Heating and sonication may be required.[] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of 2-Chloroadenosine in DMSO.
Materials:
-
2-Chloroadenosine powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of 2-Chloroadenosine powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.17 mg of 2-Chloroadenosine.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the 2-Chloroadenosine powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C) and/or sonication can be applied.[][6] Ensure the vial is tightly capped during these steps.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[3][6]
Preparation of a 25 mM Stock Solution in Water
This protocol is suitable for experiments where DMSO may interfere with cellular processes.
Materials:
-
2-Chloroadenosine powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Optional: Water bath or heat block, ultrasonic bath
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Weigh the required amount of 2-Chloroadenosine. To prepare 1 mL of a 25 mM stock solution, use 7.54 mg of the compound.
-
Solvent Addition: Add the calculated volume of sterile water.
-
Dissolution:
-
Vortex the solution thoroughly.
-
Gentle warming and/or sonication may be necessary to achieve complete dissolution.[6]
-
Ensure the final solution is clear and free of particulates.
-
-
Sterilization and Storage:
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the stock solution in a sterile cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw the required aliquot of the 2-Chloroadenosine stock solution at room temperature or in a 37°C water bath.
-
Dilution: In a sterile tube, add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM DMSO stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.
Stability and Storage
-
Solid Form: 2-Chloroadenosine powder is stable for years when stored at +4°C.[2][5]
-
Solutions:
-
It is recommended to prepare and use solutions on the same day.[3]
-
If storage is necessary, store solutions at -20°C for up to one month.[3][6] For longer-term storage, -80°C for up to six months is recommended for DMSO stocks.[6]
-
2-Chloroadenosine is stable at neutral and basic pH but degrades at acidic pH, especially at physiological temperatures.[9] At pH 2 and 37°C, only 13% of the compound remains after 6 hours.[9]
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for preparing 2-Chloroadenosine solutions.
Caption: Simplified 2-Chloroadenosine signaling pathway.
References
- 2. rndsystems.com [rndsystems.com]
- 3. 2-chloroadenosine | adenosine receptor agonist | Hello Bio [hellobio.com]
- 4. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 2-Chloro-9-(beta-D-ribofuranosyl)purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of 2-Chloro-9-(beta-D-ribofuranosyl)purine, a metabolically stable adenosine (B11128) analog also known as 2-chloroadenosine (B27285) (2-CADO). This document includes a summary of dosages used in various animal models, detailed experimental protocols for its preparation and administration, and diagrams of relevant workflows and signaling pathways.
Data Presentation: In Vivo Dosage Summary
The following table summarizes the reported dosages of this compound used in in vivo studies across different animal models and research applications.
| Animal Model | Application | Route of Administration | Dosage | Observed Effects |
| Mouse | Anticonvulsant | Intraperitoneal (i.p.) | 0.125 mg/kg | Potentiation of the protective activity of carbamazepine (B1668303) against maximal electroshock-induced seizures.[1] |
| Mouse | Anticonvulsant | Intraperitoneal (i.p.) | 0.25 - 1 mg/kg | Significant increase in the threshold for electroconvulsions.[1] |
| Mouse | Anticonvulsant | Intraperitoneal (i.p.) | 0.5 mg/kg | Significant enhancement of the protective action of clonazepam against pentylenetetrazol-evoked seizures.[1] |
| Mouse | Anticonvulsant | Intraperitoneal (i.p.) | 1 mg/kg | Anticonvulsive efficacy against pentylenetetrazol-evoked seizures.[1] |
| Mouse | Sedation | Intraperitoneal (i.p.) | Low doses | Marked sedation and hypothermia.[2] |
| Rat | Cardiovascular | Intravenous (i.v.) Infusion | 3.6 nMol/min | Induced hemodynamic changes (clearances of inulin (B196767) and p-aminohippurate, filtration fraction).[3] |
| Rat | Seizure Model | Intraperitoneal (i.p.) | 5 mg/kg | Mostly prevented the elevation of pilocarpine-induced glutamate (B1630785) efflux but did not confer adequate protection alone.[4] |
| Rat | Dopamine (B1211576) Release | Local Infusion (Intrastriatal) | Not specified | Counteracted haloperidol-stimulated dopamine release.[5] |
| Rat | Seizure Model | Intrathalamic Micro-injection | Not specified | Significant decreases in both seizure duration and seizure severity scores in a PTZ-induced seizure model.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of this compound for parenteral administration in rodents.
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
Procedure:
-
Solubilization (DMSO Co-solvent Method):
-
Due to its limited aqueous solubility, a co-solvent method is recommended for preparing injectable solutions.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in a minimal volume of sterile DMSO (e.g., 10-20% of the final volume). Vortex thoroughly until the compound is completely dissolved.
-
Slowly add sterile 0.9% saline or PBS to the desired final concentration while continuously vortexing to prevent precipitation. The final DMSO concentration should be kept to a minimum (ideally ≤ 5%) to avoid solvent toxicity.
-
Visually inspect the solution for any precipitates. If present, gently warm the solution or sonicate briefly.
-
Prepare the solution fresh on the day of the experiment.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same concentration of DMSO in sterile saline or PBS as the drug solution. This is crucial for accurately assessing the effects of the compound.
-
Protocol 2: Administration of this compound to Rodents
This protocol outlines the procedures for intraperitoneal and intravenous administration of the prepared solution to mice and rats. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
A. Intraperitoneal (i.p.) Injection (Mouse/Rat)
-
Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, appropriate manual restraint techniques should be used.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the calculated volume of the drug or vehicle solution smoothly. The typical maximum injection volume for mice is 10 mL/kg.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
B. Intravenous (i.v.) Injection (Rat - Tail Vein)
-
Animal Warming: Warm the rat under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.
-
Restraint: Place the rat in a suitable restraint device that allows access to the tail.
-
Vein Visualization: Swab the tail with 70% ethanol (B145695) to clean the injection site and improve vein visualization.
-
Cannulation: Using a 27-30 gauge needle attached to a syringe, carefully insert the needle, bevel up, into one of the lateral tail veins. Successful cannulation may be indicated by a flash of blood in the needle hub.
-
Administration: Inject the solution slowly. Observe for any swelling at the injection site, which would indicate a subcutaneous injection. If this occurs, withdraw the needle and attempt the injection in a more proximal location. The maximum bolus injection volume is typically 5 mL/kg.
-
Post-injection Monitoring: After injection, apply gentle pressure to the injection site to prevent bleeding and return the animal to its cage for observation.
Mandatory Visualizations
Caption: Workflow for this compound in vivo studies.
Caption: 2-Chloroadenosine acts on A1 and A2A adenosine receptors.
References
- 1. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedative and anticonvulsant effects of adenosine analogs in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal effects of 2-chloroadenosine in the two-kidney Goldblatt rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant effect and neurotransmitter modulation of focal and systemic 2-chloroadenosine against the development of pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of locally infused 2-chloroadenosine, an A1 receptor agonist, on spontaneous and evoked dopamine release in rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of generalized seizures activity by intrathalamic 2-chloroadenosine application - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 2-Chloroadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (B27285) (2-CA), a stable analog of adenosine (B11128), is a potent agonist for adenosine receptors and a key intermediate in the synthesis of pharmaceuticals like Regadenoson.[1] Its role in physiological processes and drug development necessitates accurate and reliable analytical methods for its detection and quantification in various biological matrices. These application notes provide detailed protocols for the analysis of 2-Chloroadenosine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with insights into its relevant signaling pathways.
Analytical Methods Overview
The primary methods for the quantification of 2-Chloroadenosine are HPLC with UV detection and LC-MS/MS. These techniques offer high sensitivity and selectivity, crucial for complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of 2-Chloroadenosine. When coupled with a UV detector, it provides a robust and cost-effective analytical solution. The method often involves a reversed-phase column and an isocratic mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. It is the preferred method for bioanalytical studies requiring low detection limits. The use of an internal standard is crucial for accurate quantification in complex matrices.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for 2-Chloroadenosine detection.
Table 1: HPLC Method Performance
| Parameter | Plasma | Urine | Reference |
| Limit of Detection (LOD) | 1 nmol/L | 100 nmol/L | [2] |
| Limit of Quantification (LOQ) | - | - | |
| Linearity Range | up to 500 nmol/L | up to 50 nmol/L | [2] |
| Recovery | 90.6 ± 4.9% (at 100 nmol/L) | - | [2] |
| Precision (CV) | < 10% (inter- and intraday) | < 10% (inter- and intraday) | [2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Cell Culture Supernatant | Reference |
| Limit of Quantification (LOQ) | 15.6 ng/mL | [3] |
| Linearity Range | 15.6 - 2000 ng/mL | [3] |
| Precision (RSD) | < 15% | [3] |
| Accuracy (Bias) | within 15% | [3] |
Experimental Protocols
Protocol 1: 2-Chloroadenosine Analysis in Human Plasma and Urine by HPLC-UV
This protocol is adapted from a validated method for the simultaneous determination of 2-chloro-2'-deoxyadenosine (a related compound, methodology is applicable) and its metabolite.[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of plasma or diluted urine (1/100 dilution), add 1 mL of 10 mM phosphate (B84403) buffer (pH 6.5) and the internal standard.
-
Pre-wash a C8 SPE cartridge with acetonitrile (B52724) and then with 10 mM phosphate buffer (pH 6.5).
-
Apply the sample mixture to the conditioned SPE cartridge.
-
Wash the cartridge with 2.5 mL of 1% acetonitrile in phosphate buffer, followed by 2.5 mL of hexane/dichloromethane (50/50, v/v).
-
Elute the analytes with 2.5 mL of 5% methanol (B129727) in ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Analysis
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with 10 mM phosphate buffer (pH 3.0) containing 11% methanol and 7% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
Protocol 2: 2-Chloroadenosine Analysis in Biological Fluids by LC-MS/MS
This protocol provides a general workflow for LC-MS/MS analysis, which should be optimized and validated for the specific matrix and instrumentation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for 2-Chloroadenosine and the internal standard must be determined by direct infusion. For adenosine, the transition is m/z 268.2 → 136.1, and for 2-chloroadenosine (as an internal standard), it is m/z 302.2 → 170.0.[3]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the A2A adenosine receptor signaling pathway, in which 2-Chloroadenosine acts as an agonist, and typical experimental workflows for its analysis.
Caption: 2-Chloroadenosine A2A receptor signaling pathway.
Caption: Experimental workflow for 2-Chloroadenosine analysis.
Stability and Storage Considerations
2-Chloroadenosine is reported to be stable at neutral and basic pH. However, it undergoes significant degradation under acidic conditions, especially at elevated temperatures.[4][5] Therefore, it is crucial to maintain appropriate pH and temperature during sample collection, processing, and storage to ensure the integrity of the analyte. For long-term storage, samples should be kept at -20°C or lower.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the detection and quantification of 2-Chloroadenosine in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. Proper sample preparation and adherence to validated protocols are paramount for obtaining accurate and reproducible results.
References
- 1. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
HPLC analysis of 2-Chloro-9-(beta-D-ribofuranosyl)purine
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-9-(beta-D-ribofuranosyl)purine
Introduction
This compound is a purine (B94841) nucleoside analog.[1] This class of compounds is of significant interest to researchers in the fields of oncology and immunology due to their potential as anticancer and immunosuppressive agents.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of these compounds in various matrices during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness. This application note provides a detailed protocol for the , based on established methods for the closely related and structurally similar compound, cladribine (B1669150) (2-chloro-2'-deoxyadenosine).
Principle
The method employs reversed-phase HPLC (RP-HPLC) to separate this compound from potential impurities and formulation excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and organic modifiers. The analyte is detected by its UV absorbance at a specific wavelength, and quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) or Potassium hydroxide (B78521) (KOH) for pH adjustment
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended based on methods for similar compounds.[3][4]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.01 M Potassium phosphate buffer (pH 5.0) : Methanol : Acetonitrile (90:5:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Potassium Phosphate Buffer (0.01 M, pH 5.0): Dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 5.0 with dilute KOH or HCl as needed. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Mixture: Combine the prepared buffer, methanol, and acetonitrile in the ratio of 90:5:5 (v/v/v). Degas the mobile phase before use.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix.
-
For Bulk Drug Substance:
-
Accurately weigh a quantity of the bulk drug powder equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Pharmaceutical Formulations (e.g., Injectable Solutions):
-
Pool the contents of several vials to ensure a representative sample.
-
Accurately dilute a known volume of the formulation with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected quantitative data for a typical validation of this method. The values are hypothetical but representative of what would be expected for a robust HPLC assay.
| Parameter | Expected Value |
| Retention Time (min) | ~ 5 - 8 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
System Suitability
Before sample analysis, the suitability of the HPLC system should be verified. This is typically done by injecting the working standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for n≥5 injections) |
Visualization of the Experimental Workflow
Caption: Workflow for the .
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. The method is based on established analytical principles for similar purine nucleoside analogs and can be readily implemented in a quality control or research laboratory. It is recommended that the method be fully validated according to ICH guidelines before its application to routine analysis.
References
Application Notes and Protocols for 2-Chloroadenosine in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Chloroadenosine (B27285) (2-CdA), a potent adenosine (B11128) analog, to induce apoptosis in various cell types for research and drug development purposes. This document outlines the mechanism of action, experimental protocols, and expected outcomes.
Introduction
2-Chloroadenosine (2-CdA or Cladribine) is a synthetic nucleoside analog of deoxyadenosine. Its resistance to adenosine deaminase degradation makes it a stable compound for in vitro studies. 2-CdA is actively transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (2-CdATP). The accumulation of 2-CdATP disrupts DNA synthesis and repair, ultimately leading to the induction of apoptosis.[1] This property has led to its use as a chemotherapeutic agent, particularly in lymphoid malignancies.[2]
Mechanism of Action
2-Chloroadenosine induces apoptosis through a multi-faceted mechanism that can be either dependent or independent of caspases and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intracellular Metabolism is Key: The pro-apoptotic effect of 2-CdA is primarily a result of its intracellular metabolism.[3] After being transported into the cell, it is phosphorylated to 2-CdATP. This active metabolite can be incorporated into DNA, leading to DNA strand breaks and cell cycle arrest.[1][4]
Mitochondrial (Intrinsic) Pathway: 2-CdA can directly act on mitochondria, causing a loss of mitochondrial transmembrane potential (ΔΨm).[5] This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3.[5][6] The Bcl-2 family of proteins plays a regulatory role in this process, with anti-apoptotic members like Bcl-2 and Mcl-1 being downregulated and pro-apoptotic members like Bax being upregulated by 2-CdA treatment.[5][7]
Caspase Activation: 2-CdA treatment has been shown to activate a cascade of caspases, including caspase-2, -3, -8, and -9 in various cell lines.[5][6][8] Caspase-3 is a key executioner caspase responsible for cleaving cellular substrates and bringing about the morphological changes associated with apoptosis.[8] In some cell types, an atypical cascade involving caspase-2 as the initiator caspase has been observed.[8]
Death Receptor (Extrinsic) Pathway: In certain cell lines, such as the human leukemia cell line MOLT-4, 2-CdA can induce the expression of Fas and Fas ligand (Fas-L), suggesting an involvement of the extrinsic apoptosis pathway.[9] The binding of Fas-L to its receptor Fas initiates a signaling cascade that leads to the activation of caspase-8.[9]
The signaling pathways are visually summarized in the following diagrams:
Caption: Intracellular metabolism of 2-Chloroadenosine to induce apoptosis.
Caption: Intrinsic and extrinsic apoptosis pathways induced by 2-Chloroadenosine.
Data Presentation: Quantitative Analysis of 2-Chloroadenosine-Induced Apoptosis
The following tables summarize quantitative data from various studies, providing a reference for expected outcomes in different cell lines.
Table 1: Effective Concentrations and Incubation Times of 2-Chloroadenosine
| Cell Line | Concentration Range | Effective Concentration | Incubation Time (hours) | Reference |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | ≥50 µM | 100 µM (maximum response) | 24 | [10][11] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 10 µM | 1 µM (2-CdA), 10 µM (2-CA) | 24 - 72 | [2] |
| Jurkat T Leukemia Cells | Dose-dependent | Not specified | Time-dependent | [5] |
| Human Leukemia Cell Lines (HSB2 and Jurkat) | 10⁻⁴ - 5 x 10⁻⁶ M | Not specified | 6 - 48 | [12] |
| B-cell Chronic Lymphocytic Leukemia (B-CLL) Cells | 0.05 - 0.4 µg/ml | Dose-dependent | 24 - 48 | [13] |
| Human Thymocytes | 5 - 1000 nM | Not specified | Not specified | [14] |
Table 2: Apoptosis Readouts in Different Cell Lines
| Cell Line | Apoptosis Assay | Key Findings | Reference |
| RA-FLSs | DNA Fragmentation ELISA, Annexin V/PI Staining | Significant increase in DNA fragmentation at ≥50 µM. | [10][11] |
| Leukemic B-cells (EHEB) | Caspase-3 activation, DNA fragmentation, PARP cleavage, Annexin V | Induction of apoptosis via the intrinsic pathway. | [3] |
| Human PBMCs | Flow cytometry (PI staining), DNA fragmentation | 1 µM 2-CdA induced ~81% apoptosis after 72h. | [2] |
| Jurkat T Leukemia Cells | Caspase-3, -8, -9 activation, ΔΨm loss | Caspase-3-dependent mitochondrial feedback amplification loop. | [5] |
| Human Astrocytoma Cells | Caspase-2 and -3 activation | Atypical apoptotic cascade involving caspase-2 as an initiator. | [8] |
| B-CLL Cells | Annexin V/PI Staining | Median Apoptotic Index of 22.1% after 48h with 2-CdA alone. | [15] |
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below. These protocols should be adapted and optimized for specific cell lines and experimental conditions.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
2-Chloroadenosine
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a suitable density to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with various concentrations of 2-Chloroadenosine (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Collect both detached and floating cells from the supernatant.
-
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
FITC signal (Annexin V): Detects early apoptotic cells (Annexin V positive, PI negative).
-
PI signal: Detects late apoptotic and necrotic cells (Annexin V positive, PI positive) and necrotic cells (Annexin V negative, PI positive).
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 2: DNA Fragmentation ELISA
This assay quantitatively measures the histone-associated DNA fragments (nucleosomes) generated during apoptosis.
Materials:
-
Cells of interest
-
2-Chloroadenosine
-
96-well plates
-
Cell Death Detection ELISA PLUS kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed 1x10⁴ cells per well in a 96-well plate and incubate overnight.[10] Replace the medium with fresh medium containing various concentrations of 2-Chloroadenosine (and a vehicle control) and incubate for the desired time (e.g., 24 hours).[10]
-
Cell Lysis: Centrifuge the plate and remove the supernatant. Add lysis buffer to each well and incubate for 30 minutes at room temperature.
-
ELISA:
-
Centrifuge the plate to pellet the nuclei.
-
Transfer the supernatant (containing the cytoplasmic histone-associated DNA fragments) to a streptavidin-coated microplate.
-
Add the anti-histone-biotin and anti-DNA-POD immunoreagents and incubate.
-
Wash the wells and add the ABTS substrate solution.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of fragmented DNA.
Protocol 3: Caspase Activity Assay
This protocol measures the activity of specific caspases (e.g., caspase-3) using a fluorogenic substrate.
Materials:
-
Cells of interest
-
2-Chloroadenosine
-
Caspase-3 Activity Assay Kit (containing a specific substrate like DEVD-AMC or DEVD-R110)
-
Cell lysis buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with 2-Chloroadenosine as described previously. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay:
-
Add an equal amount of protein from each sample to the wells of a 96-well black microplate.
-
Add the caspase-3 substrate to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths at different time points. The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-3.
Conclusion
2-Chloroadenosine is a reliable and effective tool for inducing apoptosis in a variety of cell types. The choice of apoptosis assay will depend on the specific research question and the cell system being used. The protocols and data presented here provide a solid foundation for designing and executing experiments to investigate the pro-apoptotic effects of 2-Chloroadenosine. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for each specific cell line.
References
- 1. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 8. A key role for caspase-2 and caspase-3 in the apoptosis induced by 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis- and necrosis-inducing potential of cladribine, cytarabine, cisplatin, and 5-fluorouracil in vitro: a quantitative pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 2-chlorodeoxyadenosine-induced cell death signalling pathway in human thymocytes is different from that induced by 2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of apoptosis induced in vitro by cladribine (2-CdA) combined with anthracyclines in lymphocytes from patients with B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-9-(beta-D-ribofuranosyl)purine in DNA Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-(beta-D-ribofuranosyl)purine, a purine (B94841) nucleoside analog, is a compound of significant interest in cancer research and drug development due to its potent inhibitory effects on DNA synthesis.[1] Its structural similarity to endogenous nucleosides allows it to be metabolized by cellular enzymes and incorporated into critical biological pathways, ultimately leading to the disruption of DNA replication and the induction of apoptosis in rapidly proliferating cells, particularly cancer cells.[1] These characteristics make it a valuable tool for studying the mechanisms of DNA synthesis and for the development of novel chemotherapeutic agents.
This document provides detailed application notes on the mechanisms of action of this compound and comprehensive protocols for its use in DNA synthesis inhibition studies.
Mechanism of Action
The primary anticancer and cytotoxic effects of this compound stem from its ability to interfere with DNA synthesis through a multi-faceted mechanism.[1] Once transported into the cell, the compound is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then exerts its inhibitory effects through two main pathways:
-
Inhibition of Ribonucleotide Reductase: The triphosphate form of this compound can act as a potent inhibitor of ribonucleotide reductase.[2] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[2] By inhibiting this enzyme, the compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby stalling DNA replication.[2]
-
Incorporation into DNA and Chain Termination: The triphosphate analog can be recognized by DNA polymerases and incorporated into the growing DNA strand in place of its natural counterpart, deoxyadenosine (B7792050) triphosphate (dATP).[3] The presence of the chlorine atom at the 2-position of the purine ring alters the structure of the DNA, leading to conformational changes that hinder the progression of DNA polymerase.[3] This results in the termination of DNA chain elongation, the generation of DNA strand breaks, and the subsequent activation of apoptotic pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of Structurally Related Purine Analogs
| Compound ID | Cell Line | Cell Type | IC50 (µM) |
| Compound 4f | H1975 | Non-small cell lung cancer | < 5 |
| HCT116 | Colorectal carcinoma | < 5 | |
| HeLa | Cervical cancer | < 10 | |
| Compound 4j | H1975 | Non-small cell lung cancer | < 5 |
| HCT116 | Colorectal carcinoma | < 5 | |
| HeLa | Cervical cancer | < 10 | |
| Compound 4k | H1975 | Non-small cell lung cancer | < 10 |
| HCT116 | Colorectal carcinoma | < 5 | |
| HeLa | Cervical cancer | < 10 |
Data extracted from a study on 2,6,9-trisubstituted purine derivatives and is intended for illustrative purposes.[4] The exact IC50 values for this compound need to be experimentally determined.
Mandatory Visualizations
To visually represent the mechanisms and experimental procedures, the following diagrams have been created using the DOT language.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Treating Cells with 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (B27285) (2-CAdo) is a synthetic analog of adenosine (B11128) that is resistant to degradation by adenosine deaminase, making it a stable and potent tool for studying purinergic signaling.[1][2] It functions as a non-selective agonist for adenosine receptors (A1, A2A, and A3) and can also exert its effects through intracellular metabolism.[2][3][4] Following uptake by nucleoside transporters, 2-CAdo is phosphorylated to 2-chloro-adenosine triphosphate (2-Cl-ATP), which can lead to ATP depletion, inhibition of DNA synthesis, and induction of apoptosis.[5][6] These characteristics make 2-Chloroadenosine a valuable compound in various research areas, including cancer biology, immunology, and neuroscience.
These application notes provide detailed protocols for treating cells with 2-Chloroadenosine and assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: IC50 Values of 2-Chloroadenosine Analogs in Various Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| CCRF-CEM (T-lymphoblastoid) | 2-chloro-2'-deoxyadenosine | 0.045 | [1] |
| HTB-26 (Breast Cancer) | Compound 1 | 10-50 | [7] |
| PC-3 (Pancreatic Cancer) | Compound 1 | 10-50 | [7] |
| HepG2 (Hepatocellular Carcinoma) | Compound 1 | 10-50 | [7] |
| HCT116 (Colorectal Cancer) | Compound 2 | 0.34 | [7] |
*Compounds 1 and 2 are oleoyl (B10858665) hybrids of natural antioxidants, with reported cytotoxic effects. While not 2-Chloroadenosine itself, this data provides context for the cytotoxic potential of related compounds.
Signaling Pathways
2-Chloroadenosine exerts its cellular effects through two primary mechanisms: activation of adenosine receptors and intracellular metabolism.
The intracellular metabolism of 2-Chloroadenosine leads to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of 2-Chloroadenosine on cell viability by measuring the metabolic activity of the cells.[8][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
2-Chloroadenosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and growth.
-
Compound Treatment: Prepare serial dilutions of 2-Chloroadenosine in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[10]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis using 2-Chloroadenosine. Harvest cells, including any floating cells, and wash with cold PBS.
-
Cell Suspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI working solution (100 µg/mL).[13]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[13]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer and mix gently. Keep the samples on ice.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with 2-Chloroadenosine.[14][15][16]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[14][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[15]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[16][17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the samples by flow cytometry.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and PARP, following treatment with 2-Chloroadenosine.[18]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with 2-Chloroadenosine for the desired time. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.
Conclusion
2-Chloroadenosine is a versatile tool for inducing and studying cell death. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of 2-Chloroadenosine on various cell types. By utilizing these methods, scientists can further elucidate the mechanisms of purinergic signaling and its role in cellular processes, contributing to the development of new therapeutic strategies.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 5. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. kumc.edu [kumc.edu]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Preparation of 2-Chloro-9-(β-D-ribofuranosyl)purine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-9-(β-D-ribofuranosyl)purine, also commonly known as 2-Chloroadenosine, is a metabolically stable analog of adenosine (B11128). It functions as a non-selective agonist for adenosine receptors, with varying affinities for A1, A2A, and A3 subtypes.[1][2] This compound is a valuable tool in neuroscience research, where it has demonstrated anticonvulsive properties.[2][3] Furthermore, its role as a purine (B94841) nucleoside analog gives it potential antitumor activity, primarily through the inhibition of DNA synthesis and induction of apoptosis.[4][5][6] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of 2-Chloro-9-(β-D-ribofuranosyl)purine stock solutions.
Quantitative Data Summary
For consistency and accuracy in experimental design, it is crucial to refer to the batch-specific molecular weight provided on the Certificate of Analysis, as the degree of hydration can affect this value.[1] The following table summarizes the solubility of 2-Chloro-9-(β-D-ribofuranosyl)purine in common laboratory solvents.
| Property | Value | Source |
| Molecular Weight | 301.69 g/mol | [1][3] |
| Solubility in Water | 7.54 mg/mL (25 mM) | [1] |
| Solubility in DMSO | 30.17 mg/mL (100 mM) | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of 2-Chloro-9-(β-D-ribofuranosyl)purine in DMSO.
Materials:
-
2-Chloro-9-(β-D-ribofuranosyl)purine powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of 2-Chloro-9-(β-D-ribofuranosyl)purine powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of the compound using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.017 mg of 2-Chloro-9-(β-D-ribofuranosyl)purine (based on a molecular weight of 301.69 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, if you weighed 3.017 mg, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 40°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[3]
Safety Precautions:
-
Handle 2-Chloro-9-(β-D-ribofuranosyl)purine in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Safe Handling of 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction 2-Chloroadenosine (B27285) is a metabolically stable analog of adenosine (B11128), widely utilized in research as a non-selective adenosine receptor agonist.[1][2][3] It plays a crucial role in neuroscience research, particularly in studies related to its anticonvulsive properties, and in pharmacological studies to understand adenosine-mediated signaling pathways.[1][4][5] Due to its potential health hazards, including acute toxicity and suspected reproductive toxicity, strict adherence to safe handling procedures is imperative to ensure personnel safety and experimental integrity. These application notes provide comprehensive protocols for the safe handling, storage, disposal, and experimental use of 2-Chloroadenosine.
Section 1: Hazard Identification and Safety Precautions
2-Chloroadenosine is classified as a hazardous substance and should be handled with care.[6] The primary hazards are summarized below.
1.1 Hazard Summary
| Hazard Category | Description | References |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |
| Cytotoxicity | Considered an antineoplastic/cytotoxic agent that can induce apoptosis. | [6][7] |
1.2 Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 2-Chloroadenosine to prevent exposure.
-
Gloves: Chemical-resistant nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8][9][10]
-
Eye Protection: Safety glasses with side-shields or tightly sealed safety goggles are mandatory.[8][10]
-
Lab Coat: A standard laboratory coat must be worn to protect skin and clothing.[9]
-
Respiratory Protection: When handling the solid powder (e.g., weighing) or if aerosols may be generated, use a NIOSH-approved respirator (e.g., N95) within a chemical fume hood.[6][9]
1.3 General Handling Procedures
-
Designated Area: Handle 2-Chloroadenosine in a designated area, such as a chemical fume hood, to minimize exposure.[9]
-
Avoid Dust Formation: Take extreme care to avoid the formation of dust and aerosols when handling the solid compound.[8][10]
-
Ventilation: Ensure the work area is well-ventilated. Preparation of injectable solutions should be performed in a Class II laminar flow biological safety cabinet.[6]
-
Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[8][10] Do not eat, drink, or smoke in the handling area.[11]
Section 2: Physicochemical and Toxicological Data
Understanding the properties of 2-Chloroadenosine is essential for its safe and effective use.
2.1 Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [8][] |
| Molecular Weight | 301.69 g/mol | [8] |
| Appearance | White to off-white crystalline powder. | [][13] |
| Melting Point | 133-136 °C (decomposes) | [] |
| Solubility | Soluble in DMSO (up to 100 mM), Water (up to 25 mM), and slightly soluble in Methanol. | [4][][14] |
| CAS Number | 146-77-0 | [2] |
2.2 Toxicological and Biological Data
| Parameter | Value | References |
| Mechanism of Action | Non-selective adenosine receptor agonist. | [1][14] |
| Receptor Affinity (Kᵢ) | A₁: 300 nMA₂ₐ: 80 nMA₃: 1900 nM | [14] |
| Known Toxicity | Doses of 0.2 mg/kg/day in adults are linked to severe renal and CNS toxicity. | [6] |
Section 3: Storage and Disposal Procedures
Proper storage and disposal are critical for maintaining chemical integrity and ensuring laboratory and environmental safety.
3.1 Storage
-
Short-Term: Store at +4°C.[14]
-
Long-Term: For long-term storage, keep in a freezer at -20°C.[][15][16]
-
Conditions: Store in a cool, dry, dark, and well-ventilated place.[8][16] Keep the container tightly sealed and store under an inert atmosphere as the compound is hygroscopic.[8] The storage area should be locked.[11][17]
3.2 Disposal 2-Chloroadenosine and any associated waste are considered hazardous and must be disposed of according to institutional and local regulations.[6] Never dispose of this chemical down the drain.[8][10]
-
Solid Waste: Collect solid 2-Chloroadenosine waste and contaminated disposables (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[6][8]
-
Liquid Waste: Collect unused solutions or liquid waste in a sealed, labeled, and leak-proof hazardous waste container.[6]
-
Sharps: Needles, syringes, and other sharps must be placed directly into an approved sharps container without being recapped or clipped.[6]
-
Decontamination: Decontaminate glassware by triple rinsing with a suitable solvent. Collect the rinsate as hazardous chemical waste.[18]
Section 4: Emergency Procedures
Immediate and appropriate action is crucial in an emergency involving 2-Chloroadenosine.
4.1 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8][10] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of fresh water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8][10] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8]
4.2 Spill Cleanup
Always have a chemical spill kit readily available.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill.
-
To avoid generating dust, carefully dampen the powder with water.[6]
-
Use dry cleanup procedures; gently sweep the material into a dustpan and place it in a sealed, labeled container for hazardous waste disposal.[6][8]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[19]
-
-
Minor Spill (Liquid):
-
Alert personnel and ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill with absorbent material (e.g., chemical pads or vermiculite).[19][20]
-
Work from the outside in, slowly applying the absorbent material over the spill.
-
Collect the saturated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[21]
-
Wash the spill area with soap and water.[19]
-
-
Major Spill:
Section 5: Application Protocols
The following are generalized protocols. Researchers must adapt them based on specific experimental needs and cell systems.
5.1 Protocol: Preparation of Stock Solutions
-
Objective: To prepare concentrated stock solutions of 2-Chloroadenosine for experimental use.
-
Materials: 2-Chloroadenosine powder, anhydrous DMSO, sterile nuclease-free water, sterile conical tubes, vortex mixer.
-
Procedure (100 mM DMSO Stock):
-
Handle solid 2-Chloroadenosine in a chemical fume hood.
-
Calculate the required mass for your desired volume (e.g., for 1 mL of 100 mM solution, weigh 30.17 mg).
-
Add the powder to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Procedure (25 mM Aqueous Stock):
-
Follow steps 1-2 above (e.g., for 1 mL of 25 mM solution, weigh 7.54 mg).
-
Add the powder to a sterile conical tube.
-
Add the calculated volume of sterile nuclease-free water (e.g., 1 mL).
-
Cap and vortex thoroughly. Gentle warming may be required to fully dissolve.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store at -20°C.
-
5.2 Protocol: Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of 2-Chloroadenosine on a cultured cell line.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Chloroadenosine from your stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of 2-Chloroadenosine. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Section 6: Signaling Pathways
2-Chloroadenosine exerts its biological effects through two primary mechanisms: activation of cell surface adenosine receptors and intracellular metabolism leading to apoptosis.
-
Receptor-Mediated Signaling: As a non-selective agonist, 2-Chloroadenosine binds to A₁, A₂ₐ, and A₃ receptors. Activation of A₂ₐ receptors typically couples to Gₛ proteins, stimulating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP).[22] Conversely, A₁ receptor activation couples to Gᵢ proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[22]
-
Metabolism-Induced Apoptosis: 2-Chloroadenosine can be transported into the cell and phosphorylated by adenosine kinase into 2-chloro-ATP.[7] This leads to a depletion of the natural ATP pool and an accumulation of the toxic analog, which inhibits DNA, RNA, and protein synthesis.[7] This metabolic stress triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. benchchem.com [benchchem.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. innospk.com [innospk.com]
- 14. rndsystems.com [rndsystems.com]
- 15. medkoo.com [medkoo.com]
- 16. 2-Chloroadenosine CAS#: 146-77-0 [m.chemicalbook.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 22. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-9-(beta-D-ribofuranosyl)purine in Leukemia Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-(beta-D-ribofuranosyl)purine, a purine (B94841) nucleoside analog more commonly known as Cladribine (B1669150) (2-CdA), is a cytotoxic agent with significant therapeutic efficacy in various hematological malignancies, particularly hairy cell leukemia and certain forms of chronic lymphocytic leukemia.[1][2] Its mechanism of action in leukemia cell lines is multifaceted, primarily involving the disruption of DNA synthesis and repair, leading to the induction of apoptosis (programmed cell death).[3] This document provides detailed application notes on the use of Cladribine in leukemia cell line research, including its effects on cell viability, apoptosis, and cell cycle, along with standardized protocols for key experimental assays.
Mechanism of Action
Cladribine is a prodrug that is transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP). Cd-ATP is resistant to degradation by adenosine (B11128) deaminase (ADA), allowing it to accumulate within cells, particularly in lymphocytes which have high dCK and low deoxynucleotidase activity.[1][3]
The primary cytotoxic effects of Cd-ATP are:
-
Inhibition of DNA Synthesis: Cd-ATP competes with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into DNA by DNA polymerases. Its incorporation leads to the termination of DNA chain elongation and the inhibition of DNA synthesis.[3]
-
Inhibition of DNA Repair: Cladribine interferes with DNA repair mechanisms, leading to the accumulation of DNA strand breaks.[3][4]
-
Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death. Cladribine induces apoptosis through both caspase-dependent and caspase-independent pathways.[5] This involves the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3 and caspase-6.[5] It also leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[6]
Data Presentation
The following tables summarize the cytotoxic effects of this compound (Cladribine) on various leukemia and multiple myeloma cell lines.
Table 1: IC50 Values of Cladribine in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | ~2.43 | [7][8] |
| RPMI8226 | Multiple Myeloma | ~0.75 | [7][8] |
| MM1.S | Multiple Myeloma | ~0.18 | [7][8] |
| JM1 | Pre-B Leukemia | Not explicitly stated, but apoptosis induced | [6] |
| Jurkat | T-cell Leukemia | Not explicitly stated, but apoptosis induced | [6] |
| U937 | Promonocytic Leukemia | Not explicitly stated, but apoptosis induced | [6] |
Table 2: Effects of Cladribine on Cell Cycle Distribution
| Cell Line | Treatment Condition | Effect | Reference |
| U266 | 2 µM Cladribine for 24, 48, 72 hrs | Significant G1 arrest, reduction in S phase | [9][10] |
| RPMI8226 | 2 µM Cladribine for 24 hrs | Significant G1 arrest, reduction in S phase | [9][10] |
| MM1.S | 0.5 µM Cladribine for 24 hrs | Minor increase in G1 phase | [9] |
Signaling Pathways
Caption: Cladribine-induced apoptosis signaling pathways in leukemia cells.
Experimental Workflow
Caption: General experimental workflow for studying Cladribine's effects.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effect of Cladribine on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., U937, Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound (Cladribine)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of Cladribine in complete medium.
-
Add 100 µL of the Cladribine dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is for quantifying apoptosis in leukemia cells following Cladribine treatment.
Materials:
-
Leukemia cell lines
-
6-well plates
-
Cladribine
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with desired concentrations of Cladribine for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This protocol is for analyzing the effect of Cladribine on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
6-well plates
-
Cladribine
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells with Cladribine as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Leukemia cell lines
-
Cladribine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Cladribine, then harvest and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V-FITC/PI double staining for apoptosis evaluation by flow cytometry [bio-protocol.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of HDAC inhibitor Chidamide with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopenarchives.com [benthamopenarchives.com]
- 9. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloroadenosine as an Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine (B11128).[1][2] It functions as a non-selective agonist for adenosine receptors, demonstrating activity at A1, A2A, A2B, and A3 subtypes.[1][2] Its stability against degradation by adenosine deaminase confers a longer half-life in experimental systems compared to adenosine, making it a valuable tool for investigating adenosinergic signaling.[1][2] These characteristics have led to its widespread use in neuroscience, pharmacology, and drug discovery to probe the physiological and pathophysiological roles of adenosine receptors.[1][2] Notably, 2-Chloroadenosine has shown significant anticonvulsant effects in vivo, highlighting its potential in the study of neurological disorders.[3]
Data Presentation: Receptor Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 2-Chloroadenosine for the four adenosine receptor subtypes. These values have been compiled from various in vitro studies and may vary depending on the experimental conditions, tissue, and species used.
Table 1: Binding Affinities (Ki) of 2-Chloroadenosine for Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species/Tissue/Cell Line | Radioligand Displaced |
| A1 | 10 | Human Cerebral Cortex | [3H]Cyclohexyladenosine |
| 300 | Not Specified | Not Specified | |
| A2A | 80 | Not Specified | Not Specified |
| A2B | >30000 | Human | Not Specified |
| A3 | 1890 | Rat CHO cells | N6-[[125I]-4-amino-3-iodobenzyl]-adenosine-5''-N-methyluronamide |
Table 2: Functional Potencies (EC50) of 2-Chloroadenosine at Adenosine Receptor Subtypes
| Receptor Subtype | Functional Assay | EC50 (µM) | Cell Type/Tissue |
| A1 | Inhibition of Neurotransmitter Release | Not Specified | Not Specified |
| A2A | cAMP Accumulation | Not Specified | Not Specified |
| A2B | Not Specified | Not Specified | Not Specified |
| A3 | Not Specified | Not Specified | Not Specified |
Signaling Pathways
2-Chloroadenosine elicits its effects by activating distinct intracellular signaling cascades upon binding to the different adenosine receptor subtypes. These receptors are G-protein coupled receptors (GPCRs) that modulate the activity of various effector enzymes and ion channels.
A1 Adenosine Receptor Signaling
The A1 receptor primarily couples to Gi/o proteins. Its activation by 2-Chloroadenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP attenuates the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. A1 receptor activation can also inhibit voltage-gated calcium channels, thereby reducing neurotransmitter release.[5] In some cellular contexts, A1 receptor stimulation can potentiate phospholipase C (PLC) activity.[6]
Caption: A1 Receptor Signaling Pathway.
A2A Adenosine Receptor Signaling
The A2A receptor is coupled to Gs proteins.[4] Activation by 2-Chloroadenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[4] This pathway is involved in a wide range of cellular responses, including smooth muscle relaxation and inhibition of inflammatory cell activation. A2A receptor activation has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK1/2 cascade.[7][8]
Caption: A2A Receptor Signaling Pathway.
A2B Adenosine Receptor Signaling
The A2B receptor, which has a lower affinity for adenosine and its analogs, is also coupled to Gs proteins and can stimulate adenylyl cyclase to increase cAMP levels.[4] Additionally, in some cell types, the A2B receptor can couple to Gq proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: A2B Receptor Signaling Pathway.
A3 Adenosine Receptor Signaling
Similar to the A1 receptor, the A3 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[4] In addition, A3 receptor activation can stimulate PLC via G-protein βγ subunits or, in some cases, through coupling to Gq proteins.[9] This can lead to the activation of the MAPK pathway.[10]
Caption: A3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of 2-Chloroadenosine for a specific adenosine receptor subtype.
Caption: Radioligand Binding Assay Workflow.
Materials and Reagents:
-
Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).
-
Test Compound: 2-Chloroadenosine.
-
Non-specific Binding Control: A high concentration of a standard non-selective agonist (e.g., NECA) or a selective antagonist for the receptor subtype.[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[11]
Protocol:
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 5-50 µg of protein per well).[11]
-
Prepare a stock solution of 2-Chloroadenosine in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of 2-Chloroadenosine in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.[11]
-
Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kd value.
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).[11]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells: Add the serially diluted 2-Chloroadenosine, radioligand, and cell membranes.
-
The final assay volume is typically 100-250 µL. Perform all determinations in triplicate.[11]
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[11]
-
-
Termination and Filtration:
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the 2-Chloroadenosine concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is for measuring changes in intracellular cAMP levels upon treatment with 2-Chloroadenosine to determine its functional potency (EC50) at Gs- or Gi-coupled adenosine receptors.
Materials and Reagents:
-
Cells: A cell line endogenously or recombinantly expressing the adenosine receptor of interest.
-
2-Chloroadenosine.
-
Cell Culture Medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based, HTRF, or luminescence-based).
-
Microplate reader (compatible with the chosen assay kit).
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of 2-Chloroadenosine in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of 2-Chloroadenosine at various concentrations in serum-free medium or an appropriate assay buffer.
-
-
Assay Procedure:
-
For Gs-coupled receptors (A2A, A2B):
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the 2-Chloroadenosine working solutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
-
For Gi-coupled receptors (A1, A3):
-
Pre-incubate the cells with a PDE inhibitor.
-
Add the 2-Chloroadenosine working solutions to the cells and incubate for a short period.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
-
Cell Lysis:
-
Remove the treatment medium and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
-
cAMP Measurement:
-
Perform the cAMP assay following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the 2-Chloroadenosine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value for Gs-coupled receptors or the IC₅₀ value for Gi-coupled receptors.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A1 Receptor-Mediated Activation of Phospholipase C in Cultured Astrocytes Depends on the Level of Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine triggers preconditioning through MEK/ERK1/2 signalling pathway during hypoxia/reoxygenation in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine: an activity-dependent axonal signal regulating MAP kinase and proliferation in developing Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of 2-Chloro-9-(beta-D-ribofuranosyl)purine in Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-(beta-D-ribofuranosyl)purine, a purine (B94841) nucleoside analog also known as 2-chloroadenosine (B27285) (2-CADO), is a potent adenosine (B11128) receptor agonist with demonstrated anticonvulsant properties in a variety of experimental seizure models.[1][2][3][4][5][6] As a metabolically stable analog of adenosine, it serves as a valuable research tool for investigating the role of the adenosinergic system in epilepsy and for the preclinical evaluation of potential antiepileptic therapies.[6][7] These application notes provide a comprehensive overview of its use, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
2-Chloroadenosine exerts its anticonvulsant effects primarily through the activation of adenosine A1 receptors, although interactions with A2A receptors have also been reported to modulate its activity.[1][3][8] Activation of presynaptic A1 receptors generally leads to the inhibition of excitatory neurotransmitter release, particularly glutamate (B1630785), which is a key mechanism underlying its seizure-suppressing effects.[1][5] Postsynaptic events may also play a significant role.[1] Studies have shown that 2-chloroadenosine can attenuate the surge in dopamine (B1211576) and glutamate levels associated with seizures.[1] The anticonvulsant action of 2-chloroadenosine can be antagonized by adenosine receptor antagonists such as theophylline (B1681296) and aminophylline.[4][9]
References
- 1. Anticonvulsant effect and neurotransmitter modulation of focal and systemic 2-chloroadenosine against the development of pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant action of 2-chloroadenosine against pentetrazol-induced seizures in immature rats is due to activation of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant action of 2-chloroadenosine injected focally into the inferior colliculus and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effect of 2-chloroadenosine against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Adenosine Receptors and Epilepsy: Current Evidence and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of generalized seizures activity by intrathalamic 2-chloroadenosine application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assay of 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (B27285) (2-CA), a metabolically stable analog of adenosine (B11128), serves as a potent agonist for adenosine receptors and is a valuable tool in pharmacological research.[1][2] Understanding its ability to cross cellular barriers is crucial for elucidating its mechanism of action and for the development of therapeutic agents targeting adenosine signaling pathways. 2-Chloroadenosine's cellular entry is not solely dependent on passive diffusion; it is a substrate for nucleoside transporters, such as the equilibrative nucleoside transporter 4 (ENT4).[3][4] Therefore, assessing its permeability requires an in vitro model that can account for both passive and active transport mechanisms.
The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of chemical compounds.[5][6][7] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes that exhibit tight junctions and express a variety of transporters, mimicking the barrier properties of the small intestinal epithelium.[5][7] This application note provides a detailed protocol for performing a Caco-2 permeability assay to characterize the transport of 2-Chloroadenosine, along with relevant quantitative data and a depiction of its primary signaling pathway.
Data Presentation
Table 1: Kinetic Parameters of 2-Chloroadenosine Transport via hENT4
| Parameter | Value | Condition | Reference |
| High-Affinity Component | |||
| K_m | ~ 50 µM | pH 6.0 | [4] |
| V_max | ~ 30 pmol/mg/min | pH 6.0 | [4] |
| Low-Affinity Component | |||
| K_m | > 600 µM | pH 6.0 | [4] |
| V_max | ~ 500 pmol/mg/min | pH 6.0 | [4] |
| K_m | ~ 2 mM | pH 7.5 | [4] |
Table 2: Binding Affinity of 2-Chloroadenosine for Adenosine Receptors
| Receptor Subtype | K_i (nM) | Reference |
| A_1 | 300 | [1] |
| A_2A | 80 | [1] |
| A_3 | 1900 | [1] |
Experimental Protocols
Caco-2 Cell Permeability Assay for 2-Chloroadenosine
This protocol details the steps for a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (P_app) of 2-Chloroadenosine and to assess the potential for active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
2-Chloroadenosine
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. TEER values should be greater than 250 Ω·cm² to ensure monolayer integrity.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after incubation. A low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Transport Experiment (Bidirectional):
-
Prepare a stock solution of 2-Chloroadenosine in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in pre-warmed HBSS.
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport:
-
Add the 2-Chloroadenosine solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the 2-Chloroadenosine solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of 2-Chloroadenosine in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) in cm/s using the following equation:
-
P_app = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).
-
-
-
Calculate the efflux ratio (ER) to assess active transport:
-
ER = P_app (B→A) / P_app (A→B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
-
Visualizations
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: 2-Chloroadenosine signaling pathway via adenosine receptors.
References
- 1. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloroadenosine, a permeant for the nucleoside transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bidirectional transport of 2-chloroadenosine by equilibrative nucleoside transporter 4 (hENT4): Evidence for allosteric kinetics at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of 2-Chloro-9-(β-D-ribofuranosyl)purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the long-term storage and stability assessment of 2-Chloro-9-(β-D-ribofuranosyl)purine, a purine (B94841) nucleoside analog with significant potential in antitumor research. Proper storage is critical to ensure the compound's integrity and reproducibility of experimental results.
Long-Term Storage Conditions
To maintain the stability and purity of 2-Chloro-9-(β-D-ribofuranosyl)purine, specific storage conditions are recommended based on the available data for structurally similar purine nucleoside analogs. These conditions aim to minimize degradation from factors such as temperature, moisture, and light.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -15°C (frozen) or 2°C to 8°C (refrigerated) | Lower temperatures minimize the rate of chemical degradation. For very long-term storage, freezing is preferred. Refrigeration is suitable for shorter-term storage.[1] |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Moisture can lead to hydrolysis of the glycosidic bond or other labile groups. Keeping the container well-closed is crucial.[2] |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Exposure to UV or visible light can induce photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | For highly sensitive applications, an inert atmosphere can prevent oxidative degradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass vial with a secure cap). | Prevents exposure to moisture and atmospheric contaminants.[1][2] |
Experimental Protocols for Stability Assessment
To ensure the integrity of 2-Chloro-9-(β-D-ribofuranosyl)purine over time, it is essential to perform stability studies. The following protocols outline key experiments for assessing the compound's stability under various stress conditions.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Protocol 2.1.1: Acid and Base Hydrolysis
-
Preparation: Prepare solutions of 2-Chloro-9-(β-D-ribofuranosyl)purine (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
Neutralization: At each time point, withdraw an aliquot and neutralize the solution (use NaOH for the acidic sample and HCl for the basic sample).
-
Analysis: Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.
Protocol 2.1.2: Oxidative Degradation
-
Preparation: Prepare a solution of 2-Chloro-9-(β-D-ribofuranosyl)purine (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC to assess the extent of degradation.
Protocol 2.1.3: Thermal Degradation
-
Solid State: Place a known amount of solid 2-Chloro-9-(β-D-ribofuranosyl)purine in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer) and incubate at an elevated temperature (e.g., 60°C).
-
Analysis: For the solid sample, dissolve it in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.
Protocol 2.1.4: Photostability
-
Exposure: Expose a solid sample and a solution of 2-Chloro-9-(β-D-ribofuranosyl)purine to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.
-
Control: Keep a parallel set of samples in the dark at the same temperature as a control.
-
Analysis: Analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
Long-Term Stability Study
This study evaluates the stability of the compound under the recommended storage conditions over an extended period.
Protocol 2.2.1: Sample Preparation and Storage
-
Aliquoting: Prepare multiple aliquots of a well-characterized batch of 2-Chloro-9-(β-D-ribofuranosyl)purine in appropriate storage vials.
-
Storage: Store the aliquots under the recommended long-term storage conditions (-20°C or 2-8°C, protected from light and moisture).
Protocol 2.2.2: Time Points and Analysis
-
Testing Schedule: Pull aliquots for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analytical Tests: At each time point, perform the following analyses:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: HPLC analysis to determine the purity of the compound and detect any degradation products.
-
Identity: Confirmation of the compound's identity using a suitable spectroscopic method (e.g., Mass Spectrometry or NMR).
-
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of a comprehensive stability testing program for 2-Chloro-9-(β-D-ribofuranosyl)purine.
References
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-9-(beta-D-ribofuranosyl)purine Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing solubility issues with 2-Chloro-9-(beta-D-ribofuranosyl)purine in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers like PBS?
Q2: Why is my this compound not dissolving in PBS?
A2: The poor solubility of purine (B94841) nucleoside analogs in neutral aqueous solutions is a common issue.[1][2][3] This can be attributed to the crystalline structure of the solid compound and the molecular interactions between the purine ring and the ribose sugar, which are not readily disrupted by water molecules alone, especially in the presence of salts like in PBS.
Q3: Are there any recommended alternative solvents to dissolve this compound?
A3: Yes, organic solvents are commonly used to prepare stock solutions of poorly soluble nucleoside analogs. For the related compound 2-Chloroadenosine (B27285), Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are effective solvents.[4] A high-concentration stock solution can be prepared in one of these solvents and then diluted into your aqueous experimental medium.
Q4: Can I heat the PBS solution to improve solubility?
A4: Gentle warming can increase the rate of dissolution for some compounds. However, excessive heat should be avoided as it may lead to degradation of the nucleoside analog. It is recommended to warm the solution to no more than 37°C and monitor for any signs of compound degradation.
Q5: How does pH affect the solubility of this compound?
A5: The pH of the solution can influence the solubility of purine analogs. While specific data for this compound is limited, adjusting the pH of the PBS slightly may improve solubility. However, it is critical to consider the pH stability of the compound and the requirements of your specific experiment.
Troubleshooting Guide
If you are encountering solubility issues with this compound in PBS, follow these troubleshooting steps:
Problem: The compound is not dissolving in PBS at the desired concentration.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following table summarizes the solubility of the closely related and well-characterized analog, 2-Chloroadenosine. This data can serve as a useful reference.
| Solvent/System | Maximum Concentration | Reference |
| Water | 25 mM | [5] |
| DMSO | 100 mM | [5] |
| DMF | 2 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [4] |
| Ethanol | 0.25 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
This protocol is recommended for most applications where a small amount of an organic solvent will not interfere with the experiment.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
To prepare your working solution, perform a serial dilution of the stock solution into pre-warmed (37°C) PBS. Add the stock solution dropwise while vortexing the PBS to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, a lower final concentration may be necessary.
Factors Influencing Solubility
The solubility of purine nucleoside analogs like this compound is influenced by a combination of physical and chemical factors. Understanding these relationships can aid in troubleshooting.
Caption: Factors influencing the solubility of purine nucleoside analogs.
References
- 1. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-chloroadenosine | adenosine receptor agonist | Hello Bio [hellobio.com]
Technical Support Center: Optimizing 2-Chloroadenosine for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing 2-Chloroadenosine (B27285) (2-CdA) concentration for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 2-Chloroadenosine (2-CdA) in inducing cytotoxicity?
A1: 2-Chloroadenosine (2-CdA) is a stable adenosine (B11128) analog that primarily induces apoptosis.[1][2] Its cytotoxic effects can be mediated through two main pathways:
-
Intracellular Metabolism: The predominant mechanism involves the cellular uptake of 2-CdA, followed by its phosphorylation by adenosine kinase.[3][4][5] This leads to the formation of 2-chloro-ATP (2-Cl-ATP), which disrupts cellular processes.[1][6] This disruption includes the inhibition of DNA synthesis, leading to cell cycle arrest in the S-phase and subsequent apoptosis.[6][7]
-
Adenosine Receptor Activation: In some cell types, 2-CdA can act as an agonist for cell-surface adenosine receptors, which can also trigger apoptotic signaling.[1][8] However, many studies indicate that its cytotoxic effects are often independent of adenosine receptor signaling.[3][4]
Q2: What is a typical starting concentration range for 2-CdA in a cytotoxicity assay?
A2: The optimal concentration of 2-CdA is highly cell-type dependent. However, a common starting point for dose-response experiments is in the low micromolar range. For some cell lines, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), concentrations of 50 µM or higher are required to induce apoptosis.[3][4] In contrast, for cell lines like the human T-lymphoblastoid cell line CCRF-CEM, the IC50 (the concentration that inhibits 50% of cell growth) for a related compound, 2-chloro-2'-deoxyadenosine, is as low as 0.045 µM.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with 2-CdA?
A3: The incubation time for 2-CdA can vary depending on the cell type and the desired outcome. Common incubation times range from 24 to 72 hours.[3][10] A time-course experiment is recommended to determine the optimal exposure duration for your experimental system.[11]
Q4: Is 2-CdA stable in solution?
A4: The stability of 2-CdA and its analogs is pH-dependent. It is stable at neutral and basic pH but can decompose in acidic conditions (pH < 7).[11] Therefore, it is essential to maintain a physiological pH (7.2-7.4) in your stock solutions and culture media to ensure the compound's integrity.[11] It is also recommended to prepare fresh dilutions from a frozen stock for each experiment.[11]
Troubleshooting Guide
Issue 1: I am not observing any cytotoxicity after treating my cells with 2-CdA.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations. Start from a low micromolar range and extend to higher concentrations (e.g., 1 µM to 100 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours).[11] |
| Cell Line Resistance | Some cell lines may be inherently resistant to 2-CdA. This could be due to low expression of nucleoside transporters or adenosine kinase.[3][5] Consider using a different cell line or a combination therapy approach. |
| Compound Instability | Ensure that the pH of your stock solution and cell culture medium is maintained between 7.2 and 7.4.[11] Prepare fresh dilutions for each experiment.[11] |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be sensitive enough to detect the effects of 2-CdA. Consider using a more sensitive assay, such as Annexin V/PI staining for apoptosis.[12] |
Issue 2: The results of my cytotoxicity assay are highly variable between replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated pipette. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[13][14] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Be meticulous with pipetting, especially when performing serial dilutions of 2-CdA. Use fresh tips for each dilution. |
| Air Bubbles in Wells | Inspect wells for air bubbles before reading the plate, as they can interfere with absorbance or fluorescence measurements.[15] If present, gently pop them with a sterile needle.[15] |
Quantitative Data Summary
Table 1: Effective Concentrations of 2-Chloroadenosine in Various Cell Lines
| Cell Line | Effective Concentration | Incubation Time | Observed Effect |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | ≥ 50 µM | 24 hours | Induction of apoptosis[3][4] |
| PC3 (Prostate Cancer) | Low micromolar | Not specified | Inhibition of DNA synthesis and S-phase arrest[7] |
| CCRF-CEM (T-lymphoblastoid) | IC50: 0.045 µM (for 2-chloro-2'-deoxyadenosine) | Not specified | Growth inhibition[9] |
| EHEB (Leukemia) | Not specified | Not specified | Induction of apoptosis[1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.[16]
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-CdA in complete culture medium.[15] Remove the old medium from the wells and add the 2-CdA dilutions. Include untreated and vehicle-treated (e.g., DMSO) controls.[12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[12]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-CdA for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[12] Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: Intracellular metabolic pathway of 2-Chloroadenosine leading to apoptosis.
Caption: General workflow for a cytotoxicity assay using 2-Chloroadenosine.
Caption: Troubleshooting workflow for unexpected results in a 2-CdA cytotoxicity assay.
References
- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 2-Chloro-9-(beta-D-ribofuranosyl)purine Degradation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of 2-Chloro-9-(beta-D-ribofuranosyl)purine in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected biological effect of this compound in my cell culture experiments. Could the compound be degrading in my media?
A1: Yes, degradation of this compound in your cell culture media is a strong possibility. The stability of this purine (B94841) nucleoside analog is known to be influenced by several factors, primarily the pH of the media and the presence of enzymes, particularly when using serum-supplemented media.
Q2: What are the main factors that cause the degradation of this compound?
A2: The two primary factors contributing to the degradation of this compound in a cell culture setting are:
-
pH-mediated hydrolysis: The glycosidic bond linking the purine base to the ribose sugar is susceptible to hydrolysis, especially under acidic conditions.
-
Enzymatic degradation: If you are using media supplemented with serum, such as Fetal Bovine Serum (FBS), it may contain nucleosidases or other enzymes that can metabolize the compound.[1][2][3] FBS is a complex mixture containing over 1,000 components, including various enzymes.[4]
Q3: How does the pH of the cell culture media affect the stability of the compound?
A3: The stability of this compound and related compounds like 2-chloroadenosine (B27285) is highly pH-dependent. Acidic conditions promote the hydrolysis of the glycosidic bond, leading to the formation of the inactive degradation product, 2-chloroadenine (B193299).[5] Most mammalian cell culture media are buffered to a physiological pH of around 7.2-7.4, which is generally favorable for the stability of the compound. However, factors such as high cell density and microbial contamination can lead to a drop in media pH, accelerating degradation.
Q4: I am using a serum-free medium. Is degradation still a concern?
A4: While the risk of enzymatic degradation is significantly lower in serum-free media, pH-dependent hydrolysis can still occur. It is crucial to monitor the pH of your culture, especially in long-term experiments.
Q5: How can I tell if the pH of my media is changing?
A5: Most commercial cell culture media contain a pH indicator, such as phenol (B47542) red. A color change from red to yellow indicates a drop in pH (acidification), while a change to purple indicates an increase in pH (alkalinity).
Q6: My media contains Fetal Bovine Serum (FBS). What kind of enzymes could be degrading my compound?
A6: Fetal bovine serum is known to contain various nucleases and other enzymes that can degrade nucleotides and their analogs.[1][2][3] These enzymes can cleave the glycosidic bond or otherwise modify the this compound molecule, rendering it inactive. The exact composition of enzymes can vary between different lots of FBS.[6]
Q7: How can I minimize enzymatic degradation when using serum-supplemented media?
A7: To minimize enzymatic degradation, you can consider heat-inactivating the FBS before use. Standard heat inactivation (56°C for 30 minutes) may not be sufficient to eliminate all nuclease activity.[1][2] A more rigorous heat inactivation at 70°C for 30 minutes has been shown to be more effective at eliminating DNase activity.[3] However, be aware that excessive heat treatment can also degrade essential growth factors in the serum. Alternatively, you can explore the use of serum-free media formulations or specialized sera with lower enzymatic activity if compatible with your cell line.
Quantitative Data Summary
The following table summarizes the known stability data for 2-chloroadenosine, a closely related analog of this compound. This data can be used as a general guide to understand the compound's stability under different conditions.
| Compound | Condition | Half-life (t½) | Degradation Product | Reference |
| 2-chloroadenosine | pH 2, 37°C | 1.6 hours | 2-chloroadenine | Not explicitly cited |
| 2-chloroadenosine | pH 1, 37°C | 0.37 hours | 2-chloroadenine | Not explicitly cited |
| 2-chloro-2'-deoxyadenosine (Cladribine) | Human Plasma (in vivo) | alpha-phase: 35 ± 12 min, beta-phase: 6.7 ± 2.5 h | - | [7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer for the mobile phase
-
Standards of this compound and its potential degradation product, 2-chloroadenine.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 10 mM).
-
Spike the media: Add the stock solution to your pre-warmed cell culture medium to achieve the final working concentration you use in your experiments. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the spiked media into sterile tubes and place them in a 37°C incubator with 5% CO₂.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the media.
-
Sample Preparation:
-
If the media contains serum, precipitate the proteins by adding an equal volume of ice-cold methanol. Vortex and centrifuge at high speed to pellet the proteins.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile with a buffer (e.g., 0.1% TFA) to separate the parent compound from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of the compound versus time to determine its degradation rate and half-life in your specific media.
-
Identify and quantify the peak corresponding to 2-chloroadenine to confirm the degradation pathway.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Degradation pathway of this compound.
References
- 1. Fetal calf serum contains heat-stable nucleases that degrade neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fetal calf serum contains heat-stable nucleases that degrade neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing off-target effects of 2-Chloroadenosine
Welcome to the technical support center for 2-Chloroadenosine (2-CADO). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2-Chloroadenosine?
2-Chloroadenosine is a metabolically stable analog of adenosine (B11128) that functions as a non-selective agonist for adenosine receptors (ARs). It binds to A1, A2A, and A3 receptor subtypes, initiating downstream signaling cascades.
Q2: What are the known off-target effects of 2-Chloroadenosine?
The most significant off-target effect of 2-Chloroadenosine is the induction of apoptosis independent of cell surface adenosine receptor activation. This occurs through its intracellular metabolism.
Q3: How does 2-Chloroadenosine induce off-target apoptosis?
This off-target apoptosis is initiated by the intracellular phosphorylation of 2-Chloroadenosine by adenosine kinase. This process leads to the formation of 2-chloro-adenosine triphosphate (2-chloro-ATP), which can deplete cellular ATP pools, inhibit the synthesis of DNA, RNA, and proteins, and ultimately trigger the intrinsic apoptotic pathway.
Q4: How can I differentiate between on-target (adenosine receptor-mediated) and off-target effects in my experiments?
The key to distinguishing between on-target and off-target effects is to use a combination of selective adenosine receptor antagonists and an adenosine kinase inhibitor.
-
On-target effects will be blocked by selective antagonists for the specific adenosine receptor subtype involved.
-
Off-target apoptotic effects will be inhibited by an adenosine kinase inhibitor, such as 5-iodotubercidin (B1582133), but will not be affected by adenosine receptor antagonists.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 2-Chloroadenosine.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high levels of apoptosis or cell death. | The observed apoptosis may be an off-target effect due to the intracellular metabolism of 2-Chloroadenosine, especially at higher concentrations. | 1. Perform a dose-response curve: Determine the minimal effective concentration for your desired on-target effect. 2. Use an adenosine kinase inhibitor: Pre-treat your cells with 5-iodotubercidin to see if it rescues the apoptotic phenotype. 3. Confirm with receptor antagonists: Use a selective antagonist for the adenosine receptor you are studying to confirm that the desired effect is receptor-mediated, while the apoptosis is not. |
| Inconsistent or no observable on-target effect (e.g., no change in cAMP levels, no phosphorylation of downstream targets). | 1. Incorrect concentration of 2-Chloroadenosine: The concentration may be too low to activate the target receptor. 2. Low expression of the target adenosine receptor in your cell line. 3. Degradation of 2-Chloroadenosine: Improper storage or handling may have compromised the compound's activity. | 1. Optimize concentration: Perform a dose-response experiment to find the optimal concentration for your cell type. 2. Verify receptor expression: Check the expression levels of the target adenosine receptor in your cells using qPCR or Western blotting. 3. Ensure proper handling: Prepare fresh stock solutions of 2-Chloroadenosine and store them appropriately. |
| Observed effect is not blocked by a selective antagonist for the expected receptor subtype. | 1. The effect is mediated by a different adenosine receptor subtype. 2. The effect is an off-target effect unrelated to adenosine receptors. 3. The concentration of the antagonist is insufficient. | 1. Use a panel of selective antagonists: Test antagonists for all four adenosine receptor subtypes to identify the mediating receptor. 2. Investigate off-target mechanisms: Consider the possibility of intracellular metabolic effects as described above. 3. Optimize antagonist concentration: Ensure you are using the antagonist at a concentration sufficient to block the target receptor, based on its Ki value. |
Data Presentation: Selective Adenosine Receptor Antagonists
The following table provides a list of selective antagonists for the four adenosine receptor subtypes. Use these tools to dissect the specific receptor-mediated effects of 2-Chloroadenosine in your experiments.
| Target Receptor | Antagonist | Ki Values (nM) | Recommended Working Concentration |
| A1 | DPCPX | hA1: 3.9, hA2A: 130, hA2B: 50, hA3: 4000[1] | 10 - 100 nM |
| Derenofylline (SLV320) | A1: 1, A2A: 398, A2B: 3981, A3: 200[2] | 10 - 100 nM | |
| A2A | ZM 241385 | hA2A: 0.8, hA1: 255, hA2B: 50, hA3: >10000[3] | 10 - 100 nM[4] |
| SCH 58261 | hA2A: 1.1, hA1: >1000, hA3: >1000 | 10 - 100 nM | |
| A2B | MRS 1754 | hA2B: 1.97, hA1: 403, hA2A: 503, hA3: 570[5] | 100 - 500 nM |
| PSB 603 | hA2B: 0.53, hA1: 110, hA2A: 40, hA3: 410 | 50 - 200 nM | |
| A3 | MRS 1220 | hA3: 0.65, rA1: 305, rA2A: 52 | 50 - 200 nM[6] |
| VUF 5574 | hA3: 2.1, hA1: 1300, hA2A: 1100, hA2B: 1800 | 100 - 500 nM |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the on-target and off-target effects of 2-Chloroadenosine.
Protocol 1: Differentiating On-Target vs. Off-Target Apoptosis
Objective: To determine if 2-Chloroadenosine-induced apoptosis is mediated by adenosine receptors or by intracellular metabolism.
Materials:
-
Cells of interest
-
2-Chloroadenosine
-
5-iodotubercidin (adenosine kinase inhibitor)
-
Selective adenosine receptor antagonist (from the table above)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
Pre-treatment:
-
To inhibit adenosine kinase, pre-treat cells with an optimized concentration of 5-iodotubercidin (e.g., 1-10 µM) for 1-2 hours.
-
To block adenosine receptors, pre-treat a separate set of cells with a selective antagonist at a concentration 10-100 fold higher than its Ki for 30-60 minutes.
-
-
Treatment: Add 2-Chloroadenosine at the desired concentration to the pre-treated cells and to a set of cells without any pre-treatment. Include a vehicle control.
-
Incubation: Incubate for a period known to induce apoptosis in your system (e.g., 24-48 hours).
-
Apoptosis Assay:
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.[7]
-
Analyze the cells by flow cytometry within one hour.[8]
-
Expected Results:
-
On-target apoptosis: The selective antagonist will reduce the percentage of apoptotic cells, while 5-iodotubercidin will have no effect.
-
Off-target apoptosis: 5-iodotubercidin will significantly reduce apoptosis, while the selective antagonist will have no effect.
Protocol 2: Western Blot for Downstream Signaling (p-Akt and p-ERK)
Objective: To assess the activation of downstream signaling pathways (e.g., Akt and ERK) in response to 2-Chloroadenosine.
Materials:
-
Cells of interest
-
2-Chloroadenosine
-
Selective adenosine receptor antagonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
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HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. If desired, pre-treat with a selective antagonist before adding 2-Chloroadenosine for a short duration (e.g., 15-60 minutes).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt/ERK to confirm equal protein loading.
Visualizations
Caption: On-target signaling pathway of 2-Chloroadenosine.
Caption: Off-target apoptosis pathway of 2-Chloroadenosine.
Caption: Troubleshooting workflow for 2-CADO-induced apoptosis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 4. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 6. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine, a key intermediate in the preparation of various purine (B94841) nucleoside analogs.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Glycosylation Step
-
Question: My glycosylation reaction is resulting in a low yield of the desired N9-isomer. What are the likely causes and how can I improve it?
-
Answer: Low yields in the glycosylation of 2-chloropurine are often attributed to a lack of regioselectivity, leading to the formation of the undesired N7-isomer, or incomplete reaction.[3]
-
Troubleshooting Steps:
-
Catalyst Choice: The choice of Lewis acid catalyst is critical. While various catalysts can be used, tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄) have been studied for their effect on N7/N9 isomer distribution in the Vorbrüggen method.[3] Optimizing the catalyst and its stoichiometry is a key first step.
-
Reaction Conditions: Anhydrous conditions are crucial. Ensure all glassware is oven-dried and solvents are appropriately distilled and dried. The presence of moisture can deactivate the catalyst and hydrolyze the sugar intermediate.
-
Activation of Purine Base: Silylation of the 2-chloropurine with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) is a common strategy to enhance its nucleophilicity and solubility. Ensure the silylation is complete before adding the glycosyl donor.
-
Temperature Control: Glycosylation reactions are temperature-sensitive. Monitor and control the reaction temperature closely. A lower temperature may favor the desired kinetic product.
-
-
Issue 2: Incomplete Deprotection of the Ribofuranosyl Moiety
-
Question: I am observing incomplete removal of the acetyl or TBDMS protecting groups from the ribose sugar. How can I ensure complete deprotection without degrading the product?
-
Answer: Incomplete deprotection can be a significant issue, leading to purification challenges and a mixture of products. The choice of deprotection method depends on the protecting groups used.
-
Troubleshooting Steps for Acetyl Groups:
-
Ammonia (B1221849) in Methanol (B129727): A common method for removing acetyl groups is treatment with a saturated solution of ammonia in methanol.[4] Ensure the ammonia solution is fresh and the reaction is allowed to proceed for a sufficient duration, typically overnight at room temperature.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Troubleshooting Steps for TBDMS Groups:
-
Fluoride (B91410) Source: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is a standard reagent for removing TBDMS groups.[5]
-
Alternative Reagents: For sensitive substrates, milder deprotection conditions might be necessary. Triethylamine trihydrofluoride (Et₃N·3HF) can be a less aggressive alternative.[5] Improvements in deprotection methods, such as using methylamine (B109427) (MA) and anhydrous triethylamine/hydrogen fluoride in N-methylpyrrolidinone (TEA·HF/NMP), can reduce deprotection times and improve yields.[6][7]
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify 2-Chloro-9-(β-D-ribofuranosyl)purine from reaction byproducts. What purification strategies are most effective?
-
Answer: Purification of polar nucleosides can be challenging. A combination of chromatographic techniques is often necessary.
-
Troubleshooting Steps:
-
Silica Gel Chromatography: This is the most common method for initial purification. A gradient elution system using a mixture of dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) and methanol (MeOH) is typically effective.[4] Start with a less polar eluent and gradually increase the polarity to separate the product from less polar impurities.
-
Reverse-Phase HPLC: For high-purity requirements, reverse-phase high-performance liquid chromatography (HPLC) can be employed as a final purification step.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for the glycosylation step in the synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine?
-
A1: The Vorbrüggen glycosylation is a widely used method. This involves the reaction of a silylated purine base with a protected ribofuranosyl acetate (B1210297) in the presence of a Lewis acid catalyst.[3] Anion glycosylation of the purine potassium salt is another efficient approach.[4]
-
-
Q2: How can I minimize the formation of the N7-isomer during glycosylation?
-
A2: The regioselectivity of the glycosylation reaction is influenced by the catalyst, solvent, and temperature. A study on the N7 regioselective glycosylation of 6-chloropurine (B14466) and 2,6-dichloropurine (B15474) found that the choice between SnCl₄ and TiCl₄ as a catalyst can influence the N7/N9 isomer ratio.[3] Careful optimization of these parameters is key.
-
-
Q3: What are the best protecting groups for the ribose moiety?
-
Q4: Are there any one-pot procedures to simplify the synthesis?
-
A4: While a true one-pot synthesis from the base and sugar is uncommon due to the need for protection and deprotection steps, some procedures combine deprotection steps. For instance, after glycosylation, a single deprotection step using ammoniacal methanol can remove acetyl groups.[4]
-
-
Q5: What analytical techniques are used to characterize the final product?
Experimental Protocols
Protocol 1: Glycosylation of 2-Chloropurine (Vorbrüggen Method)
-
Silylation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-chloropurine in anhydrous acetonitrile (B52724).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated purine.
-
Glycosylation: Cool the solution to 0 °C. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Add the protected sugar solution to the silylated purine solution.
-
Slowly add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin tetrachloride (SnCl₄) in anhydrous acetonitrile dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Deprotection of Acetyl Groups
-
Dissolve the protected nucleoside in methanol.
-
Bubble ammonia gas through the solution at 0 °C until saturation, or add a pre-made saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir the mixture at room temperature overnight.[4]
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, evaporate the solvent under reduced pressure to obtain the crude product.
Quantitative Data Summary
| Parameter | Glycosylation (Anion Method)[4] | Deprotection (Ammonolysis)[4] |
| Starting Material | 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyriboside | 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine |
| Reagents | DAST, Pyridine | Methanol saturated with Ammonia |
| Solvent | CH₂Cl₂ | Methanol |
| Temperature | 40-45 °C | Room Temperature |
| Reaction Time | 23 hours | 18 hours |
| Yield | 58% | 79% |
Visualizations
Caption: General workflow for the synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine.
Caption: Troubleshooting logic for low glycosylation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. atdbio.com [atdbio.com]
- 6. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine | 137896-02-7 | NA04442 [biosynth.com]
- 9. Synthesis of 9-(2-deoxy-beta-D-ribofuranosyl)purine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloroadenosine in DMSO: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability of 2-Chloroadenosine when dissolved in Dimethyl Sulfoxide (DMSO) and stored at room temperature. It includes frequently asked questions, troubleshooting advice, and best practices to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is 2-Chloroadenosine in DMSO at room temperature?
Q2: What are the potential degradation products of 2-Chloroadenosine?
The primary degradation pathway for adenosine (B11128) analogs often involves hydrolysis. For the related compound, 2-chloro-2'-deoxyadenosine, the main hydrolysis product is 2-chloroadenine.[2] It is plausible that 2-Chloroadenosine could undergo similar hydrolysis, especially in the presence of water, which DMSO can absorb from the atmosphere.
Q3: What are the recommended storage conditions for 2-Chloroadenosine in DMSO?
For optimal stability, it is recommended to prepare 2-Chloroadenosine solutions in anhydrous DMSO fresh for each experiment. If short-term storage is necessary, storing aliquots at -20°C for up to one month is a common practice. This minimizes the exposure of the entire stock to repeated freeze-thaw cycles and ambient conditions.
Q4: Can I store my 2-Chloroadenosine/DMSO stock solution at 4°C?
While storing at 4°C is better than room temperature, it may not be sufficient to prevent degradation over extended periods. One study on a large set of compounds in a DMSO/water mixture found that 85% were stable for up to 2 years at 4°C.[3] However, given the susceptibility of adenosine analogs to hydrolysis, storage at -20°C is a more robust approach to ensure compound integrity.
Q5: How do I know if my 2-Chloroadenosine solution has degraded?
Visual inspection for precipitation or color change is a preliminary check. However, the most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). An HPLC analysis can separate the parent compound from any degradation products, allowing for quantification of its purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of 2-Chloroadenosine stock solution. | Prepare a fresh stock solution of 2-Chloroadenosine in anhydrous DMSO. Validate the concentration and purity using HPLC-UV analysis. |
| Store aliquots of the new stock solution at -20°C and use a fresh aliquot for each experiment. | ||
| Precipitate observed in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded, and a fresh stock should be prepared. |
| Unexpected biological activity | Formation of active degradation products. | Characterize the degradation products using techniques like LC-MS to understand their potential biological activity. Use freshly prepared solutions to avoid this issue. |
Experimental Protocols
Protocol for Assessing 2-Chloroadenosine Stability in DMSO by HPLC-UV
This protocol outlines a general procedure to monitor the stability of 2-Chloroadenosine in DMSO over time.
1. Materials:
-
2-Chloroadenosine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Ortho-phosphoric acid
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of 2-Chloroadenosine powder.
-
Dissolve in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Aliquot the stock solution into several small, airtight vials.
3. Stability Study Setup:
-
Store one set of aliquots at room temperature (e.g., 25°C).
-
Store a control set of aliquots at -20°C.
-
Analyze an aliquot from the room temperature set at specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30).
4. HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and methanol (1:1 v/v), with pH adjusted to 3.2 with 10% v/v ortho-phosphoric acid, can be used as a starting point.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column: Symmetry C18 column (250 mm × 4.6 mm, 5 μm particle size).[4]
-
Detection Wavelength: 264 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
At each time point, dilute a sample of the 2-Chloroadenosine stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of 2-Chloroadenosine and any new peaks that appear over time.
-
5. Data Analysis:
-
Calculate the percentage of 2-Chloroadenosine remaining at each time point relative to the initial (Day 0) peak area.
-
Plot the percentage of remaining 2-Chloroadenosine against time to determine the degradation kinetics.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing 2-Chloroadenosine stability.
2-Chloroadenosine Signaling Pathways
2-Chloroadenosine is an agonist of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. Its binding initiates downstream signaling cascades.
Caption: Simplified 2-Chloroadenosine signaling pathways.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Technical Support Center: 2-Chloro-9-(beta-D-ribofuranosyl)purine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-9-(beta-D-ribofuranosyl)purine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine (B94841) nucleoside analog.[1][2] These analogs are known for their broad antitumor activity, particularly against indolent lymphoid malignancies.[1][2] The primary anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][2]
Q2: How should I store and handle this compound?
For long-term storage, it is recommended to store the compound at -20°C, protected from light. For derivatives like 6-Chloro-9-(b-D-ribofuranosyl)purine, storage at 2°C - 8°C with the container kept well-closed and dry is advised.[3] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q3: In what solvents is this compound soluble?
Like many purine analogs, this compound is expected to have higher solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) compared to aqueous solutions.[4] For cell-based assays, it is common practice to prepare a high-concentration stock solution in anhydrous DMSO and then dilute it to the final working concentration in the cell culture medium.[4] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: What are the known cellular effects of this compound and its analogs?
The primary cellular effect is cytotoxicity, particularly in cancer cell lines. This is achieved through the induction of apoptosis and cell cycle arrest.[6][7] For instance, a related compound, 2-Chloro-2'-deoxyadenosine, has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells, characterized by DNA fragmentation.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | Ensure complete dissolution of the compound in the stock solvent (e.g., DMSO) before preparing working solutions. Gentle warming or sonication may aid dissolution. Prepare fresh dilutions for each experiment from a frozen stock to avoid precipitation. |
| Compound Instability in Media | The stability of purine analogs in aqueous solutions can be time-dependent. Prepare working solutions immediately before use. If necessary, conduct a stability study by incubating the compound in the cell culture medium over the time course of the experiment and analyzing its integrity by HPLC. |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells can significantly affect IC50 values. Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| DMSO Concentration Effects | High concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration (ideally ≤ 0.1%, and not exceeding 0.5%) across all wells, including vehicle controls.[5] |
Issue 2: Difficulties in HPLC Analysis of Purine Analogs
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Broadening) | This can be due to interactions with residual silanols on the HPLC column. Using a mobile phase with a low pH (e.g., 2.5-3.0) can help suppress the ionization of the purine and improve peak shape. Employing an ion-pairing reagent may also be beneficial.[9] |
| Variable Retention Times | Inconsistent mobile phase composition is a common cause. Prepare the mobile phase gravimetrically for better accuracy and ensure thorough mixing and degassing.[10] Ensure the column is properly equilibrated with the mobile phase before each run, especially when using ion-pairing reagents.[9] |
| Loss of Response for Some Analytes | Check for solvent mismatch between the sample and the mobile phase; ideally, dissolve the sample in the mobile phase.[11] Also, verify that the detector settings (e.g., wavelength) are optimal for your compound.[11] |
Data Presentation
The cytotoxic activity of purine analogs is typically represented by the half-maximal inhibitory concentration (IC50). Below is a sample table illustrating how to present such data. Note that these values are examples for related compounds and experimental determination for this compound in your specific cell lines is essential.
Table 1: Cytotoxicity of Substituted Purine Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| N6-(4-trifluoromethylphenyl)piperazine analog | Huh7 (Liver) | 1 |
| N6-(4-trifluoromethylphenyl)piperazine analog | HCT116 (Colon) | 4 |
| N6-(4-trifluoromethylphenyl)piperazine analog | MCF7 (Breast) | 2 |
| Data for a related compound as presented in a study by Tuncbilek et al. (2018).[12] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all treatments and controls.
-
Protocol 2: Cytotoxicity Assay (MTS-based)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at 4°C for at least 30 minutes (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle phases (G0/G1, S, and G2/M).
-
Mandatory Visualizations
Caption: A typical experimental workflow for determining the cytotoxicity of this compound.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by this compound.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:5466-11-5 | Chemsrc [chemsrc.com]
- 3. 6-Chloro-9-(b-D-ribofuranosyl)purine | 5399-87-1 | NC06562 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. mdpi.com [mdpi.com]
- 7. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptotic cell death in chronic lymphocytic leukemia by 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. [2]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes [restek.com]
- 12. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing 2-Chloroadenosine precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing 2-Chloroadenosine (B27285) precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of 2-Chloroadenosine in aqueous and organic solvents?
A1: The solubility of 2-Chloroadenosine can vary based on the solvent and temperature. It is sparingly soluble in water but has higher solubility in organic solvents like DMSO. The approximate maximum concentrations are summarized in the table below.
Q2: How does pH affect the stability and solubility of 2-Chloroadenosine in aqueous solutions?
A2: While specific solubility data at different pH values is limited, studies on similar compounds like 2-chloro-2'-deoxyadenosine suggest that stability is greater at neutral to basic pH.[1] At acidic pH (pH 1-2), significant decomposition has been observed, which would also affect its solubility.[1] For experimental purposes, it is recommended to maintain a pH of 7.2 or slightly above to enhance stability and solubility.
Q3: What is the recommended storage procedure for 2-Chloroadenosine solutions to prevent precipitation?
A3: For short-term storage (days to weeks), solutions can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C.[2][3] It is advisable to prepare and use solutions on the same day if possible. If storing, equilibrate the solution to room temperature before use and ensure no precipitate has formed.[2]
Q4: Can I heat or sonicate a 2-Chloroadenosine solution to aid dissolution?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of 2-Chloroadenosine if precipitation or phase separation occurs during preparation. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Data Presentation
Table 1: Solubility of 2-Chloroadenosine in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 7.54[4] | 25[2][4][5][6] |
| DMSO | 30.17[4] | 100[2][4][5][6] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1[7] | ~0.33 |
| DMF | 2[7] | ~6.63 |
| Ethanol | 0.25[7] | ~0.83 |
Note: The molecular weight of 2-Chloroadenosine is 301.69 g/mol .[2][4][5]
Experimental Protocols
Protocol 1: Preparation of a 2-Chloroadenosine Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of 2-Chloroadenosine in DMSO.
Materials:
-
2-Chloroadenosine powder
-
Dimethyl sulfoxide (B87167) (DMSO), high-purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the required amount of 2-Chloroadenosine powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM stock solution, weigh out 30.17 mg.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is incomplete, gentle warming in a 37°C water bath for a few minutes followed by vortexing may be helpful.
-
Store the stock solution at -20°C for long-term use.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol details the dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS) for experimental use.
Materials:
-
2-Chloroadenosine in DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer, pre-warmed to the experimental temperature.
-
Sterile conical tubes or flasks.
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C) to minimize precipitation upon addition of the DMSO stock.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in the aqueous buffer. It is critical to keep the final DMSO concentration in the working solution low (ideally below 0.5%) to avoid solvent effects on cells or assays.
-
While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the 2-Chloroadenosine DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, gentle warming and continued mixing may help to redissolve the compound.
-
Use the freshly prepared aqueous working solution immediately for your experiment.
Troubleshooting Guide
Problem: Precipitation is observed when preparing an aqueous solution of 2-Chloroadenosine.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and dilute it into your aqueous buffer.[2][4] |
| Low Temperature of Aqueous Buffer | Pre-warm your aqueous buffer (e.g., PBS, cell culture media) to your experimental temperature (e.g., 37°C) before adding the DMSO stock solution. |
| High Final DMSO Concentration | Keep the final concentration of DMSO in your aqueous working solution as low as possible, ideally below 0.5%. |
| Rapid Addition of Stock Solution | Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion. |
| Incorrect pH of the Buffer | Ensure your aqueous buffer has a neutral to slightly basic pH (e.g., pH 7.2-7.4), as acidic conditions can decrease the stability of similar compounds.[1] |
| Solution Sits for Too Long Before Use | Prepare your aqueous working solutions fresh and use them immediately, as the compound may precipitate out over time. |
Mandatory Visualizations
Caption: A logical workflow for troubleshooting 2-Chloroadenosine precipitation.
Caption: A typical experimental workflow for preparing 2-Chloroadenosine solutions.
Caption: Signaling pathways activated by 2-Chloroadenosine.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-chloroadenosine | adenosine receptor agonist | Hello Bio [hellobio.com]
- 3. medkoo.com [medkoo.com]
- 4. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Purity Confirmation of 2-Chloro-9-(beta-D-ribofuranosyl)purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-9-(beta-D-ribofuranosyl)purine. The following sections detail experimental protocols and data interpretation to help confirm the purity of your sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to assess the purity of a this compound sample?
A1: The primary methods for determining the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Elemental analysis can also be used to confirm the elemental composition.
Q2: What are the potential impurities in a this compound sample?
A2: Potential impurities can originate from the synthetic route and subsequent degradation. These may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Such as the alpha-anomer of the ribofuranosyl ring.
-
Related substances: Compounds with similar structures, for example, species where the chloro group has been substituted or hydrolyzed. One common degradation product is 2-chloroadenine (B193299), formed by the cleavage of the glycosidic bond.[1]
-
Residual solvents: Solvents used during synthesis and purification.
Q3: My HPLC chromatogram shows more than one peak. What should I do?
A3: Multiple peaks in your HPLC chromatogram suggest the presence of impurities. To troubleshoot this:
-
Verify system suitability: Ensure your HPLC system is performing correctly by running a standard with a known purity.
-
Optimize separation: The additional peaks may be co-eluting with your main peak. Adjusting the mobile phase composition, gradient, or flow rate may improve resolution.
-
Identify the impurities: Use a mass spectrometer (LC-MS) to get the mass-to-charge ratio (m/z) of the impurity peaks, which can help in their identification.
-
Consider degradation: The sample might be degrading. Ensure proper storage conditions (cool and dry place) and re-analyze a freshly prepared solution.
Q4: The NMR spectrum of my sample shows unexpected signals. How can I interpret them?
A4: Unexpected signals in an NMR spectrum can indicate impurities or structural isomers.
-
Solvent peaks: Identify signals corresponding to the deuterated solvent and any residual non-deuterated solvent.
-
Reference spectra: Compare your spectrum with available reference spectra for this compound or related compounds.
-
Impurity signals: Small, unintegrated peaks may correspond to impurities. Their chemical shifts might give clues about their structure. For instance, the presence of signals corresponding to 2-chloroadenine could indicate degradation.
-
Isomers: The presence of a second set of signals with similar multiplicity might indicate the presence of an anomeric (alpha) isomer. Two-dimensional NMR techniques like COSY and HMBC can help in assigning these signals.[2]
Q5: My mass spectrum shows ions with unexpected m/z values. What could they be?
A5: Unexpected ions in a mass spectrum can be due to impurities, adducts, or fragmentation.
-
Impurity ions: These will have m/z values corresponding to the molecular weights of potential impurities.
-
Adducts: It is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules.
-
Fragmentation: Depending on the ionization technique, the parent molecule may fragment. The fragmentation pattern can be useful for structural elucidation and for identifying impurities with similar core structures. For 2-chloroadenosine (B27285), a common fragment ion corresponds to the 2-chloroadenine base (m/z ~170).[1][3]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column, adjust mobile phase pH to be at least 2 units away from the analyte's pKa, reduce sample concentration. |
| Inconsistent retention times | Fluctuation in mobile phase composition, temperature changes, column equilibration. | Ensure proper mixing of mobile phase, use a column oven for temperature control, allow sufficient time for column equilibration between runs. |
| Ghost peaks | Impurities in the mobile phase or from previous injections. | Use high-purity solvents, flush the system, and run blank injections. |
| Low signal intensity | Low sample concentration, incorrect detection wavelength. | Increase sample concentration, ensure the UV detector is set to the absorbance maximum of the analyte (around 265 nm for similar compounds).[4] |
NMR Data Interpretation
| Issue | Possible Cause | Troubleshooting Steps |
| Broad peaks | Sample aggregation, presence of paramagnetic impurities, poor shimming. | Dilute the sample, filter the sample, re-shim the spectrometer. |
| Water suppression issues | High water content in the sample. | Lyophilize the sample and redissolve in fresh deuterated solvent, use a water suppression pulse sequence. |
| Incorrect integration ratios | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in the acquisition parameters. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is adapted from a validated protocol for the related compound 2-chloroadenosine and serves as a starting point for method development.[5][6]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) (1:1 v/v), with the pH adjusted to 3.2 with 10% v/v ortho-phosphoric acid.[5][6]
-
Detection: UV at 265 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (CD3OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To aid in structural confirmation and identify impurities.
-
Mass Spectrometry (MS)
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Method:
-
Use the HPLC method described above to separate the components of the sample.
-
Introduce the eluent into the ESI-MS.
-
Acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis:
-
Look for the [M+H]⁺ ion in positive mode and the [M-H]⁻ ion in negative mode corresponding to the molecular weight of this compound.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights.
-
Utilize MS/MS fragmentation to gain structural information about the parent compound and any impurities. A characteristic fragment for this class of compounds is the purine (B94841) base.[1][3]
-
Quantitative Data Summary
| Parameter | HPLC | NMR | MS | Elemental Analysis |
| Purity Assessment | Area percent of the main peak | Relative integration of impurity signals | Relative abundance of impurity ions | Percentage of C, H, N, Cl |
| Typical Purity Spec. | >98% | No significant impurity signals | No significant impurity ions | Within ±0.4% of theoretical values |
| Limit of Detection | ~0.01% | ~0.1% | ~0.01% | N/A |
| Limit of Quantitation | ~0.05% | ~0.5% | ~0.05% | N/A |
Visualizations
Caption: Experimental workflow for purity confirmation.
Caption: Decision-making logic for sample purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 2-Chloroadenosine Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2-Chloroadenosine (B27285) (2-CADO) and related compounds, particularly in the context of acquired resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2-Chloroadenosine?
2-Chloroadenosine is a purine (B94841) nucleoside analog that exerts its cytotoxic effects primarily through intracellular metabolism.[1][2][3] Upon uptake into the cell, it is phosphorylated by adenosine (B11128) kinase to 2-chloro-adenosine monophosphate, and subsequently to the triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP).[2] 2-Cl-ATP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleoside triphosphate pools, which in turn halts DNA synthesis and induces apoptosis.[3][4] The induction of apoptosis often involves the intrinsic pathway, with the release of cytochrome c from the mitochondria.[2] Importantly, the cytotoxic effects of 2-CADO can be independent of cell surface adenosine receptors.
Q2: My cells are showing resistance to 2-Chloroadenosine. What are the common underlying mechanisms?
Resistance to 2-Chloroadenosine and its analogs, like Cladribine (B1669150), is often multifactorial.[5] Key mechanisms include:
-
Decreased activity of activating enzymes: Reduced expression or mutations in adenosine kinase, the enzyme responsible for the initial phosphorylation of 2-CADO, can prevent its conversion to the active triphosphate form.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump 2-CADO out of the cell, reducing its intracellular concentration.[6]
-
Altered regulation of downstream targets: Changes in the expression or activity of ribonucleotide reductase can make it less susceptible to inhibition by 2-Cl-ATP.[7]
-
Defective apoptotic pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cells resistant to the death signals initiated by 2-CADO.[5]
-
Increased DNA synthesis and repair: In some resistant cell lines, an unexpected increase in DNA synthesis has been observed following treatment, suggesting a complex adaptive response.[7]
Q3: How can I overcome 2-Chloroadenosine resistance in my cell line?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining 2-CADO with other chemotherapeutic agents that have different mechanisms of action and non-overlapping resistance profiles is a common and often effective approach.[8][9][10][11]
-
Inhibition of Drug Efflux: For resistance mediated by ABC transporters, co-treatment with specific inhibitors of these pumps (e.g., verapamil (B1683045) for P-gp) can restore sensitivity.
-
Targeting Downstream Pathways: If resistance is due to alterations in downstream targets, combining 2-CADO with inhibitors of those specific pathways may be beneficial.
-
Collateral Sensitivity: Some resistant cell lines may develop hypersensitivity to other drugs. Screening for such collateral sensitivities can identify novel effective therapeutic agents.[12]
Troubleshooting Guides
Issue 1: High IC50 value for 2-Chloroadenosine in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell line misidentification or contamination | Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination.[13] |
| Degradation of 2-Chloroadenosine | Prepare fresh solutions of 2-CADO for each experiment from a high-quality source. Store stock solutions at the recommended temperature, protected from light.[13] |
| Incorrect assay conditions | Optimize cell seeding density and incubation time. Ensure the chosen cytotoxicity assay is appropriate for your cell line and the compound's mechanism of action.[14] |
| Suboptimal cell health | Use cells at a low passage number and ensure they are in the logarithmic growth phase before treatment. |
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts.[14][15] |
| Compound precipitation | Visually inspect the media for any signs of precipitation after adding 2-CADO, especially at higher concentrations. If necessary, adjust the solvent or preparation method.[15] |
| Fluctuations in incubation conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator. Avoid opening the incubator door frequently. |
| Pipetting errors during serial dilutions | Use calibrated pipettes and perform serial dilutions carefully, ensuring thorough mixing at each step.[14] |
Issue 3: Development of resistance during long-term culture with 2-Chloroadenosine.
| Possible Cause | Troubleshooting Step |
| Selection of pre-existing resistant clones | Establish and characterize the resistant cell line by comparing its molecular profile (e.g., expression of ABC transporters, adenosine kinase) to the parental sensitive line. |
| Acquired mutations | Sequence key genes involved in the 2-CADO mechanism of action (e.g., adenosine kinase) in the resistant cell line to identify potential mutations. |
| Epigenetic modifications | Analyze DNA methylation or histone modification patterns that might alter the expression of genes associated with drug sensitivity. |
Quantitative Data
The following tables provide examples of IC50 values for 2-Chloroadenosine analogs in various cancer cell lines. This data can serve as a reference for expected sensitivity and resistance profiles.
Table 1: IC50 Values of 8-Chloroadenosine in Renal Cell Carcinoma Cell Lines [16]
| Cell Line | IC50 (µM) | Sensitivity |
| CAKI-1 | 2 | Sensitive |
| ACHN | 5 | Sensitive |
| A498 | 10 | Moderately Sensitive |
| SN12C | 15 | Moderately Sensitive |
| 786-O | 20 | Moderately Resistant |
| TK10 | 25 | Resistant |
| UO31 | 30 | Resistant |
| RCC4 | 35 | Resistant |
| RXF-393 | 36 | Resistant |
Table 2: IC50 Values of Cladribine (2-CdA) and its Derivatives in Leukemia Cell Lines [17]
| Compound | HL-60 (IC50, µM) | MOLT-4 (IC50, µM) | THP-1 (IC50, µM) |
| Cladribine (CLA) | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.40 ± 0.05 |
| Derivative 1 | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.21 ± 0.03 |
| Derivative 2 | 0.22 ± 0.03 | 0.35 ± 0.04 | 0.55 ± 0.06 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps for assessing cell viability after treatment with 2-Chloroadenosine using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
2-Chloroadenosine stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 2-Chloroadenosine in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis and necrosis in cells treated with 2-Chloroadenosine using flow cytometry.
Materials:
-
6-well cell culture plates
-
2-Chloroadenosine stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-Chloroadenosine for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Signaling Pathway of 2-Chloroadenosine Action and Resistance
Caption: 2-Chloroadenosine action and resistance pathway.
Experimental Workflow for Investigating 2-CADO Resistance
Caption: Workflow for 2-CADO resistance investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Resistance to 2-chloro-2'-deoxyadenosine of the human B-cell leukemia cell line EHEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 10. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination Therapy and the Evolution of Resistance: The Theoretical Merits of Synergism and Antagonism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of resistance development against drug combinations by collateral responses to component drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
refining dosage for animal models treated with 2-Chloro-9-(beta-D-ribofuranosyl)purine
Topic: Refining Dosage for Animal Models Treated with 2-Chloro-9-(beta-D-ribofuranosyl)purine
Disclaimer: There is a significant lack of publicly available data regarding the use of this compound in animal models for the purpose of dosage refining. The information provided herein is based on studies of the closely related and extensively researched compound, Cladribine (2-Chloro-2'-deoxyadenosine) . While both are purine (B94841) nucleoside analogues, they have a key structural difference in the sugar moiety (ribose in the requested compound vs. deoxyribose in Cladribine), which may impact their biological activity, pharmacokinetics, and toxicity profiles. This guide should be used as a foundational reference for experienced researchers, and not as a direct protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cladribine?
A1: Cladribine is a purine nucleoside analogue that is a prodrug.[1] After administration, it is phosphorylated to its active form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP), particularly in lymphocytes which have high levels of deoxycytidine kinase (dCK). Cd-ATP interferes with DNA synthesis and repair, leading to apoptosis (programmed cell death) of both dividing and resting lymphocytes.[1][2] This selective depletion of B and T lymphocytes is central to its therapeutic effects in autoimmune diseases and certain leukemias.[1]
Q2: What are the common animal models used to study Cladribine, and what are the typical routes of administration?
A2: The most common animal model for studying Cladribine in the context of multiple sclerosis is the Experimental Autoimmune Encephalomyelitis (EAE) model, typically in mice.[3][4][5] For hematological malignancies, various leukemia models in mice are used. Common administration routes in these models include oral (gavage), subcutaneous (s.c.), intravenous (i.v.), and intracerebroventricular (i.c.v.) injection.[3][4][6]
Q3: What are the key considerations when converting an effective dose from an animal model to a human equivalent dose (HED)?
A3: Dose conversion from animal models to humans should be performed with caution. The U.S. Food and Drug Administration (FDA) recommends using Body Surface Area (BSA) conversion factors.[3] For example, to convert a mouse dose in mg/kg to a human equivalent dose in mg/kg, the mouse dose is typically multiplied by a factor of 0.08 for a 60 kg human.[3] However, it is crucial to consider species-specific differences in metabolism and pharmacokinetics.
Q4: What are the known toxicities of Cladribine in animal models?
A4: The primary toxicity of Cladribine is dose-dependent bone marrow suppression, leading to lymphopenia and myelosuppression.[7] High doses, particularly when administered as a continuous infusion, have been associated with severe neurological toxicity, including irreversible paraparesis and quadriparesis, as well as acute nephrotoxicity.[7][8] Embryolethality and fetal malformations have been observed in pregnant mice and rabbits.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality in animal cohort | - Dosage is too high.- Formulation issues (e.g., precipitation, incorrect pH).- Animal strain is particularly sensitive. | - Reduce the dose by 25-50% in a pilot study.- Ensure proper formulation and solubility of the compound.- Review literature for strain-specific sensitivities. |
| Lack of efficacy | - Dosage is too low.- Inappropriate route of administration.- Poor bioavailability.- Timing of administration is not optimal relative to disease induction. | - Increase the dose in a stepwise manner.- Consider a different route of administration (e.g., parenteral instead of oral).- Conduct pharmacokinetic studies to assess bioavailability.- Adjust the treatment schedule based on the disease model's progression. |
| Unexpected side effects (e.g., severe weight loss, lethargy) | - Off-target toxicity.- Vehicle-related toxicity. | - Perform a thorough literature search for known off-target effects.- Run a vehicle-only control group to assess the effects of the formulation.- Consider reducing the dose or changing the administration schedule. |
| Variability in response between animals | - Inconsistent dosing technique.- Genetic variability within the animal colony.- Differences in animal health status. | - Ensure all personnel are properly trained in the dosing technique.- Use a sufficient number of animals to account for biological variability.- Closely monitor animal health and exclude any outliers with pre-existing conditions. |
Data Summary Tables
Table 1: Cladribine Dosages in EAE Mouse Models
| Animal Model | Route of Administration | Dosage | Key Findings | Reference |
| EAE Mice | Oral | 10 mg/kg/day for 5 days | Significantly attenuated clinical deficits and reduced CNS immune cell infiltration. | [5] |
| EAE Mice | Oral | 0.4 mg/mouse (~16 mg/kg) | Efficacious in reducing disease severity. | [3] |
| EAE Mice | Intracranial | 0.24 mg/mouse (~9.6 mg/kg) | Showed efficacy in the EAE model. | [3] |
Table 2: Cladribine Toxicology in Animal Models
| Animal Species | Route of Administration | Dosage | Observed Toxicity | Reference |
| Monkeys | Oral | 1.5, 3, or 6 mg/kg/day for 3 months | No effect on QTc interval. | [10] |
| Monkeys | Subcutaneous | 0.3 mg/kg/day for 3 months | No effect on QTc interval. | [10] |
| Mice | Subcutaneous | Intermittent (7 days on, 21 days off) for 22 months | Carcinogenicity study, results showed no statistically significant trend. | [6] |
| Mice (pregnant) | Not specified | 0.5 mg/kg/day | No fetal effects. | [1] |
| Rabbits (pregnant) | Not specified | 1 mg/kg/day | No fetal effects. | [1] |
Experimental Protocols
Protocol 1: Oral Administration of Cladribine in an EAE Mouse Model
This protocol is a summary of the methodology described by Woost et al. (2022).[5]
-
Animal Model: C57BL/6J mice are immunized with MOG35-55 peptide to induce EAE.
-
Formulation: Cladribine is suspended in 0.5% aqueous carboxymethylcellulose.
-
Dosing: Mice receive 10 mg/kg of the Cladribine suspension via oral gavage for 5 consecutive days, starting at a designated time point post-immunization (e.g., day 5).
-
Control Group: A vehicle control group receives the 0.5% aqueous carboxymethylcellulose solution on the same schedule.
-
Monitoring: Animals are monitored daily for clinical signs of EAE and body weight changes.
-
Endpoint Analysis: At the end of the study, tissues (e.g., brain, spinal cord, spleen) are collected for flow cytometry and histological analysis to assess immune cell infiltration and demyelination.
Visualizations
Caption: Experimental workflow for oral Cladribine treatment in an EAE mouse model.
Caption: Simplified signaling pathway of Cladribine leading to lymphocyte apoptosis.
References
- 1. 2-Amino-6-chloro-9-(b-D-ribofuranosyl)purine | C10H12ClN5O4 | CID 45358303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine | C10H12ClN5O3 | CID 14284094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | C16H16Cl2N4O7 | CID 10253027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of 2-Chloroadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 2-Chloroadenosine.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for 2-Chloroadenosine?
The expected protonated molecular ion for 2-Chloroadenosine is m/z 302.7. Given the isotopic distribution of chlorine, you will also observe an ion at m/z 304.7 with an intensity of approximately one-third of the monoisotopic peak.
Q2: What are the primary fragment ions observed for 2-Chloroadenosine in positive ion mode ESI-MS/MS?
The most common fragmentation of 2-Chloroadenosine involves the cleavage of the glycosidic bond between the ribose sugar and the 2-chloroadenine (B193299) base. This results in a prominent product ion at m/z 170.3, which corresponds to the protonated 2-chloroadenine base.[1][2][3] Another potential, though less specific, fragment is m/z 136.3, which corresponds to the adenine (B156593) base, possibly formed through in-source fragmentation or as a hydrolysis product.[1][2]
Q3: My signal intensity for 2-Chloroadenosine is low. What are the possible causes and solutions?
Low signal intensity can stem from several factors.[4] Consider the following troubleshooting steps:
-
Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument. If it's too dilute, you may not achieve a sufficient signal. Conversely, overly concentrated samples can lead to ion suppression.[4]
-
Ionization Efficiency: The choice of ionization technique and source parameters can significantly impact signal intensity. For 2-Chloroadenosine, Electrospray Ionization (ESI) in positive ion mode is common. Optimize source parameters such as capillary voltage, desolvation temperature, and gas flow rates.[5]
-
Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.[4]
-
Sample Preparation: Inadequate sample cleanup can introduce matrix components that suppress the ionization of 2-Chloroadenosine. Consider using solid-phase extraction (SPE) or protein precipitation for cleaner samples.[6]
-
Mobile Phase Composition: The mobile phase should be compatible with ESI. The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) is recommended. The pH of the mobile phase can also affect ionization efficiency.
Q4: I am observing peak tailing or splitting in my chromatogram for 2-Chloroadenosine. What should I investigate?
Poor peak shape can be caused by several chromatographic issues:[7]
-
Column Contamination or Overload: Contaminants on the column or injecting too much sample can lead to peak distortion.[7]
-
Incompatible Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.[6]
-
Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with the amine groups of 2-Chloroadenosine, causing peak tailing. Consider using a column with end-capping or adding a small amount of a competing base to the mobile phase.
-
Column Degradation: The column may be nearing the end of its lifespan.
Q5: How stable is 2-Chloroadenosine in solution?
2-Chloroadenosine is relatively stable, particularly against acid hydrolysis, when compared to adenosine (B11128).[1][2] However, it is still advisable to prepare fresh solutions and store them at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage) to minimize degradation.[3]
Troubleshooting Guides
Guide 1: No or Poor Signal for 2-Chloroadenosine
This guide provides a step-by-step approach to troubleshooting the absence or weakness of the 2-Chloroadenosine signal.
Troubleshooting Workflow for No/Poor Signal
Caption: Troubleshooting decision tree for no or poor signal of 2-Chloroadenosine.
Guide 2: Inconsistent Retention Times
Shifts in retention time can compromise the reliability of your analysis. Use this guide to diagnose the cause.
-
Check for Leaks: Ensure all fittings in the LC flow path are secure, as leaks can cause pressure fluctuations and retention time shifts.[8]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to retention time variability. Prepare fresh mobile phase carefully.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift at the beginning of a run sequence.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Temperature fluctuations can significantly impact retention times on reversed-phase columns.
-
Pump Performance: Check the pump for pressure fluctuations. Inconsistent pump performance can lead to variable flow rates and, consequently, shifting retention times.
Data Presentation
Table 1: Mass Spectrometric Parameters for 2-Chloroadenosine
| Parameter | Value | Notes |
| Precursor Ion (m/z) | 302.7 | [M+H]⁺, monoisotopic |
| Product Ion (m/z) | 170.3 | [2-chloroadenine+H]⁺, primary fragment for quantification[3] |
| Ionization Mode | ESI Positive | Electrospray ionization |
| Isotopic Peak (m/z) | 304.7 | Due to the ³⁷Cl isotope of chlorine |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a general method for extracting 2-Chloroadenosine from plasma samples.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of 2-Chloroadenosine or a structural analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for 2-Chloroadenosine Quantification
This protocol provides a starting point for developing an LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: ESI, positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: 302.7 → 170.3.
-
Collision Energy: Optimize for your specific instrument, but a starting point of 20-30 eV is reasonable.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for your instrument to maximize the signal for 2-Chloroadenosine.
-
Mandatory Visualizations
Fragmentation Pathway of 2-Chloroadenosine
Caption: Fragmentation pathway of 2-Chloroadenosine in positive ESI-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. zefsci.com [zefsci.com]
- 8. gentechscientific.com [gentechscientific.com]
avoiding hydrolysis of 2-Chloro-9-(beta-D-ribofuranosyl)purine during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of 2-Chloro-9-(beta-D-ribofuranosyl)purine during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in experimental settings?
A1: The primary cause of degradation for this compound is acid-catalyzed hydrolysis of the N-glycosidic bond. This reaction cleaves the molecule into 2-chloropurine and D-ribose, leading to a loss of biological activity and potentially confounding experimental results. This process is common among purine (B94841) nucleosides and is significantly accelerated in acidic conditions.[1][2]
Q2: Under what specific pH conditions is this compound most unstable?
Q3: What are the expected degradation products of hydrolysis?
A3: The hydrolysis of this compound results in the cleavage of the bond between the purine base and the ribose sugar. The expected degradation products are 2-chloropurine and D-ribose .
Q4: How can I detect hydrolysis of my compound?
A4: Hydrolysis can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By monitoring the decrease in the peak area of the parent compound and the appearance of a new peak corresponding to 2-chloropurine over time, the extent of degradation can be determined.
Q5: What are the recommended storage conditions for this compound to minimize degradation?
A5: To minimize degradation, this compound should be stored as a dry solid in a tightly sealed container at low temperatures, typically -20°C or below. For solutions, it is crucial to use a neutral or slightly basic buffer and store them frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Symptom/Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Hydrolysis of this compound due to acidic experimental conditions. | 1. Verify the pH of all buffers and solutions used in your experiment. Ensure they are in the neutral to slightly basic range (pH 7.0-8.0).2. If acidic conditions are required for your experiment, minimize the exposure time of the compound to these conditions and perform the experiment at the lowest possible temperature.3. Analyze a sample of your stock solution and final experimental solution by HPLC to check for the presence of the 2-chloropurine degradation product. |
| Appearance of an unexpected peak in HPLC analysis. | The unexpected peak may correspond to the hydrolysis product, 2-chloropurine. | 1. Compare the retention time of the unknown peak with a 2-chloropurine standard if available.2. Intentionally degrade a small sample of your compound by treating it with a mild acid (e.g., pH 2 buffer) for a short period and analyze it by HPLC to see if the peak matches the unexpected peak in your experimental sample. |
| Difficulty dissolving the compound. | The compound may have poor solubility in your chosen buffer. Using an inappropriate solvent could also affect stability. | 1. Consult the supplier's datasheet for recommended solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions, which can then be diluted into aqueous buffers.2. When diluting a DMSO stock into an aqueous buffer, ensure the final concentration of DMSO is low enough to not affect your experiment and that the compound remains in solution. Perform dilutions into your chosen buffer immediately before use. |
Quantitative Stability Data
The following table summarizes the stability of a closely related compound, 2-chloro-2'-deoxyadenosine, which provides a strong indication of the expected stability profile for this compound.
| pH | Temperature (°C) | Half-life (t½) | Remaining Compound after 6h |
| 1 | 37 | 0.37 hours | ~2% (after 2h) |
| 2 | 37 | 1.6 hours | ~13% |
| Neutral to Basic | 37 - 80 | Stable | High |
Data is for 2-chloro-2'-deoxyadenosine and should be used as a guideline.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution
-
Solvent Selection : Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage : Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solution Preparation : Immediately before use, thaw an aliquot of the DMSO stock solution and dilute it to the final desired concentration in a pre-chilled, neutral, or slightly basic aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, Tris-HCl pH 7.5, or HEPES pH 7.5).
Protocol for Monitoring Hydrolysis by HPLC
-
Sample Preparation :
-
Prepare a solution of this compound in the buffer system you intend to use for your experiment.
-
Prepare a control sample in a known stable buffer (e.g., PBS pH 7.4).
-
Prepare a positive control for degradation by dissolving the compound in a mild acidic solution (e.g., 0.01 M HCl, pH 2).
-
-
Incubation : Incubate the samples at the desired experimental temperature.
-
Time Points : At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each sample and immediately quench any further reaction by neutralizing the acidic sample or freezing all samples at -80°C.
-
HPLC Analysis :
-
Column : Use a C18 reverse-phase column.
-
Mobile Phase : A gradient of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH 7) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Detection : UV detection at a wavelength where both the parent compound and the 2-chloropurine product have significant absorbance (e.g., 260 nm).
-
-
Data Analysis : Quantify the peak areas of this compound and 2-chloropurine at each time point to determine the rate of hydrolysis.
Visualizations
References
Technical Support Center: Optimizing Incubation Time with 2-Chloroadenosine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments with 2-Chloroadenosine (B27285).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 2-Chloroadenosine in a question-and-answer format.
Issue 1: Reduced or No Cytotoxicity Observed
-
Question: My cells show minimal response to 2-Chloroadenosine treatment, even at high concentrations. What could be the cause?
-
Answer: Several factors could be contributing to a lack of efficacy. A systematic approach to troubleshooting is recommended. Potential causes include compound instability, issues with the cell line, or a suboptimal experimental protocol. Ensure that the stock solution and final culture medium are at a physiological pH (7.2-7.4), as 2-Chloroadenosine's stability is pH-dependent.[1] It is stable at neutral and basic pH but decomposes in acidic conditions.[1] For instance, at pH 2 and 37°C, the half-life of the related compound 2-chloro-2'-deoxyadenosine is only 1.6 hours.[1] It is also crucial to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.[1]
Issue 2: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in the effects of 2-Chloroadenosine between experimental repeats. What could be the reason?
-
Answer: Inconsistent results can stem from several sources. Key factors to consider are the consistency of your 2-Chloroadenosine preparation, variations in cell culture conditions, and the timing of your treatments. Always prepare fresh dilutions of 2-Chloroadenosine for each experiment from a concentrated stock stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[2] Standardize your cell culture procedures, including using cells within a consistent passage number range and ensuring similar cell confluency at the time of treatment.[3]
Issue 3: Unexpected Increase in DNA Synthesis
-
Question: I performed a thymidine (B127349) incorporation assay and, contrary to expectations, observed an increase in DNA synthesis after 2-Chloroadenosine treatment. Why is this happening?
-
Answer: While 2-Chloroadenosine typically inhibits DNA synthesis, an unexpected increase could indicate a complex, intrinsic resistance mechanism within your specific cell line.[1] It is recommended to fully characterize this response using cell cycle analysis (flow cytometry) and Western blotting for key proteins involved in the cell cycle and DNA synthesis. This unexpected outcome could represent a novel research finding.[1]
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloroadenosine and how does it work?
A1: 2-Chloroadenosine (2-CADO) is a metabolically stable analog of adenosine (B11128).[4][5] It functions as a non-selective adenosine receptor agonist, binding to A1, A2A, and A3 receptors.[4][5][6] Its effects can be mediated through these receptors, which are coupled to various G-proteins and downstream signaling pathways, or through its intracellular metabolism.[7][8] After cellular uptake, it can be phosphorylated to 2-Chloro-ATP, which can inhibit key enzymes involved in DNA biosynthesis and lead to apoptosis.[8][9]
Q2: What is a good starting point for an incubation time with 2-Chloroadenosine?
A2: A common starting point for incubation with 2-Chloroadenosine is between 15 to 60 minutes for functional assays assessing receptor signaling.[10] However, for cytotoxicity or cell proliferation assays, longer incubation times of 18 to 72 hours are often necessary.[1][11] The optimal incubation time is highly dependent on the cell type, concentration of 2-Chloroadenosine, and the specific biological endpoint being measured. A time-course experiment is essential to determine the optimal duration for your specific experimental conditions.[1][10][12]
Q3: Is 2-Chloroadenosine stable in solution?
A3: The stability of 2-Chloroadenosine is pH-dependent. It is stable in solutions at neutral and basic pH but can decompose rapidly under acidic conditions (pH < 7).[1] It is crucial to maintain a physiological pH in stock solutions and culture media to ensure the compound's integrity.[1]
Q4: What are the expected cellular outcomes after successful treatment with 2-Chloroadenosine?
A4: Successful treatment with 2-Chloroadenosine can lead to a variety of cellular responses depending on the cell type and experimental conditions. These can include inhibition of cell proliferation, cell cycle arrest (often in S phase or at the G1/S border), and induction of apoptosis (programmed cell death).[8][11] In some cells, it can also lead to the accumulation of DNA strand breaks and depletion of intracellular ATP.[8][13]
Quantitative Data Summary
The following tables summarize key quantitative data for 2-Chloroadenosine from various studies.
Table 1: Receptor Binding Affinity (Ki values)
| Receptor Subtype | Ki (nM) |
| A1 | 300[5][6] |
| A2A | 80[5][6] |
| A3 | 1900[5][6] |
Table 2: Effective Concentrations and Incubation Times in Cell-Based Assays
| Cell Line | Effect | Concentration | Incubation Time |
| CCRF-CEM (T-lymphoblastoid) | 50% inhibition of cell growth (IC50) | 0.045 µM | Not specified |
| CCRF-CEM (T-lymphoblastoid) | 50% inhibition of DNA synthesis | Similar to IC50 | 18 hours[11] |
| CCRF-CEM (T-lymphoblastoid) | 50% decrease in viability (EC50) | Similar to IC50 | 18 hours[11] |
| EHEB (Leukemic B-cells) | Induction of apoptosis | Not specified | Not specified |
| PC3 (Prostate cancer) | Reduced cell number and S-phase arrest | 5 mM | 48 hours[9] |
| Human Monocytes | DNA damage | Nanomolar concentrations | Within 1 hour[13] |
Experimental Protocols
Protocol 1: General Workflow for Optimizing 2-Chloroadenosine Incubation Time
This protocol provides a systematic approach to determine the optimal incubation time for your specific cell-based assay.
-
Literature Review: Research typical concentrations and incubation times used for 2-Chloroadenosine in your specific cell line or a similar one.
-
Dose-Response Experiment:
-
Seed cells in a multi-well plate at a predetermined density.
-
Allow cells to attach for 24 hours.
-
Treat cells with a range of 2-Chloroadenosine concentrations (e.g., 0.01 µM to 10 µM).
-
Incubate for a standard, intermediate time point (e.g., 24 or 48 hours).[1]
-
Perform your assay (e.g., MTT, cell viability) to determine the effective concentration range (e.g., IC50).[11]
-
-
Time-Course Experiment:
-
Using one or two effective concentrations identified in the dose-response study, treat cells as described above.
-
Perform your assay at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[1]
-
-
Data Analysis: Analyze the data to identify the time point that provides the most robust and statistically significant result for your desired endpoint.
-
Validation: Repeat the experiment at the optimized concentration and incubation time to ensure reproducibility.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol details a method to assess apoptosis induced by 2-Chloroadenosine.
-
Cell Treatment: Treat your cells with the desired concentration of 2-Chloroadenosine for the optimized incubation time. Include untreated and vehicle-only controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 1-2 µL of Propidium Iodide (PI) solution.[1]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1]
Visualizations
Caption: Workflow for optimizing 2-Chloroadenosine dose and incubation time.
Caption: 2-Chloroadenosine signaling pathways via adenosine receptors.
Caption: Intracellular metabolism of 2-Chloroadenosine leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 7. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine Analogs
Welcome to the technical support center for the synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this important class of purine (B94841) nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine analogs?
A1: The primary challenges in the synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine analogs typically revolve around:
-
Regioselectivity: Controlling the glycosylation at the N9 position of the purine ring over the N7 position is a critical challenge. The formation of N7-isomers is a common side reaction that can significantly reduce the yield of the desired N9-product.[1][2]
-
Stereoselectivity: Achieving the desired β-anomer of the ribofuranosyl moiety is crucial for biological activity. The formation of the α-anomer is a potential side product that needs to be minimized and separated.
-
Protecting Group Strategy: The selection of appropriate protecting groups for the ribose hydroxyls and the purine base is essential to prevent side reactions and ensure high yields.[3][4] Incomplete protection or difficult deprotection can lead to complex product mixtures and low yields.
-
Purification: The separation of the desired β-N9 isomer from the α-anomer, N7-isomer, and other reaction byproducts can be challenging and often requires careful chromatographic techniques.[1]
Q2: Which synthetic method is most commonly used for the glycosylation of 2-chloropurine?
A2: The Vorbrüggen glycosylation is the most widely employed method for the synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine and its analogs.[5][6][7] This reaction typically involves the coupling of a silylated 2-chloropurine with a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄).[1][5][7]
Q3: How can I improve the N9 regioselectivity of the glycosylation reaction?
A3: Several strategies can be employed to favor the formation of the N9 isomer:
-
Choice of Lewis Acid: The type of Lewis acid used as a catalyst can influence the N7/N9 ratio. For instance, SnCl₄ has been shown to favor N7 glycosylation under certain conditions, while TMSOTf is often used to promote N9 glycosylation.[1][2]
-
Solvent: The reaction solvent can impact the regioselectivity. Acetonitrile (B52724) is a common solvent, but in cases of weakly reactive nucleobases, it can sometimes participate in side reactions.[5] Dichloroethane (DCE) can be a suitable alternative.[5][7]
-
Temperature: Performing the reaction at optimal temperatures is crucial. Kinetically controlled conditions (often lower temperatures) may favor one isomer, while thermodynamically controlled conditions (higher temperatures) may favor the other.[1][2]
-
Silylating Agent: The choice of silylating agent to activate the purine base, such as N,O-bis(trimethylsilyl)acetamide (BSA), can also play a role.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of the Desired Product | Incomplete reaction. | - Monitor the reaction progress closely using TLC or HPLC. - Ensure all reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst. - Increase the reaction time or temperature, but be mindful of potential side product formation. |
| Formation of N7-isomer. | - Optimize the Lewis acid and solvent system. Consider switching from SnCl₄ to TMSOTf.[1][2] - Adjust the reaction temperature; lower temperatures may favor the N9 isomer in some cases. | |
| Formation of α-anomer. | - Ensure the use of a participating protecting group at the C2' position of the ribose (e.g., benzoyl), which promotes the formation of the β-anomer through neighboring group participation. | |
| Deprotection issues. | - If using acid-labile protecting groups, ensure complete removal without cleaving the glycosidic bond. Use milder acidic conditions if necessary. - For base-labile protecting groups, ensure complete removal and consider alternative bases if side reactions are observed. | |
| Difficult Separation of Isomers | Similar polarity of N7 and N9 isomers or α and β anomers. | - Employ high-performance liquid chromatography (HPLC) with an appropriate column and solvent system for purification.[8] - Consider derivatization of the mixture to alter the polarity of the isomers, facilitating separation, followed by removal of the derivatizing group. |
| Formation of Unexpected Byproducts | Reaction with the solvent. | - When using acetonitrile with weakly reactive purines, the solvent can sometimes act as a nucleophile.[5] Consider using a less reactive solvent like 1,2-dichloroethane (B1671644).[5][7] |
| Incomplete silylation of the purine. | - Ensure complete silylation of the 2-chloropurine by using a sufficient amount of silylating agent and allowing adequate reaction time before adding the glycosyl donor. | |
| Inconsistent Reaction Outcomes | Variability in reagent quality. | - Use freshly distilled and anhydrous solvents. - Ensure the Lewis acid catalyst is of high purity and has not been deactivated by exposure to moisture. |
Experimental Protocols
General Protocol for Vorbrüggen Glycosylation of 2-Chloropurine
This protocol provides a general methodology for the synthesis of 2-Chloro-9-(β-D-ribofuranosyl)purine. Optimization of specific parameters may be required for different analogs.
Materials:
-
2-Chloropurine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Silylation of 2-Chloropurine: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloropurine (1.2 equivalents) in anhydrous acetonitrile or DCE. Add BSA (2.5 equivalents) and heat the mixture to reflux until the solution becomes clear.
-
Glycosylation: Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add TMSOTf (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the protected 2-Chloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine.
-
Deprotection: The benzoyl protecting groups can be removed by treatment with a solution of sodium methoxide (B1231860) in methanol (B129727) at room temperature to yield the final product, 2-Chloro-9-(β-D-ribofuranosyl)purine.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Vorbrüggen glycosylation of a 6-chloropurine (B14466) derivative, illustrating the impact of different parameters.
| Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) of N9-isomer | Reference |
| TMSOTf / DBU | Acetonitrile | 70 | 28 | ~20 | [5] |
| TMSOTf / DBU | 1,2-Dichloroethane | 70 | 24 | 58 | [5] |
| TMSOTf / BSA | Acetonitrile | 80 | 8-9 | 73 | [7] |
| SnCl₄ | Acetonitrile | Room Temp | 21 | Mixture of N7 and N9 | [1][2] |
Visualizations
Experimental Workflow for Vorbrüggen Glycosylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 9-(2-deoxy-beta-D-ribofuranosyl)purine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Chloroadenosine and Other Adenosine Analogs for Researchers
This guide provides a comprehensive comparison of 2-Chloroadenosine with other commonly used adenosine (B11128) analogs. It is intended for researchers, scientists, and drug development professionals working with purinergic signaling pathways. The information presented herein is collated from various scientific publications and databases to facilitate an objective comparison of the binding affinities, functional potencies, and physiological effects of these compounds.
Data Presentation: Quantitative Comparison of Adenosine Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 2-Chloroadenosine and other key adenosine receptor agonists. It is important to note that these values have been compiled from multiple sources and experimental conditions may vary. Therefore, they should be used as a comparative reference.
Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptor Subtypes
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| 2-Chloroadenosine | 300 [1][2] | 80 [1][2] | - | 1900 [1][2] |
| Adenosine | 310 (IC50) | 700 (EC50) | 24000 (EC50) | 290 (IC50) |
| NECA | - | 28 | - | 30 |
| R-PIA | - | - | - | - |
| CGS-21680 | 1500 | 55 | >10000 | 1300 |
| CPA | - | - | - | - |
| IB-MECA | 2300 | 250 | - | 1.1 |
Table 2: Comparative Functional Potency (EC50/IC50, nM) of Adenosine Analogs in cAMP Assays
| Compound | A1 Receptor (cAMP Inhibition) IC50 (nM) | A2A Receptor (cAMP Stimulation) EC50 (nM) | A2B Receptor (cAMP Stimulation) EC50 (nM) | A3 Receptor (cAMP Inhibition) IC50 (nM) |
| 2-Chloroadenosine | - | - | - | - |
| Adenosine | 310[2] | 700[2] | 24000[2] | 290[2] |
| NECA | - | 27.5 | 2500 | 30 |
| R-PIA | - | - | - | - |
| CGS-21680 | - | - | - | - |
| CPA | - | - | - | - |
| IB-MECA | - | - | - | - |
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The A1 and A3 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. Beyond cAMP modulation, adenosine receptor activation can also influence other pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade.[3][4]
In Vivo Effects: A Comparative Overview
2-Chloroadenosine is a metabolically stable analog of adenosine and exhibits a range of physiological effects in vivo.[1][2]
-
Cardiovascular Effects: Like adenosine, 2-Chloroadenosine can induce hypotension and bradycardia. These effects are mediated through the activation of A2A and A1 receptors, respectively.
-
Neuroprotective and Anticonvulsant Effects: 2-Chloroadenosine has demonstrated anticonvulsant properties in various animal models. This is primarily attributed to the activation of A1 receptors, which leads to a reduction in neuronal excitability.
-
Anti-inflammatory Effects: While adenosine is generally considered to have anti-inflammatory properties, the specific in vivo comparative effects of 2-Chloroadenosine in inflammation are less well-documented in readily available literature. Some studies suggest that certain adenosine analogs can modulate inflammatory responses. For instance, A1 receptor agonists have shown neuroprotective effects in models of neuroinflammation.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are generalized protocols for key assays used to characterize adenosine receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled competitor (e.g., 2-Chloroadenosine). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled agonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor. Plot the specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in adenosine receptor signaling.
Detailed Methodology:
-
Cell Culture: Seed cells stably or transiently expressing the adenosine receptor of interest into 96-well plates and grow to a suitable confluency.
-
Agonist Treatment (for Gs-coupled receptors): Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test agonist.
-
Agonist Treatment (for Gi-coupled receptors): Pre-incubate the cells with a phosphodiesterase inhibitor and an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP. Then, add varying concentrations of the test agonist.
-
Incubation: Incubate the plates at 37°C for a specific time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: For Gs-coupled receptors, plot the measured cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For Gi-coupled receptors, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the IC50 value.
MAPK/ERK Phosphorylation Assay
This assay determines the ability of an agonist to activate the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Detailed Methodology:
-
Cell Culture and Serum Starvation: Culture cells to a suitable confluency and then serum-starve them for several hours to overnight to reduce basal levels of ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with different concentrations of the adenosine analog for various time points.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, probe the same membrane with a primary antibody for total ERK1/2 as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine: an activity-dependent axonal signal regulating MAP kinase and proliferation in developing Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of DNA Synthesis by 2-Chloro-9-(beta-D-ribofuranosyl)purine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purine (B94841) nucleoside analog, 2-Chloro-9-(beta-D-ribofuranosyl)purine, and its effect on DNA synthesis. Due to the limited availability of quantitative data for this specific compound, this guide leverages experimental data from its close structural analog, Cladribine (B1669150) (2-Chloro-2'-deoxyadenosine), and other well-characterized nucleoside analogs, Fludarabine and Gemcitabine, to provide a comprehensive overview of the mechanism of action and efficacy.
Mechanism of Action: A Shared Pathway of DNA Synthesis Disruption
This compound belongs to a class of compounds known as nucleoside analogs, which exert their cytotoxic effects by interfering with the synthesis of DNA.[1] While specific data for the ribofuranosyl variant is scarce, the mechanism of action can be largely inferred from its extensively studied deoxyadenose counterpart, Cladribine.[2][3] The general mechanism for these purine analogs involves a multi-step process that ultimately leads to the inhibition of DNA replication and the induction of programmed cell death, or apoptosis.
These compounds are prodrugs that, upon cellular uptake, are phosphorylated by intracellular kinases to their active triphosphate forms.[2][3] This active metabolite then competes with natural deoxynucleotides for incorporation into the growing DNA strand by DNA polymerases.[4] Once incorporated, these analogs can lead to chain termination, effectively halting DNA replication.[5] Furthermore, the triphosphate metabolites of these analogs can also inhibit key enzymes involved in DNA synthesis, such as ribonucleotide reductase, which is responsible for producing the deoxynucleotides necessary for DNA replication.[3][4] The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger a cellular stress response, leading to the activation of apoptotic pathways and cell death.[2][6]
Comparative Efficacy in DNA Synthesis Inhibition
To provide a quantitative comparison, this guide presents the half-maximal inhibitory concentration (IC50) values for Cladribine, Fludarabine, and Gemcitabine in various cancer cell lines. These values represent the concentration of the drug required to inhibit a biological process, in this case, cell proliferation which is a direct consequence of DNA synthesis inhibition, by 50%.
| Compound | Cell Line | IC50 (µM) |
| Cladribine | U266 (Multiple Myeloma) | ~2.43 |
| RPMI8226 (Multiple Myeloma) | ~0.75 | |
| MM1.S (Multiple Myeloma) | ~0.18 | |
| Fludarabine | RPMI 8226 (Multiple Myeloma) | 1.54 |
| Gemcitabine | PANC1 (Pancreatic Cancer) | 0.050 |
| MIAPaCa2 (Pancreatic Cancer) | 0.040 | |
| BxPC3 (Pancreatic Cancer) | 0.018 | |
| Capan2 (Pancreatic Cancer) | 0.012 |
Signaling Pathways of Apoptosis Induction
The inhibition of DNA synthesis by these nucleoside analogs culminates in the induction of apoptosis. The apoptotic signaling cascade initiated by Cladribine, and likely by this compound, involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The accumulation of DNA strand breaks activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax.[2][6] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates the caspase cascade, ultimately leading to the execution of apoptosis.[2][6]
Figure 1. General signaling pathway for DNA synthesis inhibition and apoptosis induction by purine nucleoside analogs.
Experimental Protocols
Tritiated Thymidine (B127349) Incorporation Assay for DNA Synthesis
This protocol provides a method for quantifying the rate of DNA synthesis in cultured cells treated with an investigational compound.
Materials:
-
Cell culture medium and supplements
-
Cultured cells of interest
-
Investigational compound (e.g., this compound) and vehicle control
-
[³H]-Thymidine (tritiated thymidine)
-
Trichloroacetic acid (TCA), ice-cold
-
Ethanol, 70%, ice-cold
-
Scintillation fluid
-
Scintillation counter
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with various concentrations of the investigational compound or vehicle control for a predetermined period.
-
Radiolabeling: Add [³H]-thymidine to each well at a final concentration of 1 µCi/mL. Incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells and precipitate the DNA by adding ice-cold 10% TCA.
-
Washing: Wash the precipitate with ice-cold 5% TCA to remove unincorporated thymidine, followed by a wash with ice-cold 70% ethanol.
-
Solubilization: Air-dry the wells and solubilize the DNA precipitate in a suitable solvent (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity (counts per minute, CPM) is directly proportional to the rate of DNA synthesis. Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
Figure 2. Experimental workflow for the tritiated thymidine incorporation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cladribine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 4. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 6. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloroadenosine and Cladribine in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-cancer properties of two purine (B94841) nucleoside analogs: 2-Chloroadenosine (2-CA) and Cladribine (B1669150) (2-chloro-2'-deoxyadenosine, 2-CdA). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in oncology and drug development.
At a Glance: Key Differences and Similarities
| Feature | 2-Chloroadenosine (2-CA) | Cladribine (2-CdA) |
| Primary Cellular Target | RNA and DNA synthesis, cellular metabolism | DNA synthesis and repair |
| Activating Enzyme | Adenosine (B11128) kinase | Deoxycytidine kinase (dCK) |
| Active Metabolite | 2-Chloro-adenosine triphosphate (2-Cl-ATP) | 2-Chloro-2'-deoxyadenosine triphosphate (Cd-ATP) |
| Primary Mechanism of Action | Incorporation into RNA and DNA, leading to inhibition of synthesis and ATP depletion. | Incorporation into DNA, leading to DNA strand breaks, inhibition of DNA polymerase, and apoptosis.[1][2] |
| Cell Cycle Arrest | Primarily S-phase arrest.[3] | Primarily G1-phase arrest in many cell types.[4][5] |
| Clinical Use | Less studied clinically for cancer treatment. | Approved for the treatment of hairy cell leukemia and B-cell chronic lymphocytic leukemia.[6] |
Quantitative Analysis of Cytotoxicity
The following tables summarize the cytotoxic effects of 2-Chloroadenosine and Cladribine across various cancer cell lines, as determined by IC50 values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: IC50 Values of 2-Chloroadenosine (and related analogs) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | ~0.2 - 1.4 | [7][8] |
| MOLM-14 | Acute Myeloid Leukemia | ~0.2 - 1.4 | [7][8] |
| KG-1a | Acute Myeloid Leukemia | ~0.2 - 1.4 | [7][8] |
| MV4-11 | Acute Myeloid Leukemia | ~0.2 - 1.4 | [7][8] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.2 - 1.4 | [7][8] |
| Primary AML Blasts (FLT3-ITD+) | Acute Myeloid Leukemia | 0.8 | [7][8] |
Note: Data for 2-Chloroadenosine is often reported for its related analog, 8-Chloro-adenosine (8-Cl-Ado), which has a similar mechanism of action.
Table 2: IC50 Values of Cladribine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCL | Hairy Cell Leukemia | Varies | [1] |
| TCL | T-Cell Leukemia | Varies | [1] |
| CLL | Chronic Lymphocytic Leukemia | Varies | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Varies | [9] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Varies | [9] |
| THP-1 | Acute Monocytic Leukemia | Varies | [9] |
| U266 | Multiple Myeloma | 2.43 | [5][10] |
| RPMI8226 | Multiple Myeloma | 0.75 | [5][10] |
| MM1.S | Multiple Myeloma | 0.18 | [5][10] |
| MM1.R | Multiple Myeloma | 0.058 | [10] |
| 501Mel | Melanoma | 2.9 | [11] |
| 1205Lu | Melanoma | 2.0 | [11] |
| M249R | Melanoma | 6.3 | [11] |
| CCRF-CEM | T-lymphoblastoid cells | 0.045 | [12] |
Induction of Apoptosis and Cell Cycle Arrest
Both 2-Chloroadenosine and Cladribine exert their cytotoxic effects primarily through the induction of apoptosis.
2-Chloroadenosine: 2-Chloroadenosine has been shown to induce apoptosis in various cell lines, including prostate cancer and astrocytoma cells.[3][13] This process is often preceded by an accumulation of cells in the S-phase of the cell cycle, indicating an inhibition of DNA synthesis.[3] The apoptotic cascade initiated by 2-Chloroadenosine can involve the activation of caspase-2 and caspase-3.[13]
Cladribine: Cladribine is a potent inducer of apoptosis in a wide range of hematological cancer cells.[6][14] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[15] Cladribine treatment often leads to a cell cycle arrest in the G1 phase.[4][5]
Table 3: Effects on Apoptosis and Cell Cycle
| Parameter | 2-Chloroadenosine | Cladribine |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines. | Potent inducer of apoptosis in hematological malignancies.[6][14] |
| Cell Cycle Arrest | S-phase arrest in prostate cancer cells.[3] | G1-phase arrest in multiple myeloma cells.[4][5] |
| Modulation of Apoptosis-Related Proteins | Can activate caspase-2 and caspase-3.[13] | Upregulates Bax, downregulates Bcl-2.[15] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by 2-Chloroadenosine and Cladribine.
Caption: Signaling pathway of 2-Chloroadenosine.
Caption: Signaling pathway of Cladribine.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of 2-Chloroadenosine and Cladribine. Specific details may vary between laboratories and cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Culture medium
-
2-Chloroadenosine and Cladribine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-Chloroadenosine or Cladribine and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
2-Chloroadenosine and Cladribine stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of 2-Chloroadenosine or Cladribine for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
2-Chloroadenosine and Cladribine stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 2-Chloroadenosine or Cladribine as described above.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
Both 2-Chloroadenosine and Cladribine are potent purine nucleoside analogs that induce apoptosis in cancer cells, albeit through distinct intracellular activation pathways and with differing primary molecular targets. Cladribine, a well-established chemotherapeutic agent, primarily disrupts DNA synthesis and repair, leading to a G1 phase arrest and apoptosis in various hematological malignancies. 2-Chloroadenosine, while less clinically explored, demonstrates significant cytotoxicity by inhibiting both RNA and DNA synthesis and causing ATP depletion, often resulting in an S-phase cell cycle arrest.
The choice between these agents for further research and development may depend on the specific cancer type, the expression levels of activating enzymes (deoxycytidine kinase for Cladribine and adenosine kinase for 2-Chloroadenosine), and the desired mechanism of action. The provided data and protocols offer a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A key role for caspase-2 and caspase-3 in the apoptosis induced by 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of 2-chlorodeoxadenosine (cladribine, 2-cdA) in combination with other chemotherapy drugs against two lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the in vivo effects of cladribine alone and its combination with cyclophosphamide or cyclophosphamide and mitoxantrone on Bax and Bcl-2 protein expression in B-CLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-9-(beta-D-ribofuranosyl)purine (as Cladribine) and Fludarabine for Hematological Malignancies
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent purine (B94841) nucleoside analogs, 2-Chloro-9-(beta-D-ribofuranosyl)purine, commonly known as Cladribine (B1669150) (2-CdA), and Fludarabine (B1672870). Both are critical chemotherapeutic agents in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and other lymphoid neoplasms. This document synthesizes experimental data on their efficacy, mechanisms of action, and resistance profiles to aid in research and development.
Chemical and Physical Properties
Cladribine and Fludarabine are both adenosine (B11128) analogs that act as prodrugs, requiring intracellular phosphorylation to exert their cytotoxic effects. Their structural differences, however, lead to nuances in their metabolic activation and interaction with cellular machinery.
| Property | Cladribine (2-Chloro-2'-deoxyadenosine) | Fludarabine (2-Fluoro-ara-adenosine) |
| Chemical Structure | A chlorinated deoxyadenosine (B7792050) analog | A fluorinated arabinoside adenosine analog |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | C₁₀H₁₂FN₅O₄ |
| Molecular Weight | 285.69 g/mol | 285.23 g/mol |
| Activation | Phosphorylated by deoxycytidine kinase (dCK) to 2-chlorodeoxyadenosine triphosphate (Cd-ATP) | Phosphorylated by deoxycytidine kinase (dCK) to 2-fluoro-ara-adenosine triphosphate (F-ara-ATP) |
In Vitro Cytotoxicity
The cytotoxic efficacy of Cladribine and Fludarabine has been evaluated in numerous leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.
Table 2.1: Comparative IC50 Values in Leukemia Cell Lines
| Cell Line | Leukemia Type | Cladribine IC50 (µM) | Fludarabine IC50 (µM) | Source |
| HL-60 | Acute Promyelocytic Leukemia | 0.027 | 0.027 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.015 | 0.015 | [1] |
| K562 | Chronic Myelogenous Leukemia | - | 3.33 | [1] |
| LAMA-84 | Chronic Myeloid Leukemia | - | 0.101 | [1] |
| JURL-MK1 | Chronic Myeloid Leukemia | - | 0.239 | [1] |
| SUP-B15 | Acute Lymphoblastic Leukemia | - | 0.686 | [1] |
| NALM-6 | B-cell Leukemia | - | 0.749 | [1] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.16 (median EC50) | 0.6 - 106 | [1] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Mechanism of Action and Signaling Pathways
Both Cladribine and Fludarabine exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis.[2] While their general mechanisms are similar, there are some distinctions in their downstream effects.
Upon entering the cell, both drugs are phosphorylated to their active triphosphate forms, Cd-ATP and F-ara-ATP, respectively. These active metabolites interfere with DNA metabolism in several ways:
-
Inhibition of DNA Polymerase: Both Cd-ATP and F-ara-ATP are incorporated into the growing DNA strand, leading to chain termination.[2]
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxynucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase by the active metabolites of both drugs depletes the deoxynucleotide pool, further hindering DNA synthesis.
-
Induction of Apoptosis: The accumulation of DNA strand breaks and the disruption of DNA repair processes trigger programmed cell death (apoptosis). Both drugs primarily induce apoptosis through the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and the activation of caspases.[2]
Below are diagrams illustrating the key signaling pathways.
Mechanisms of Resistance
Resistance to both Cladribine and Fludarabine is a significant clinical challenge. The primary mechanism of resistance for both drugs involves alterations in the metabolic activation pathway.[3]
Table 4.1: Comparative Mechanisms of Resistance
| Mechanism of Resistance | Cladribine | Fludarabine |
| Decreased Deoxycytidine Kinase (dCK) Activity | Major mechanism; reduced phosphorylation to active Cd-ATP.[3] | Major mechanism; reduced phosphorylation to active F-ara-ATP.[3] |
| Increased 5'-Nucleotidase (5'-NT) Activity | Increased dephosphorylation of the monophosphate form, preventing conversion to the active triphosphate. | Increased dephosphorylation of the monophosphate form. |
| Defects in Apoptotic Pathways | Dysfunctional apoptotic signaling can confer resistance. | Dysfunctional apoptotic signaling can confer resistance. |
| Altered Ribonucleotide Reductase Activity | Can influence the deoxynucleotide pool, competing with Cd-ATP. | Can influence the deoxynucleotide pool, competing with F-ara-ATP. |
| Decreased Nucleoside Transport | Reduced uptake into the cell limits intracellular concentration. | Reduced uptake into the cell limits intracellular concentration. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of future comparative studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Cladribine and Fludarabine in leukemia cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cladribine and Fludarabine stock solutions (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells to 70-80% confluency. Harvest, count, and seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Cladribine and Fludarabine in culture medium. Add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the quantification of apoptosis in leukemia cells treated with Cladribine or Fludarabine using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5][6]
Materials:
-
Leukemia cell line
-
Cladribine and Fludarabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of Cladribine or Fludarabine for a specific time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Conclusion
Cladribine and Fludarabine are potent purine nucleoside analogs with established efficacy in hematological malignancies. While they share common mechanisms of action centered on the disruption of DNA synthesis and induction of apoptosis, subtle differences in their chemical structure may influence their clinical activity and resistance profiles. This guide provides a framework for the comparative analysis of these two important agents, supported by experimental data and detailed protocols to facilitate further research. A thorough understanding of their distinct properties is crucial for the development of more effective and personalized therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Old and new insights into the mechanisms of action of two nucleoside analogs active in lymphoid malignancies: fludarabine and cladribine (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroadenosine: A Comparative Guide to its Anti-Leukemic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of 2-Chloroadenosine (B27285) (also known as Cladribine or 2-CdA) with other therapeutic agents. It includes supporting experimental data from clinical trials in Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), detailed experimental protocols for key assays, and visualizations of its mechanism of action.
Comparative Efficacy of 2-Chloroadenosine
Chronic Lymphocytic Leukemia (CLL)
A randomized, phase III clinical trial directly compared the efficacy of 2-Chloroadenosine with fludarabine (B1672870) and chlorambucil (B1668637) in previously untreated CLL patients. The results are summarized below.
| Efficacy Endpoint | 2-Chloroadenosine (Cladribine) | Fludarabine | Chlorambucil |
| Overall Response Rate | 70% | 67% | 59% |
| Complete Remission Rate | 12% | 7% | 8% |
| Median Progression-Free Survival | 25 months | 10 months | 9 months |
| Median Time to Second Treatment | 40 months | 22 months | 21 months |
| Median Overall Survival | 96 months | 82 months | 91 months |
Acute Myeloid Leukemia (AML)
In newly diagnosed AML, the addition of 2-Chloroadenosine to standard induction chemotherapy has been shown to improve response rates. A meta-analysis of 14 clinical trials demonstrated a significant increase in the complete remission (CR) rate when 2-Chloroadenosine was included in the treatment regimen compared to control groups (standard chemotherapy without 2-Chloroadenosine).[1] Combination therapies, such as with cytarabine, have also shown efficacy.[2][3][4][5]
| Treatment Regimen | Complete Remission (CR) Rate |
| 2-Chloroadenosine-containing regimens | 64% |
| Standard Chemotherapy (Control) | (Odds Ratio for CR with 2-CAdo: 1.92) |
| Cladribine + Venetoclax (Newly Diagnosed AML) | 82% |
| Cladribine + Cytarabine (Refractory/Relapsed AML) | 36.4% |
Mechanism of Action: Inducing Apoptosis in Leukemia Cells
2-Chloroadenosine is a purine (B94841) nucleoside analog that exerts its anti-leukemic effects by inducing apoptosis (programmed cell death) in both dividing and quiescent cancer cells.[6] Its mechanism involves several key steps:
-
Cellular Uptake and Phosphorylation: 2-Chloroadenosine enters the cell and is converted to its active triphosphate form, 2-chloro-2'-deoxyadenosine 5'-triphosphate (2-Cd-ATP), by the enzyme deoxycytidine kinase.
-
Inhibition of DNA Synthesis and Repair: 2-Cd-ATP inhibits ribonucleotide reductase and DNA polymerase, leading to an imbalance in the deoxynucleotide pool and the accumulation of DNA strand breaks.[7][8]
-
Induction of the Intrinsic Apoptosis Pathway: The cellular stress caused by DNA damage and metabolic disruption triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves a decline in the anti-apoptotic protein Mcl-1 and the release of cytochrome c from the mitochondria into the cytoplasm.[9]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9]
Caption: Signaling pathway of 2-Chloroadenosine-induced apoptosis in leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of 2-Chloroadenosine on leukemia cells by measuring their metabolic activity.
Materials:
-
Leukemia cell line (e.g., CCRF-CEM, K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
2-Chloroadenosine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 2-Chloroadenosine in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (medium without the drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with 2-Chloroadenosine.
Materials:
-
Leukemia cells treated with 2-Chloroadenosine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in leukemia cells by treating with the desired concentration of 2-Chloroadenosine for a specified time. Include an untreated control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Caption: Experimental workflow for assessing 2-Chloroadenosine-induced apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Long-term Results of Low-intensity Chemotherapy with Clofarabine or Cladribine Combined with Low-Dose Cytarabine Alternating with Decitabine in Older Patients with Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of the Complete Response Rate with a Combination of High Dose Cytarabine and Cladribine in Refractory and Relapsed Acute Leukemia | International Journal of Hematology-Oncology and Stem Cell Research [ijhoscr.tums.ac.ir]
- 4. Combination of 2-Chlorodeoxyadenosine, Cytarabine, and Granulocyte Colony-Stimulating Factor and Venetoclax in a Case of Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of 2-Chlorodeoxyadenosine, Cytarabine, and Granulocyte Colony-Stimulating Factor and Venetoclax in a Case of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Expression Changes Induced by 2-Chloroadenosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a compound is paramount. This guide provides a comprehensive comparison of methods to validate gene expression changes following treatment with 2-Chloroadenosine (B27285), a stable adenosine (B11128) analog. We will focus on quantitative PCR (qPCR) as the primary validation tool and compare its performance with other common techniques, supported by experimental data and detailed protocols.
2-Chloroadenosine (2-CADO) is a potent agonist for adenosine receptors and is also known to be metabolized intracellularly, leading to the induction of apoptosis in various cell types.[1] These actions are underpinned by significant alterations in gene expression. While high-throughput methods like microarrays can provide a broad overview of these changes, qPCR is the gold standard for accurate and sensitive quantification of specific gene expression alterations.
Quantitative PCR (qPCR) for Validation
qPCR is a powerful technique to validate findings from large-scale gene expression studies. Its high sensitivity and specificity allow for the precise measurement of transcript levels, confirming the up- or down-regulation of genes of interest identified through initial screening methods.
Experimental Workflow
A typical qPCR workflow for validating gene expression changes induced by 2-Chloroadenosine involves several key steps, from sample preparation to data analysis.
Illustrative Data: qPCR Validation of Gene Expression Changes
The following table provides an example of how qPCR can be used to validate such microarray data. The fold changes for p21 and TGF-β are representative of qPCR validation results seen in studies where similar cellular processes (cell cycle arrest and altered signaling) are induced.
| Gene | Microarray Fold Change (8-chloroadenosine) | qPCR Validation Fold Change (Illustrative) | Function |
| Upregulated | |||
| p21 (CDKN1A) | Not specified | 4.5 | Cell cycle inhibitor |
| Downregulated | |||
| TGF-β | Not specified | -3.2 | Pro-proliferative and pro-angiogenic signaling |
Comparison with Alternative Gene Expression Analysis Methods
While qPCR is essential for validation, other techniques provide a broader, initial discovery platform.
| Feature | Quantitative PCR (qPCR) | Microarray | RNA-Sequencing (RNA-Seq) |
| Primary Use | Targeted gene validation and quantification | High-throughput gene expression profiling | Whole-transcriptome profiling and discovery |
| Principle | Real-time monitoring of DNA amplification | Hybridization of labeled cDNA to probes | High-throughput sequencing of cDNA |
| Sensitivity | Very High | Moderate to High | High |
| Dynamic Range | Wide | Narrower | Widest |
| Cost per Sample | Low | Moderate | High |
| Throughput | Low to Moderate | High | High |
| Prior Knowledge | Requires knowledge of target gene sequence | Requires pre-designed probes for known genes | No prior sequence information required |
Experimental Protocols
Cell Culture and Treatment with 2-Chloroadenosine
-
Cell Seeding: Plate cells (e.g., a human cancer cell line) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 60-70%).
-
Preparation of 2-Chloroadenosine: Prepare a stock solution of 2-Chloroadenosine in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing various concentrations of 2-Chloroadenosine or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.
Quantitative PCR (qPCR) Protocol
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing the synthesized cDNA, gene-specific forward and reverse primers for the target and reference genes (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between the treated and control samples, normalized to the reference gene.
Signaling Pathways of 2-Chloroadenosine
2-Chloroadenosine primarily acts as an agonist for adenosine receptors, which are G protein-coupled receptors that trigger various downstream signaling cascades.
In addition to receptor-mediated signaling, 2-Chloroadenosine can be transported into the cell and phosphorylated to its triphosphate form, 2-chloro-ATP. This metabolite can be incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and the induction of apoptosis.[1]
By combining high-throughput screening methods with rigorous qPCR validation, researchers can confidently elucidate the molecular mechanisms underlying the therapeutic potential of 2-Chloroadenosine.
References
A Comparative Guide to the Cytotoxicity of Purine Analogs in CEM Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various purine (B94841) analogs on the human T-cell acute lymphoblastic leukemia (T-ALL) cell line, CCRF-CEM. The information presented is curated from experimental data to assist in drug development and research applications.
Introduction to Purine Analogs and CEM Cells
Purine analogs are a class of antimetabolite drugs that mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine. Due to their structural similarity, they interfere with the synthesis of nucleic acids, primarily DNA, leading to the inhibition of cell division and the induction of apoptosis in rapidly proliferating cancer cells. The CCRF-CEM cell line, derived from a patient with acute lymphoblastic leukemia, is a widely used in vitro model for studying the efficacy and mechanisms of chemotherapeutic agents against this type of cancer.
Comparative Cytotoxicity of Purine Analogs in CCRF-CEM Cells
The following table summarizes the 50% inhibitory concentration (IC50) values of various purine analogs in CCRF-CEM cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher cytotoxic potency.
| Purine Analog | CCRF-CEM Variant | IC50 Value | Reference |
| 6-Mercaptopurine (B1684380) | CEM/0 | Not explicitly stated, but used in combination studies | [1] |
| Fludarabine | Not specified | 3.33 µM (in K562 cells, for comparison) | [2] |
| Cladribine (B1669150) | Not specified | 0.18 - 2.43 µM (in various myeloma cell lines) | [3][4] |
| Clofarabine (B1669196) | Not specified | ~25 nM (in primary MLL-rearranged infant ALL cells) | [5] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes. Direct comparative studies in CCRF-CEM cells are limited in the public domain.
Experimental Protocols
A detailed methodology for determining the cytotoxicity of purine analogs in CCRF-CEM cells is crucial for reproducible and comparable results. The following is a standard protocol for a colorimetric cytotoxicity assay, such as the MTT assay.
MTT Assay for Cytotoxicity in CCRF-CEM Suspension Cells
1. Cell Culture and Maintenance:
-
Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before experimentation.
2. Experimental Setup:
-
Seed CCRF-CEM cells in a 96-well microplate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the purine analogs (e.g., Fludarabine, Cladribine, Clofarabine, 6-Mercaptopurine, Thioguanine) in culture medium.
-
Add 100 µL of the diluted purine analogs to the respective wells. Include a vehicle control (medium with the drug solvent) and a blank control (medium only).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Signaling Pathways Affected by Purine Analogs
Purine analogs exert their cytotoxic effects by modulating several key signaling pathways within cancer cells. The primary mechanism involves the disruption of DNA synthesis and repair, which triggers a DNA damage response and ultimately leads to programmed cell death (apoptosis).
Experimental Workflow for Cytotoxicity Testing
Caption: Experimental workflow for determining the cytotoxicity of purine analogs.
Purine Analog-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of purine analog-induced apoptosis.
Conclusion
Purine analogs are potent cytotoxic agents against leukemia cells, including the CCRF-CEM line. Their efficacy stems from their ability to disrupt DNA synthesis and induce apoptosis. While direct comparative data in CCRF-CEM cells is not abundant in publicly available literature, existing studies on various hematological cancer cell lines suggest that newer generation analogs like clofarabine may exhibit higher potency. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative cytotoxicity studies. Further investigation into the specific signaling pathways modulated by each analog in CCRF-CEM cells will provide a more comprehensive understanding of their mechanisms of action and aid in the development of more effective therapeutic strategies.
References
- 1. The synergism of 6-mercaptopurine plus cytosine arabinoside followed by PEG-asparaginase in human leukemia cell lines (CCRF/CEM/0 and (CCRF/CEM/ara-C/7A) is due to increased cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential of clofarabine in MLL-rearranged infant acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis: A Comparative Guide to Confirming Apoptosis Induced by 2-Chloro-9-(beta-D-ribofuranosyl)purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis for confirming apoptosis induced by 2-Chloro-9-(beta-D-ribofuranosyl)purine (2-CdR, Cladribine) versus other common apoptosis-inducing agents. It includes detailed experimental protocols, quantitative data comparisons, and visual diagrams of the underlying signaling pathways and experimental workflows.
Introduction to this compound (Cladribine) Induced Apoptosis
This compound, a purine (B94841) nucleoside analog, is a potent inducer of apoptosis in various cancer cell lines.[1] Its mechanism of action involves its phosphorylation into the active triphosphate form, which is then incorporated into DNA, leading to DNA strand breaks and subsequent activation of apoptotic pathways.[2] Cladribine (B1669150) has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4] This dual-pathway activation makes it a robust tool for apoptosis research and a valuable chemotherapeutic agent.
Western blotting is a key technique to elucidate the molecular events underlying Cladribine-induced apoptosis.[5] This method allows for the detection and quantification of specific proteins that are central to the apoptotic process, such as caspases, PARP, and members of the Bcl-2 family.
Comparative Western Blot Analysis of Apoptosis-Inducing Agents
This section compares the effects of Cladribine on key apoptotic markers with two other well-known apoptosis inducers: Doxorubicin, an anthracycline antibiotic, and Etoposide, a topoisomerase II inhibitor. The data presented below is a synthesis of findings from various studies and is intended to provide a comparative overview.
Quantitative Data Summary
The following table summarizes the typical changes observed in the expression of key apoptotic proteins following treatment with Cladribine, Doxorubicin, and Etoposide, as determined by Western blot analysis. The values represent fold changes relative to untreated controls and are indicative of the magnitude of apoptosis induction.
| Protein Marker | This compound (Cladribine) | Doxorubicin | Etoposide | Function in Apoptosis |
| Cleaved Caspase-8 | Significant Increase | Moderate Increase | Moderate Increase | Initiator caspase of the extrinsic pathway. |
| Cleaved Caspase-9 | Significant Increase | Significant Increase | Significant Increase | Initiator caspase of the intrinsic pathway. |
| Cleaved Caspase-3 | Significant Increase | Significant Increase | Significant Increase | Executioner caspase, cleaves numerous cellular substrates.[6] |
| Cleaved PARP | Significant Increase | Significant Increase | Significant Increase | Substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis. |
| Bax/Bcl-2 Ratio | Significant Increase[3][4] | Significant Increase | Significant Increase | Ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins; a key determinant of mitochondrial-mediated apoptosis.[7][8] |
| p53 | Increase | Increase | Increase | Tumor suppressor that can induce apoptosis in response to DNA damage.[2] |
Note: The exact fold change can vary depending on the cell line, drug concentration, and treatment duration.
Signaling Pathways and Experimental Workflow
This compound Apoptosis Induction Pathway
Caption: Signaling pathway of apoptosis induced by this compound.
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis of apoptosis markers.
Detailed Experimental Protocol: Western Blot for Apoptosis Markers
This protocol provides a step-by-step guide for performing Western blot analysis to detect key apoptosis markers.
I. Materials and Reagents
-
Cell Culture: Appropriate cell line and culture medium.
-
Apoptosis Inducer: this compound (Cladribine), Doxorubicin, Etoposide.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-cleaved caspase-3, rabbit anti-cleaved PARP, mouse anti-Bcl-2, rabbit anti-Bax, mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
II. Procedure
-
Cell Treatment and Lysate Preparation:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Cladribine or other apoptosis inducers for the appropriate time. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) to ensure equal protein loading.[9]
-
Conclusion
Western blot analysis is an indispensable tool for confirming and dissecting the molecular mechanisms of apoptosis induced by this compound and other therapeutic agents. By comparing the expression and cleavage of key apoptotic markers, researchers can gain valuable insights into the efficacy and mode of action of these compounds. This guide provides a framework for conducting and interpreting these crucial experiments in the fields of cancer research and drug development.
References
- 1. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 2. The intrinsic or the extrinsic pathways of apoptosis in the epidermis after cladribine application? [scirp.org]
- 3. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Statistical Validation of the In Vivo Efficacy of 2-Chloroadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (B27285) (2-CADO), a stable analog of adenosine (B11128), has demonstrated significant therapeutic potential across various preclinical models. Its primary mechanism of action involves the non-selective agonism of adenosine receptors, leading to a cascade of downstream signaling events. Furthermore, its intracellular metabolite, 2-chloro-adenosine triphosphate (2-Cl-ATP), acts as an inhibitor of DNA synthesis, contributing to its cytotoxic effects in cancer cells. This guide provides a comprehensive comparison of the in vivo efficacy of 2-Chloroadenosine in key therapeutic areas—epilepsy, immunosuppression, and prostate cancer—supported by experimental data and detailed protocols.
Comparative Efficacy of 2-Chloroadenosine
The in vivo efficacy of 2-Chloroadenosine has been evaluated in various animal models, demonstrating its potential as an anticonvulsant, immunosuppressant, and anti-cancer agent. This section compares its performance with alternative treatments.
Anticonvulsant Activity
In a pentylenetetrazol (PTZ)-induced seizure model in rats, intrathalamic administration of 2-Chloroadenosine significantly reduced both the duration and severity of seizures.
| Treatment Group | Seizure Duration (seconds) | Seizure Severity Score | Reference |
| Saline (Control) | 603 ± 72 (at 1 hr), 503 ± 42 (at 24 hrs) | Not specified | [1] |
| 2-Chloroadenosine | 110 ± 15 (at 1 hr), 48 ± 3 (at 24 hrs) | Significantly decreased | [1] |
While direct comparative studies with carbamazepine (B1668303) are limited, a study on a selective adenosine A1 receptor agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), showed it potentiated the anticonvulsant activity of carbamazepine in a mouse maximal electroshock-induced seizure model. This suggests a potential synergistic effect when combined with conventional antiepileptic drugs.[2]
Immunosuppressive Effects
Anti-Cancer Efficacy in Prostate Cancer
While in vitro studies have demonstrated that 2-Chloroadenosine, in combination with Docetaxel, decreases the proliferation and invasiveness of human prostate cancer PC3 cells, comprehensive in vivo data on tumor growth inhibition in xenograft models is currently limited in the available literature.[6] For context, other agents have been tested in PC3 xenograft models. For instance, recombinant trichosanthin (B600747) (rTCS) was shown to significantly decrease tumor volume and weight in a dose-dependent manner.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for evaluating the in vivo efficacy of 2-Chloroadenosine.
PTZ-Induced Seizure Model in Rats
-
Animals: Male Wistar albino rats.
-
Procedure:
-
Rats are anesthetized and a guide cannula is implanted into the thalamus.
-
After a recovery period, 2-Chloroadenosine or saline is microinjected into the thalamus.
-
One hour and 24 hours post-injection, pentylenetetrazol (PTZ) is administered intraperitoneally (50 mg/kg) to induce seizures.
-
Seizure activity is recorded via cortical electroencephalogram (EEG) and behaviorally scored.
-
-
Endpoint Measurement: The primary endpoints are the duration of epileptic seizure activity and a behavioral seizure severity score.[1]
Immunosuppression Assessment using Sheep Red Blood Cell (SRBC) Assay in Mice
-
Animals: Male mice.
-
Procedure:
-
Mice are immunized with sheep red blood cells (SRBC).
-
2-Chloroadenosine is administered to the mice 3-4 days after immunization.
-
Spleens are harvested, and the number of antibody-producing cells (plaque-forming cells) is quantified.
-
-
Endpoint Measurement: The number of plaque-forming cells per spleen is determined to assess the level of immunosuppression.[3]
Prostate Cancer Xenograft Model
-
Cell Line: PC3 human prostate cancer cells.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
PC3 cells are cultured and then subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
2-Chloroadenosine, a vehicle control, or a comparator drug is administered according to a predefined schedule.
-
Tumor volume is measured regularly using calipers.
-
-
Endpoint Measurement: The primary endpoint is tumor growth inhibition, calculated from the tumor volume measurements over time. Body weight is also monitored as a measure of toxicity.
Signaling Pathways and Mechanisms of Action
The biological effects of 2-Chloroadenosine are mediated through two primary pathways: activation of adenosine receptors and intracellular metabolism to an active cytotoxic metabolite.
Adenosine A1 Receptor Signaling Pathway
As a non-selective adenosine receptor agonist, 2-CADO activates all four adenosine receptor subtypes (A1, A2A, A2B, and A3). The anticonvulsant effects are primarily attributed to the activation of the A1 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
Intracellular Metabolism and Inhibition of DNA Synthesis
2-Chloroadenosine can be transported into cells and subsequently phosphorylated by adenosine kinase to form 2-chloro-adenosine monophosphate (2-Cl-AMP), which is further converted to the triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP). 2-Cl-ATP acts as an inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, thereby halting DNA synthesis and inducing apoptosis in rapidly dividing cells such as cancer cells.
References
- 1. The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of antibody production by 2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of whole sheep red blood cells in ELISA to assess immunosuppression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
A Head-to-Head Showdown: 2-Chloroadenosine Versus Other Nucleoside Antimetabolites in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Chloroadenosine against other key nucleoside antimetabolites, supported by experimental data. We delve into their mechanisms of action, cytotoxic efficacy, and the experimental protocols used to evaluate their performance.
Nucleoside analogs represent a cornerstone in the arsenal (B13267) of chemotherapeutic agents, primarily functioning by interfering with nucleic acid synthesis and inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1] 2-Chloroadenosine (2-CAdo), an adenosine (B11128) analog, has demonstrated significant cytotoxic effects in various cancer cell lines. This guide provides a comparative analysis of 2-Chloroadenosine with other widely used nucleoside antimetabolites, including cladribine (B1669150), fludarabine, and gemcitabine (B846).
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of 2-Chloroadenosine and other purine (B94841) analogs are primarily mediated through their intracellular conversion to active triphosphate forms, which then disrupt cellular processes.
2-Chloroadenosine and its close analog Cladribine (2-CdA) are adenosine deaminase-resistant analogs of adenosine.[2] Following transport into the cell, they are phosphorylated to their active triphosphate forms (2-chloro-ATP or 2-CdA-TP). The primary mechanism of action for 2-Chloroadenosine involves the intracellular accumulation of 2-chloro-ATP, which leads to a depletion of intracellular ATP levels and a general inhibition of DNA, RNA, and protein synthesis.[2] This cellular stress triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria.[2]
Fludarabine , another purine analog, also requires intracellular phosphorylation to its active form, F-ara-ATP. Its primary mode of action is the inhibition of DNA synthesis.[3]
Gemcitabine , a pyrimidine (B1678525) analog, is converted intracellularly to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. These metabolites inhibit ribonucleotide reductase and compete with deoxycytidine triphosphate (dCTP) for incorporation into DNA, respectively, leading to the inhibition of DNA synthesis and repair, and ultimately inducing apoptosis.[4][5]
All these nucleoside analogs converge on the induction of apoptosis, primarily through the intrinsic, or mitochondrial, pathway.[2][4][6] This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.[6]
Comparative Cytotoxicity: A Quantitative Look
Direct head-to-head studies comparing the cytotoxic effects of 2-Chloroadenosine against a wide range of other nucleoside antimetabolites under identical experimental conditions are limited in the publicly available literature. However, comparative studies of its close structural analog, cladribine, provide valuable insights.
One study directly compared the in vitro cytotoxicity of clofarabine (B1669196) (CAFdA) and cladribine (CdA) in mononuclear cells isolated from patients with chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[7][8] The results, measured as the median effective concentration (EC50) required to inhibit cell viability by 50%, are summarized in the table below.
| Nucleoside Analog | Cell Type | Median EC50 (µM) |
| Clofarabine (CAFdA) | CLL | 0.08[7][8] |
| Cladribine (CdA) | CLL | 0.16[7][8] |
| Clofarabine (CAFdA) | AML | 0.12 (population median)[7][8] |
| Cladribine (CdA) | AML | 0.15 (population median)[7][8] |
Lower EC50 values indicate greater potency.
These findings suggest that clofarabine exhibits greater in vitro cytotoxicity than cladribine in CLL cells.[7][8] While this study did not include 2-Chloroadenosine, the structural similarity between 2-Chloroadenosine and cladribine allows for a reasonable inference of its potential cytotoxic profile relative to other purine analogs.
Experimental Protocols: Unveiling the Methodology
The evaluation of the cytotoxic potential of nucleoside antimetabolites relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the nucleoside antimetabolites for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.[9]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Incubation and Reading: Incubate the plate according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the nucleoside antimetabolites.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer containing fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizing the Pathways and Workflows
To better understand the complex processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: General mechanism of action for purine nucleoside analogs.
Caption: Simplified intrinsic apoptosis pathway.
Caption: A typical workflow for comparing the cytotoxicity of nucleoside analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined effect of 125I and gemcitabine on PANC-1 cells: Cellular apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 8. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Validating the Binding of 2-Chloro-9-(beta-D-ribofuranosyl)purine to Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of key adenosine (B11128) receptor agonists, with a focus on validating the interaction of purine (B94841) nucleoside analogs at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Due to the limited availability of direct binding data for 2-Chloro-9-(beta-D-ribofuranosyl)purine, this document will utilize its close and extensively studied structural analog, 2-Chloroadenosine (2-CADO) , as the primary compound of interest.
We will compare the binding affinity and selectivity of 2-Chloroadenosine against other standard adenosine receptor ligands, including the non-selective agonist NECA and the A₂ₐ-selective agonist CGS-21680. This guide includes detailed experimental protocols for essential validation assays and visual diagrams of signaling pathways and experimental workflows to support researchers in their drug discovery and development efforts.
Comparative Binding Affinity of Adenosine Receptor Agonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for 2-Chloroadenosine and other reference compounds at the four human adenosine receptor subtypes.
| Compound | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂ₑ Activity | A₃ Kᵢ (nM) | Selectivity Profile |
| 2-Chloroadenosine (2-CADO) | 300 | 80 | - | 1900 | Non-selective, with some preference for A₂ₐ |
| NECA | 14[1][2] | 20[1][2] | EC₅₀ = 2.4 µM[1] | 6.2[1][2] | High-affinity, non-selective agonist |
| CGS-21680 | 290 | 15.5 - 27[3] | Kᵢ = 67 nM | 88,800 | Highly selective for A₂ₐ |
Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling primarily through adenylyl cyclase.[4] A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4][5] Conversely, A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP production.[4][5] These pathways are fundamental to the physiological effects mediated by adenosine.
Experimental Protocols & Workflows
Validating the binding of a compound like 2-Chloroadenosine requires robust and reproducible experimental methods. The two primary assays used are the radioligand binding assay and the cAMP functional assay.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound.
Workflow Diagram:
Detailed Methodology:
-
Materials and Reagents:
-
Membrane Preparations: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor subtype of interest.[4]
-
Radioligand: A subtype-selective radioligand. Examples include [³H]CCPA for A₁, [³H]CGS 21680 for A₂ₐ, and [¹²⁵I]I-AB-MECA for A₃.[4][6]
-
Test Compound: 2-Chloroadenosine or other compounds of interest, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., 10 µM NECA).[4]
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl) and wash buffer.
-
Filtration System: 96-well glass fiber filter plates and a vacuum manifold.
-
Detection: Scintillation cocktail and a scintillation counter.[4]
-
-
Procedure:
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[4]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Detection: After the filters are completely dry, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[4]
-
Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding.[4]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used.
-
cAMP Functional Assay
This assay measures the functional response of a cell upon receptor activation by quantifying the change in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a test compound is an agonist or antagonist and to quantify its potency (EC₅₀) or inhibitory activity (IC₅₀).
Workflow Diagram:
Detailed Methodology:
-
Materials and Reagents:
-
Cell Line: A cell line (e.g., HEK293) stably or transiently expressing the adenosine receptor of interest.[7]
-
Test Compound: Agonists or antagonists to be tested.
-
Phosphodiesterase (PDE) Inhibitor: A compound like rolipram or cilostamide (B1669031) to prevent the degradation of cAMP and amplify the signal.[7]
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., LANCE cAMP 384 kit, GloSensor cAMP Assay).[7][8]
-
-
Procedure:
-
Cell Seeding: Plate the cells expressing the target receptor in a suitable microplate (e.g., 384-well) and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and add assay buffer containing a PDE inhibitor. Incubate to allow the inhibitor to enter the cells.[7]
-
Compound Addition:
-
For Agonist Testing: Add serial dilutions of the test compound (e.g., 2-Chloroadenosine) to the wells.
-
For Antagonist Testing: First, add the potential antagonist, followed by a fixed concentration of a known agonist (like NECA) at its EC₈₀.
-
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C) to allow for receptor stimulation and cAMP production.[7]
-
Detection: Stop the reaction and measure the accumulated cAMP according to the detection kit's protocol. This typically involves cell lysis followed by the addition of detection reagents that generate a fluorescent or luminescent signal inversely proportional to the amount of cAMP present.[7]
-
-
Data Analysis:
-
Generate Dose-Response Curves: Plot the signal (e.g., fluorescence intensity) against the log concentration of the test compound.
-
Determine Potency/Inhibition: Use non-linear regression to fit the data and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists). For A₁/A₃ receptors, the assay measures the inhibition of forskolin-stimulated cAMP production.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Adenosine Receptor Agonist, NECA [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Metabolic Pathways of Purine Nucleoside Analogs: Cladribine, Fludarabine, and Nelarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways and mechanisms of action of three key purine (B94841) nucleoside analogs: cladribine (B1669150), fludarabine (B1672870), and nelarabine (B1678015). Understanding the distinct metabolic activation, intracellular kinetics, and target enzyme inhibition of these drugs is crucial for their effective use in research and clinical settings. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways to facilitate a comprehensive understanding.
Overview of Metabolic Activation and Mechanism of Action
Cladribine, fludarabine, and nelarabine are all prodrugs that require intracellular phosphorylation to exert their cytotoxic effects. While they share a common mechanism of disrupting DNA synthesis, their metabolic activation pathways, efficiencies, and primary cellular targets exhibit notable differences.
Cladribine (2-chlorodeoxyadenosine, 2-CdA) is a deoxyadenosine (B7792050) analog. Its resistance to deamination by adenosine (B11128) deaminase (ADA) allows for its accumulation within cells.[1][2] It is efficiently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, cladribine triphosphate (Cd-ATP).[2] Cd-ATP is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis.[3]
Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine, F-ara-A) is an arabinosyladenine analog. It is also resistant to ADA.[4] Fludarabine is transported into the cell and phosphorylated by dCK to fludarabine triphosphate (F-ara-ATP).[3] F-ara-ATP inhibits DNA polymerase and ribonucleotide reductase, thereby halting DNA replication and repair.[5]
Nelarabine (6-methoxy-ara-G) is a prodrug of the deoxyguanosine analog arabinosylguanine (ara-G).[6] Nelarabine itself is a poor substrate for phosphorylation. Instead, it is first converted to ara-G by adenosine deaminase (ADA).[7] Ara-G is then phosphorylated by dCK to its active triphosphate form, ara-GTP.[7] Ara-GTP competes with dGTP for incorporation into DNA, leading to chain termination and apoptosis, with a notable selectivity for T-cells.[6]
Quantitative Comparison of Metabolic and Inhibitory Parameters
The following table summarizes key quantitative data related to the metabolism and inhibitory activity of cladribine, fludarabine, and nelarabine. Direct comparative studies under identical experimental conditions are limited; therefore, data from various sources are presented.
| Parameter | Cladribine | Fludarabine | Nelarabine | Source(s) |
| Activating Enzyme | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) (for ara-G) | [2][3][7] |
| Active Metabolite | Cladribine triphosphate (Cd-ATP) | Fludarabine triphosphate (F-ara-ATP) | Arabinosylguanine triphosphate (ara-GTP) | [2][3][7] |
| Intracellular Half-life of Active Metabolite | ~10 hours | Not consistently reported | >24 hours (elimination median ~35 hours) | [3][5] |
| Inhibition of Ribonucleotide Reductase (Apparent Kᵢ) | Cd-ADP: 1.4 µM, Cd-ATP: 0.5 µM | F-ara-ADP: 9.4 µM, F-ara-ATP: 6.8 µM | Not directly reported | [8] |
| Inhibition of DNA Polymerase α (Kᵢ) | Not directly reported | Not directly reported | Competitive with dGTP | [9] |
| Cytotoxicity (IC₅₀) in Leukemia Cell Lines | HL-60: 0.027 µM, MOLT-4: 0.015 µM | K562: 3.33 µM, NALM-6: 0.749 µM | T-ALL cell lines (sensitive): 2 - 5.5 µM | [10][11] |
Note: IC₅₀ values can vary significantly depending on the cell line and experimental conditions.
Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic activation pathways of cladribine, fludarabine, and nelarabine.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the metabolism and cytotoxicity of purine nucleoside analogs.
Determination of Intracellular Triphosphate Metabolites by LC-MS/MS
Objective: To quantify the intracellular concentrations of the active triphosphate metabolites (Cd-ATP, F-ara-ATP, and ara-GTP).
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of the triphosphate forms of the purine analogs in cell lysates.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line (e.g., leukemia cell lines such as CCRF-CEM or MOLT-4) to a sufficient density. Treat the cells with the purine nucleoside analog of interest at various concentrations and time points.
-
Cell Lysis and Extraction: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Lyse the cells using a cold extraction solution (e.g., 70% methanol).
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. The supernatant containing the intracellular metabolites is collected.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.
-
Chromatography: Separate the triphosphate metabolites from other cellular components using a suitable column (e.g., a porous graphitic carbon column). A gradient elution with a mobile phase containing an ion-pairing agent (e.g., hexylamine) is often employed.
-
Mass Spectrometry: Detect and quantify the specific triphosphate metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
-
Quantification: Generate a standard curve using known concentrations of the respective triphosphate analogs to quantify the amount in the cell lysates. Normalize the results to the cell number.
A detailed protocol for the simultaneous quantification of cladribine, fludarabine, and clofarabine (B1669196) triphosphates has been described and can be adapted for these three analogs.[12]
Deoxycytidine Kinase (dCK) Activity Assay
Objective: To compare the efficiency of phosphorylation of cladribine, fludarabine, and nelarabine (ara-G) by dCK.
Principle: This assay measures the activity of dCK by monitoring the phosphorylation of the nucleoside analog. A common method is a coupled-enzyme assay where the formation of the monophosphate product is linked to a detectable signal, such as the production of NADH.
Methodology:
-
Enzyme and Substrate Preparation: Use purified recombinant human dCK. Prepare stock solutions of the purine nucleoside analogs.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, ATP, a phosphate-donating system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase), lactate (B86563) dehydrogenase, and NADH.
-
Assay Initiation: Add the dCK enzyme to the reaction mixture and initiate the reaction by adding the purine nucleoside analog substrate.
-
Signal Detection: Monitor the decrease in absorbance at 340 nm as NADH is consumed in the coupled reaction. The rate of NADH consumption is proportional to the rate of nucleoside monophosphate formation.
-
Kinetic Analysis: Perform the assay at varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for each purine nucleoside analog.
Commercially available kits for assessing dCK activity can also be utilized.[13]
Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the cytotoxic effects of cladribine, fludarabine, and nelarabine on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Seed the desired leukemia cell line into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of each purine nucleoside analog. Include untreated cells as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
A standardized protocol for cytotoxicity assays in leukemia cell lines should be followed to ensure comparability of the data.[10][14]
Conclusion
Cladribine, fludarabine, and nelarabine, while all classified as purine nucleoside analogs, exhibit distinct metabolic profiles that influence their clinical activity. Key differences lie in their activation pathways, the intracellular stability of their active metabolites, and their inhibitory potency against key enzymes in DNA synthesis. A thorough understanding of these differences, supported by quantitative data and robust experimental methodologies, is essential for the rational design of novel therapeutic strategies and for optimizing the clinical application of these important anticancer agents. Further research focusing on direct comparative studies of their enzymatic kinetics and inhibitory activities under standardized conditions will provide a more definitive understanding of their relative potencies and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of deoxycytidine kinase in human leukemic cell lines resistant to cladribine and clofarabine and increased ribonucleotide reductase activity contributes to fludarabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ara-Nucleotides - Jena Bioscience [jenabioscience.com]
- 6. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Inhibitory effects of 9-beta-D-arabinofuranosylguanine 5'-triphosphate and 9-beta-D-arabinofuranosyladenine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol [protocols.io]
- 12. [PDF] Inhibition of Mammalian DNA Polymerase by the 5′-Triphosphate of 1-β-d-Arabinofuranosylcytosine and the 5′-Triphosphate of 9-β-d-Arabinofuranosyladenine | Semantic Scholar [semanticscholar.org]
- 13. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of 2-Chloroadenosine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Chloroadenosine (B27285) (2-CADO), a stable adenosine (B11128) analog, with other adenosine receptor agonists. It is intended to serve as a resource for researchers and professionals in drug development by summarizing key performance data, detailing experimental protocols for the independent replication of foundational studies, and illustrating the underlying signaling pathways.
Comparative Performance of Adenosine Receptor Agonists
2-Chloroadenosine is a non-selective agonist for adenosine receptors, exhibiting affinity for A1, A2A, and A3 subtypes.[1] Its metabolic stability compared to endogenous adenosine makes it a valuable tool in research.[1] The following table summarizes the binding affinities (Ki) of 2-Chloroadenosine and other common adenosine receptor agonists.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| 2-Chloroadenosine | 300 | 80 | 1900 | |
| NECA (5'-N-Ethylcarboxamidoadenosine) | - | - | - | |
| CGS 21680 | - | 17-58 | - | [2] |
| Adenosine | - | - | - | |
| Data for NECA and Adenosine Ki values were not explicitly available in the provided search results for a direct comparison in this table. |
Signaling Pathways of 2-Chloroadenosine
2-Chloroadenosine exerts its effects through two primary mechanisms: activation of cell surface adenosine receptors and via intracellular metabolism following transport into the cell. These pathways can independently or concurrently lead to various cellular responses, including the induction of apoptosis.
Receptor-Mediated Signaling
As an adenosine receptor agonist, 2-Chloroadenosine can stimulate both Gs and Gi-coupled signaling cascades. Activation of A2A and A2B receptors leads to the stimulation of adenylyl cyclase via Gs proteins, increasing intracellular cAMP levels. Conversely, activation of A1 and A3 receptors can inhibit adenylyl cyclase through Gi proteins.
Caption: Receptor-mediated signaling pathways of 2-Chloroadenosine.
Intracellular Metabolic Pathway to Apoptosis
Several studies have shown that 2-Chloroadenosine can induce apoptosis independently of cell surface receptor signaling.[3] This process involves the transport of 2-Chloroadenosine into the cell, where it is metabolized to 2-chloro-ATP. The accumulation of this metabolite, along with the depletion of intracellular ATP, can trigger the intrinsic apoptosis pathway.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-9-(beta-D-ribofuranosyl)purine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 2-Chloro-9-(beta-D-ribofuranosyl)purine, a purine (B94841) nucleoside analog. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on general guidelines for hazardous chemical waste and information available for structurally similar chlorinated purine analogs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. Due to its chemical structure as a chlorinated organic compound and its likely biological activity as a nucleoside analog, it must be segregated from non-hazardous laboratory trash.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Chlorinated organic compounds can be harmful to aquatic life and may not be effectively treated by standard wastewater treatment facilities.
-
Do Not Dispose in Regular Trash: This compound is not intended for landfill disposal.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Specifically, store it away from strong oxidizing agents and bases.
Disposal Procedures for this compound
The following table summarizes the recommended disposal procedures for different forms of this compound waste.
| Waste Form | Container Requirements | Labeling Requirements | Disposal Method |
| Solid Waste | Original manufacturer's container or a clearly labeled, sealed, and compatible container for solid chemical waste. | "Hazardous Waste," "this compound," and the approximate quantity. | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. |
| Contaminated Labware (e.g., pipette tips, gloves) | Puncture-resistant container lined with a heavy-duty plastic bag. | "Hazardous Waste," "Solid Waste Contaminated with this compound." | Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. |
| Aqueous Solutions | Leak-proof, screw-cap container compatible with aqueous and chlorinated waste. Do not use metal containers. | "Hazardous Waste," "Aqueous Waste with this compound," and the estimated concentration and volume. | Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. |
| Organic Solvent Solutions | Leak-proof, screw-cap container compatible with the specific organic solvent used. | "Hazardous Waste," "Organic Solvent Waste with this compound," the name of the solvent, and the estimated concentration and volume. | Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. |
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, a triple-rinse procedure is recommended.
Materials:
-
Appropriate organic solvent (e.g., ethanol (B145695) or acetone) in which this compound is soluble.
-
Deionized water.
-
Two separate waste containers: one for the initial organic solvent rinse and one for the subsequent aqueous rinses.
Procedure:
-
Initial Rinse: Rinse the glassware three times with a small volume of the selected organic solvent. Collect this rinsate in a designated "Hazardous Waste - Organic Solvent with this compound" container.
-
Secondary Rinse: Rinse the glassware three times with deionized water. Collect this rinsate in a designated "Hazardous Waste - Aqueous Waste with this compound" container.
-
Final Wash: The glassware can now be washed with standard laboratory detergent and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines for any additional requirements.
Personal protective equipment for handling 2-Chloro-9-(beta-D-ribofuranosyl)purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Chloro-9-(beta-D-ribofuranosyl)purine. The following procedures are based on best practices for handling nucleoside analogs and powdered chemicals in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided is based on safety protocols for structurally similar compounds and general laboratory safety guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Summary
This compound is a purine (B94841) nucleoside analog.[1] Similar compounds are known to have biological activity and may be harmful if swallowed, inhaled, or absorbed through the skin. As a precaution, this compound should be handled as a hazardous substance. When handling the solid form, there is a risk of dust inhalation, which should be minimized by working in a controlled environment.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles that provide a full seal around the eyes.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for holes before use and changed frequently, especially after direct contact with the compound.[4][6] |
| Body Protection | A flame-retardant lab coat that is fully buttoned. An apron may be worn over the lab coat for added protection against splashes.[6][7] |
| Respiratory | For handling powders outside of a containment system, a respirator may be necessary. Always consult with your institution's EHS for respirator selection and fit-testing.[7] |
| Footwear | Closed-toe shoes that completely cover the feet.[6] |
Operational and Disposal Plan
The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and any hazard warnings.
-
-
Preparation and Weighing:
-
All handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[8]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[3]
-
When weighing, use an enclosed balance if possible, or transfer the powder carefully to a pre-weighed, sealed container within the fume hood.[3]
-
-
Dissolving the Compound:
-
If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.
-
Once dissolved, the risk of aerosolization is reduced, but appropriate PPE should still be worn.[3]
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep all containers closed when not in use.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate solvent or cleaning solution after use.
-
All disposable materials that have come into contact with the compound should be treated as hazardous waste.
-
Disposal Plan
-
Waste Classification: All materials contaminated with this compound, including unused solid, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, bench paper), must be classified as hazardous chemical waste.[2]
-
Waste Segregation and Containment:
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Disposal will typically be through incineration.[2] Do not dispose of this compound down the drain.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. mallcom.in [mallcom.in]
- 5. hazmatschool.com [hazmatschool.com]
- 6. uwlax.edu [uwlax.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
